molecular formula C10H20ClNO2 B098459 (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 17193-39-4

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

カタログ番号: B098459
CAS番号: 17193-39-4
分子量: 221.72 g/mol
InChIキー: YLESODBCBYZUCT-FVGYRXGTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO2 and its molecular weight is 221.72 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESODBCBYZUCT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17193-39-4
Record name methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Development

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-cyclohexylalanine, has emerged as a pivotal chiral building block in contemporary pharmaceutical research and development. Its unique structural features—a stereochemically defined α-amino acid core, a lipophilic cyclohexyl side chain, and a reactive methyl ester—render it an invaluable synthon for the construction of complex, high-value therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the design of innovative therapeutics such as renin inhibitors and peptide YY (PYY) analogues. The enhanced lipophilicity imparted by the cyclohexyl group can significantly improve the bioavailability of drug candidates, making this compound a strategic choice for medicinal chemists aiming to optimize pharmacokinetic profiles.

Physicochemical and Structural Characteristics

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a white to off-white solid, a characteristic stemming from its crystalline nature as a hydrochloride salt. The salt form not only facilitates handling and storage by improving stability but also enhances its solubility in certain solvent systems, a critical consideration for synthetic applications.

Core Chemical Structure

The fundamental structure of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is depicted below. The stereochemistry at the α-carbon is (S), which is crucial for its application in stereospecific synthesis.

Figure 1: Chemical structure of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. This data is essential for researchers in planning synthetic transformations and purification strategies.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀ClNO₂[1]
Molecular Weight 221.72 g/mol [2]
CAS Number 17193-39-4[1][2]
Appearance White to off-white solid[2][3]
Melting Point 153 - 159 °C
Solubility DMSO: 100 mg/mL (451.02 mM)[2][3]
Storage Conditions 4°C, sealed storage, away from moisture[2]

Synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

The most direct and industrially scalable synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride involves the catalytic hydrogenation of the aromatic ring of L-phenylalanine methyl ester hydrochloride. This method preserves the stereochemistry at the α-carbon, a critical requirement for its use as a chiral building block.

Synthetic Pathway: Catalytic Hydrogenation

Synthesis_Pathway reactant L-Phenylalanine methyl ester hydrochloride product (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride reactant->product Catalytic Hydrogenation reagents H₂ (gas) 5% Rhodium on Carbon (Rh/C) Methanol (Solvent) reagents->reactant

Figure 2: Synthetic pathway for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of phenylalanine derivatives.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Inert gas (Argon or Nitrogen)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • Vessel Preparation: The hydrogenation vessel is thoroughly cleaned, dried, and purged with an inert gas to ensure an oxygen-free environment.

  • Charging the Reactor: L-Phenylalanine methyl ester hydrochloride is dissolved in anhydrous methanol. The 5% Rhodium on Carbon catalyst is then carefully added to the solution under a blanket of inert gas. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: The vessel is sealed and connected to a hydrogen gas source. The atmosphere is purged with hydrogen gas multiple times to remove any residual inert gas. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and agitated at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases. This can be further verified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the excess hydrogen gas is carefully vented, and the vessel is purged with an inert gas. The reaction mixture is then filtered through a pad of filter aid to remove the catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.

  • Isolation and Purification: The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride as a white to off-white solid.

Self-Validation and Causality:

  • Choice of Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions, which is crucial for preserving the chiral center and the methyl ester functionality.

  • Solvent: Methanol is an excellent solvent for the starting material and product, and it is compatible with the hydrogenation conditions. Anhydrous conditions are preferred to minimize potential hydrolysis of the methyl ester.

  • Inert Atmosphere: The use of an inert gas during catalyst handling and vessel preparation is critical to prevent catalyst deactivation by oxygen and to ensure the safety of the hydrogenation reaction.

  • Filtration: The use of a filter aid is essential for the complete and safe removal of the fine rhodium on carbon catalyst from the reaction mixture.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, methyl ester, and amino acid backbone protons.

  • δ ~3.7-3.8 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).

  • δ ~3.9-4.1 ppm (m, 1H): Multiplet for the α-proton (-CH(NH₃⁺)-).

  • δ ~1.5-1.9 ppm (m, 2H): Multiplets for the β-protons (-CH₂-cyclohexyl).

  • δ ~0.8-1.8 ppm (m, 11H): A complex series of overlapping multiplets corresponding to the protons of the cyclohexyl ring.

  • δ ~8.0-8.5 ppm (br s, 3H): A broad singlet for the ammonium protons (-NH₃⁺).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • δ ~170-175 ppm: Carbonyl carbon of the methyl ester (C=O).

  • δ ~52-54 ppm: Methyl carbon of the ester (-OCH₃).

  • δ ~50-55 ppm: α-carbon (-CH(NH₃⁺)-).

  • δ ~35-40 ppm: β-carbon (-CH₂-cyclohexyl).

  • δ ~25-35 ppm: A series of peaks corresponding to the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~2800-3100 cm⁻¹: Broad absorption due to the N-H stretching of the ammonium group (-NH₃⁺).

  • ~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and methyl groups.

  • ~1740-1750 cm⁻¹: Strong absorption from the C=O stretching of the ester group.

  • ~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group.

  • ~1100-1200 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (Predicted)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion or the protonated molecule.

  • ESI-MS (+): [M+H]⁺ at m/z 186.15 (for the free base).

  • Fragmentation: Common fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the cyclohexyl ring.

Reactivity and Stability

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a relatively stable compound under standard storage conditions (cool, dry, and sealed). The hydrochloride salt form protects the amino group from unwanted reactions and reduces the hygroscopicity of the free amino ester.

The primary reactive sites are the amino group and the methyl ester. The amino group can be deprotected to the free amine for subsequent coupling reactions in peptide synthesis. The methyl ester is susceptible to hydrolysis under acidic or basic conditions, which can be a consideration in reaction work-ups and purification.

Applications in Drug Development

The unique combination of a chiral center and a lipophilic side chain makes (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride a valuable building block in the synthesis of various pharmaceutical agents.

Workflow: Incorporation into Peptide Synthesis

Peptide_Synthesis_Workflow start (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride deprotection Deprotection of Amino Group (e.g., with a mild base) start->deprotection coupling Peptide Coupling (with an N-protected amino acid or peptide) deprotection->coupling elongation Further Peptide Elongation Cycles coupling->elongation final_peptide Final Peptide with Cyclohexylalanine Residue elongation->final_peptide

Figure 3: General workflow for the use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in peptide synthesis.

Case Study 1: Renin Inhibitors

Renin is an aspartyl protease that plays a key role in the regulation of blood pressure, making it a significant target for antihypertensive drugs. The cyclohexylalanine moiety is a common feature in many potent renin inhibitors, where it often serves as a P1 or P3 substituent, fitting into the hydrophobic pockets of the enzyme's active site. The use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride provides a stereochemically defined starting material for the synthesis of these complex molecules, such as Aliskiren.

Case Study 2: Peptide YY (PYY) Analogues

Peptide YY is a gut hormone involved in the regulation of appetite and energy homeostasis. Analogues of PYY are being investigated as potential treatments for obesity and type 2 diabetes. The incorporation of cyclohexylalanine residues into PYY analogues has been shown to enhance their metabolic stability and receptor binding affinity. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is an essential building block for the synthesis of these modified peptides.

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a versatile and valuable chiral building block for the synthesis of a wide range of pharmaceutical compounds. Its well-defined stereochemistry and the lipophilic nature of its cyclohexyl side chain offer significant advantages in the design of potent and bioavailable drugs. The synthetic route via catalytic hydrogenation of L-phenylalanine methyl ester hydrochloride is efficient and scalable, ensuring its availability for research and development. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key chiral building blocks like (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in drug discovery is set to increase.

References

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • A Short-Length Peptide YY Analogue with Anorectic Effect in Mice. ACS Omega. Accessed January 12, 2026. [Link]

  • New modified heterocyclic phenylalanine derivatives. Incorporation into potent inhibitors of human renin. PubMed. Accessed January 12, 2026. [Link]

  • Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications. PMC - NIH. Accessed January 12, 2026. [Link]

  • methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2. PubChem. Accessed January 12, 2026. [Link]

  • A Short-Length Peptide YY Analogue with Anorectic Effect in Mice. ACS Publications. Accessed January 12, 2026. [Link]

  • The discovery and synthesis of potent zwitterionic inhibitors of renin. PubMed. Accessed January 12, 2026. [Link]

  • (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses. Accessed January 12, 2026. [Link]

  • b-Cyclohexyl-L-alanine methyl ester hydrochloride | 144600-01-1. J&K Scientific LLC. Accessed January 12, 2026. [Link]

  • China L-3-Cyclohexyl Alanine methyl ester hydrochloride Manufacturer and Supplier. lookchem.com. Accessed January 12, 2026. [Link]

  • Methyl 2-amino-3-cyclohexylpropanoate | C10H19NO2 | CID 3481897. PubChem. Accessed January 12, 2026. [Link]

  • Peptide yy analogues.
  • Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. PubMed Central. Accessed January 12, 2026. [Link]

  • 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421. PubChem. Accessed January 12, 2026. [Link]

  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PMC - PubMed Central. Accessed January 12, 2026. [Link]

  • Renin: origin, secretion and synthesis. PMC - PubMed Central - NIH. Accessed January 12, 2026. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI. Accessed January 12, 2026. [Link]

Sources

Structure Elucidation of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous confirmation of a molecule's chemical structure, including its stereochemistry, is a cornerstone of modern drug development and chemical research. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid cyclohexylalanine, serves as a valuable chiral building block in the synthesis of various biologically active compounds, including protease inhibitors.[1] This guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound, integrating data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, chiral analysis, and single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices and presents self-validating protocols designed for reproducibility and scientific integrity.

Introduction and Strategic Overview

The target molecule, (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, possesses several key structural features that must be independently verified:

  • Molecular Composition: The correct elemental makeup (C, H, N, O, Cl).

  • Connectivity: The specific arrangement of atoms, defining the cyclohexylpropyl backbone, the α-amino group, and the methyl ester.

  • Stereochemistry: The absolute configuration at the chiral center (C2), which must be confirmed as (S).

Our elucidation strategy is a hierarchical workflow. We begin with foundational techniques to confirm the molecular formula and key functional groups, then progress to detailed spectroscopic methods to map the molecular framework, and conclude with definitive techniques to establish the three-dimensional structure and absolute configuration.

Workflow for Structure Elucidation

G A Initial Characterization (Physicochemical Properties) B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B C FTIR Spectroscopy (Functional Groups) B->C D NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity Map) C->D E Chiral Analysis (Polarimetry & Chiral HPLC) (Enantiomeric Purity) D->E F X-ray Crystallography (Definitive 3D Structure & Absolute Configuration) D->F G Final Structure Confirmation E->G F->G

Caption: A logical workflow for the complete structure elucidation of the target compound.

Foundational Analysis: Molecular Formula and Properties

Before delving into complex spectroscopic analysis, it is essential to confirm the basic physicochemical properties of the compound. This data provides the fundamental constraints for interpreting subsequent spectral data.

PropertyExpected ValueSource(s)
CAS Number 17193-39-4[2][3][4][5]
Molecular Formula C₁₀H₂₀ClNO₂[2][3][5]
Molecular Weight 221.72 g/mol [2][5]
Appearance White to off-white solid[3]
Parent Compound (Free Base) C₁₀H₁₉NO₂ (MW: 185.26 g/mol )[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Rationale: Mass spectrometry is the primary tool for determining the molecular weight of a compound. For our target, we will use a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar molecules like amino acid esters, minimizing fragmentation and preserving the molecular ion.[7] The positive mode is chosen because the primary amine is the most basic site and will readily accept a proton. We expect to observe the molecular ion of the free base, [M+H]⁺, as the hydrochloride salt will dissociate in the spray.

Expected Results: The primary ion observed will be that of the protonated free base (C₁₀H₁₉NO₂).

  • Expected [M+H]⁺ (Monoisotopic): 186.1494

  • Calculated [M+H]⁺ (Monoisotopic): 186.1489

The high-resolution measurement allows for the confident determination of the elemental composition. Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information.

Table of Expected MS/MS Fragments:

m/zLossFragment Structure
127.10Loss of COOCH₃ (59 Da)[M+H - COOCH₃]⁺
83.08Cyclohexyl group[C₆H₁₁]⁺

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of methanol and deionized water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Utilize an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

  • MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon gas to obtain the fragment ion spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Rationale: FTIR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8] For (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, we expect to see clear signatures for the protonated amine (ammonium), the ester carbonyl, and the aliphatic C-H bonds of the cyclohexyl and methyl groups.[9][10]

Table of Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-2800N-H StretchAmmonium (-NH₃⁺)
~2930 & ~2850C-H StretchAliphatic (Cyclohexyl)
~1740C=O StretchEster (-COOCH₃)
~1580N-H Bend (Asymmetric)Ammonium (-NH₃⁺)
~1220C-O StretchEster

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Processing: Perform a background scan with a clean ATR crystal and ratio the sample scan against it to generate the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Rationale: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution.[11] We will utilize ¹H NMR to identify all unique proton environments and their neighboring relationships (through spin-spin coupling), and ¹³C NMR to identify all unique carbon environments. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) will be used to definitively link protons to their adjacent protons and to the carbons they are attached to, respectively. The use of a deuterated solvent like DMSO-d₆ is appropriate for this hydrochloride salt.[12]

¹H NMR Spectroscopy (Predicted Data in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5br s3H-NH₃⁺Broad signal due to quadrupolar relaxation and exchange; disappears on D₂O shake.
~4.0t1Hα-H (CH -NH₃⁺)Deshielded by adjacent ester and ammonium groups. Coupled to β-protons.
3.71s3H-OCHSinglet, characteristic of a methyl ester.
~1.8 - 1.6m2Hβ-HMethylene protons adjacent to the chiral center and cyclohexyl ring.
~1.7 - 0.9m11HCyclohexyl-H Complex, overlapping multiplet region for the 11 protons of the cyclohexyl ring.
¹³C NMR Spectroscopy (Predicted Data in DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~171C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~53α-CCarbon attached to both the nitrogen and carbonyl.
~52-OC H₃Methyl ester carbon.
~38β-C H₂Methylene carbon adjacent to the cyclohexyl ring.
~33, 32, 26, 25Cyclohexyl-CCarbons of the cyclohexyl ring.
NMR Experimental Protocols
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • 2D COSY: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations. This will be crucial to trace the connectivity from the α-H to the β-protons and into the cyclohexyl ring.

  • 2D HSQC: Run a standard gradient-selected HSQC experiment to correlate each proton with its directly attached carbon atom.

Key 2D NMR Correlations

Caption: Expected COSY correlations confirming the proton connectivity in the backbone.

Chiral Analysis: Confirming Enantiomeric Purity and Configuration

Expertise & Rationale: The "(S)-" designation is a critical component of the molecule's identity. While NMR and MS confirm connectivity, they do not differentiate between enantiomers.[13] Chiral analysis is therefore mandatory. We will use two complementary techniques: polarimetry for a bulk property measurement and chiral HPLC for a highly sensitive separation-based assessment.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[14] The direction and magnitude of rotation are characteristic of the compound. While useful, this technique's accuracy can be affected by impurities and experimental conditions, making it a less definitive method than chiral HPLC for determining enantiomeric excess (ee).[15][16]

Protocol: Optical Rotation Measurement

  • Sample Preparation: Prepare a solution of the compound at a precisely known concentration (e.g., c = 1.0) in a specified solvent (e.g., methanol).

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement: Measure the observed rotation (α) at a controlled temperature (e.g., 20°C) using a standard 1 dm path length cell.

  • Calculation: Calculate the specific rotation [α] and compare it to literature values for the pure (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample.[17] The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate in time and elute as distinct peaks. Polysaccharide-based CSPs are highly effective for separating the enantiomers of amino acid derivatives.[18][19]

Protocol: Chiral HPLC Analysis

  • Column: Use a column with a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical starting point is 90:10 Hexane:Isopropanol + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the molecule absorbs (e.g., ~210 nm).

  • Analysis: Inject a solution of the sample. A pure (S)-enantiomer should show a single major peak. To confirm the method's validity, inject a sample of the racemate (if available), which should show two baseline-separated peaks. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Single-Crystal X-ray Crystallography: The Definitive Answer

Expertise & Rationale: While the combination of the above techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the only direct, unambiguous, and three-dimensional visualization of the molecule.[20] It is the ultimate arbiter for confirming connectivity and, most importantly, for determining the absolute configuration of the chiral center without reference to any other standard.[21] The presence of the chloride ion, a relatively heavy atom, facilitates the determination of the absolute structure through anomalous dispersion effects.[22]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The rate-limiting step is growing a single, diffraction-quality crystal.[20] This is typically achieved by slow evaporation of a solvent, or vapor diffusion of an anti-solvent, from a concentrated solution of the compound. Solvents to screen include methanol/ether, ethanol/hexane, and water/isopropanol.

  • Data Collection: Mount a suitable crystal on a goniometer in a modern X-ray diffractometer. Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, typically by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.[21]

Conclusion: Synthesis of Evidence

The complete and unambiguous structure elucidation of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is achieved by the strategic integration of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula. FTIR spectroscopy verifies the presence of the required ammonium, ester, and aliphatic functional groups. A full suite of 1D and 2D NMR experiments establishes the precise atomic connectivity of the carbon-hydrogen framework. Chiral HPLC confirms the high enantiomeric purity of the sample, and finally, single-crystal X-ray crystallography provides an unequivocal 3D model of the molecule, confirming both the connectivity and the absolute (S)-configuration at the stereocenter. This rigorous, multi-technique validation is essential for ensuring the quality, safety, and efficacy of molecules used in research and drug development.

References

  • PDR-Separations. (n.d.). Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science.
  • St. John's Organics. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, min 97%, 100 grams.
  • Royal Society of Chemistry. (n.d.). The Mass Spectra of Amino-acid and Peptide Derivatives.
  • MedchemExpress. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
  • Wofl, S., et al. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. PubMed Central.
  • Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
  • Anton Paar. (n.d.). Basics of polarimetry. Anton Paar Wiki.
  • Stout, C. D. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
  • Sigma-Aldrich. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • ACS Publications. (n.d.). Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. Organic Process Research & Development.
  • Wiley Online Library. (n.d.). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie.
  • ResearchGate. (2025, August 7). X-ray crystallography and chirality: understanding the limitations.
  • Cody, V. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central.
  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride.
  • South African Journal of Chemistry. (2015). Synthesis and NMR elucidation of novel octa-amino acid resorcin[2]arenes derivatives. Retrieved from

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • PubChem. (n.d.). Methyl 2-amino-3-cyclohexylpropanoate.
  • SpringerLink. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). Major FT-IR band assignments of free amino acids and their metal ion complexes (cm −1 ).
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

Sources

Foreword: The Strategic Role of Non-Natural Amino Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 17193-39-4)

In the landscape of contemporary drug development, the rational design of therapeutic agents with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Non-natural amino acids represent a cornerstone of this endeavor, offering a sophisticated toolkit to move beyond the canonical 20 proteinogenic amino acids. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of alanine, exemplifies this class of high-value building blocks. Its unique structural feature—the cyclohexyl group—imparts a distinct lipophilic character that is strategically leveraged by medicinal chemists to enhance membrane permeability, improve metabolic stability, and modulate binding interactions within target proteins.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, consolidating critical information on its synthesis, characterization, application, and handling.

Physicochemical and Structural Identity

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, also known by synonyms such as H-CHA-OME HCl and 3-cyclohexyl-L-alanine methyl ester hydrochloride, is a chiral building block used in pharmaceutical and peptide synthesis.[2][3] Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use in various reaction conditions.[3]

Key Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and material handling.

PropertyValueReference
CAS Number 17193-39-4[2]
Molecular Formula C₁₀H₂₀ClNO₂[2]
Molecular Weight 221.72 g/mol [2][4]
Appearance White to off-white solid[4]
Purity Typically ≥97%[5]
Storage 4°C, sealed storage, away from moisture. For stock solutions: -80°C (6 months) or -20°C (1 month).[4]
Solubility DMSO: 100 mg/mL (451.02 mM)[4]
InChI Key YLESODBCBYZUCT-FVGYRXGTSA-N[2]

Synthesis and Manufacturing Principles

The synthesis of enantiomerically pure (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a critical process that ensures its utility as a chiral building block. The primary challenge lies in establishing the desired stereochemistry and achieving high chemical purity. Common strategies involve the stereoselective synthesis or the hydrogenation of a corresponding aromatic precursor.

Synthetic Strategy: Catalytic Hydrogenation

A prevalent and efficient method for producing cyclohexylalanine derivatives is the catalytic hydrogenation of the corresponding phenylalanine precursor. This approach is advantageous as it leverages the readily available and often more economical chiral pool of phenylalanine. A plausible synthetic route, adapted from established methodologies for similar compounds, is outlined below.[6]

cluster_0 Step 1: Esterification cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Purification A L-Phenylalanine B (S)-methyl 2-amino-3-phenylpropanoate hydrochloride A->B  Methanol (Solvent/Reagent)  Thionyl Chloride or TMSCl [25]  Room Temperature C (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride B->C  Rhodium on Carbon (5% Rh/C) Catalyst [14]  Methanol (Solvent)  Hydrogen Gas (Pressure)  Elevated Temperature D Crude Product C->D  Reaction Workup  (Filtration, Concentration) E Pure Product (≥97%) D->E  Recrystallization  (e.g., Methanol/Ether)

Caption: A plausible synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis starting from L-Phenylalanine. The causality for each step is explained to provide a deeper understanding of the process.

Part A: Esterification of L-Phenylalanine [7]

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add L-Phenylalanine (16.5 g, 0.1 mol).

  • Reagent Addition: Suspend the amino acid in anhydrous methanol (200 mL). Cool the flask to 0°C in an ice bath.

    • Causality: The reaction is performed at low temperature to control the exothermic reaction upon addition of thionyl chloride. Methanol serves as both the solvent and the esterifying agent.

  • Esterification: Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

    • Causality: Stirring overnight ensures the complete conversion of the carboxylic acid to the methyl ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield a solid residue. This crude product, (S)-methyl 2-amino-3-phenylpropanoate hydrochloride, can be used directly in the next step.

Part B: Hydrogenation to the Cyclohexyl Derivative [6]

  • Setup: Transfer the crude product from Part A to a high-pressure hydrogenation vessel. Add methanol (250 mL) and 5% Rhodium on Carbon (Rh/C) catalyst (1.5 g, ~10% w/w).

    • Causality: Rhodium on Carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts like Palladium.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Heat the reaction to 50-60°C with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction under these conditions for 24-48 hours. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst.

    • Causality: Celite filtration is crucial to completely remove the heterogeneous catalyst, which could interfere with subsequent steps or contaminate the final product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and enantiomeric integrity of the compound is critical for its application in research and development. A multi-pronged analytical approach is required.

Analytical Workflow

The following diagram illustrates a standard workflow for the quality control of a new batch of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_chiral Chiral Integrity Start Batch Sample NMR ¹H NMR & ¹³C NMR Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC-UV (Chemical Purity) NMR->HPLC MS->HPLC ChiralHPLC Chiral HPLC (Enantiomeric Excess) HPLC->ChiralHPLC KF Karl Fischer (Water Content) Decision Pass / Fail Decision KF->Decision ChiralHPLC->KF Release Released for Use Decision->Release  Meets Specifications

Caption: Standard analytical workflow for quality control.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This protocol is based on established methods for the chiral separation of amino acid derivatives.[8][9]

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., CHIRALPAK® series).

    • Causality: CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation.

  • Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid (TFA). A typical starting gradient could be 90:10:0.1 (v/v/v).

    • Causality: The non-polar hexane is the weak solvent, while the polar isopropanol is the strong solvent used to elute the compounds. TFA is often added to improve peak shape by suppressing the ionization of free amino and carboxyl groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25°C.

2. Sample and Standard Preparation:

  • Standard: Prepare a solution of a racemic standard (containing both S and R enantiomers) at ~1 mg/mL in the mobile phase to establish the retention times for both peaks.

  • Sample: Prepare a solution of the test sample at ~1 mg/mL in the mobile phase.

3. System Suitability:

  • Inject the racemic standard.

  • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5. This ensures that the system is capable of accurately quantifying each enantiomer.

4. Analysis:

  • Inject the sample solution.

  • Integrate the peak areas for the (S) and (R) enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

5. Typical Specifications:

  • Identity: ¹H NMR and MS data conform to the structure.

  • Assay (HPLC): ≥ 97.0%.

  • Enantiomeric Excess (Chiral HPLC): ≥ 99.0%.

Applications in Research and Drug Development

The utility of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride stems from its identity as a non-natural amino acid, which allows for the fine-tuning of drug properties.

  • Peptide Synthesis: It is incorporated into peptides to increase their stability against enzymatic degradation and to enhance their bioactivity.[1][10] The bulky, lipophilic cyclohexyl side chain can influence peptide conformation and binding affinity.

  • Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of complex small molecules, particularly those targeting neurological disorders.[1][11]

  • Enhanced Lipophilicity: The cyclohexyl group significantly increases the lipophilicity of a molecule compared to a simple alanine or even a leucine residue. This property is strategically used to improve a drug candidate's ability to cross cellular membranes, including the blood-brain barrier, thereby enhancing bioavailability.[1]

  • Protein Degraders: The compound is listed as a building block for protein degraders, a novel therapeutic modality.[5] In this context, it can be incorporated into the linker or ligand components of molecules like PROTACs (Proteolysis-Targeting Chimeras) to optimize cell permeability and ternary complex formation.

Illustrative Role in Lead Optimization

Lead Lead Compound - Low Potency - Poor Permeability - Contains Alanine Moiety Modification Structural Modification Lead->Modification Optimized Optimized Candidate + Increased Potency + Enhanced Permeability - Contains Cyclohexylalanine Moiety Modification->Optimized BuildingBlock (S)-methyl 2-amino-3- cyclohexylpropanoate HCl BuildingBlock->Modification

Caption: Use of the title compound to improve drug properties.

Safety, Handling, and Storage

Proper handling of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

ParameterGuidelineReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[12]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][12]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][12][13]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood.[13]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[13]
Incompatibilities Strong oxidizing agents.[13]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[13]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[13]

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 17193-39-4) is more than just a chemical reagent; it is a strategic tool for molecular design. Its defined stereochemistry, coupled with the lipophilic cyclohexyl moiety, provides medicinal chemists with a reliable building block to overcome common challenges in drug development, such as poor permeability and metabolic instability. A thorough understanding of its synthesis, analytical validation, and safe handling, as detailed in this guide, is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution Using N-Cyclohexyl-DL-Alanine.
  • MedchemExpress. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride.
  • Chem-Impex. (n.d.). β-Cyclohexyl-L-alanine methyl ester hydrochloride.
  • CymitQuimica. (n.d.). CAS 17193-39-4: H-CHA-OME HCL.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • BenchChem. (n.d.). A Researcher's Guide to Assessing the Enantiomeric Excess of N-cyclohexyl-DL-alanine.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of N-cyclohexyl-DL-alanine Analytical Methods.
  • Chem-Impex. (n.d.). β-Cyclohexyl-D-alanine methyl ester hydrochloride.
  • Chem-Impex. (n.d.). Boc-β-cyclohexyl-L-alanine methyl ester.
  • Glixx Laboratories. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • MySkinRecipes. (n.d.). Methyl 2-amino-3-cyclohexylpropanoatehydrochloride.
  • Sigma-Aldrich. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • Google Patents. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • Fluorochem. (2024). Safety Data Sheet: (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine.
  • CymitQuimica. (n.d.). Cyclohexanepropanoic acid, α-amino-, methyl ester, hydrochloride (1:1).
  • J&K Scientific LLC. (n.d.). b-Cyclohexyl-L-alanine methyl ester hydrochloride.
  • LabAlley. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, min 97%, 100 grams.
  • Sigma-Aldrich. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
  • MedchemExpress. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (Korean).
  • ChemicalBook. (n.d.). Methyl-2-amino-3-cyclohexyl-3-oxo-propionate hydrochloride.
  • ChemicalBook. (n.d.). L-Alanine cyclohexyl ester synthesis.
  • Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.
  • Reddy, et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(1), 60-63.
  • Wikipedia. (n.d.). Chiral resolution.

Sources

A Comprehensive Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: A Chiral Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a non-proteinogenic amino acid derivative that has emerged as a pivotal chiral building block in medicinal chemistry and peptide science. As the methyl ester hydrochloride salt of L-cyclohexylalanine, this compound offers a unique combination of a stereochemically defined center and a bulky, lipophilic cyclohexyl side chain. This structural feature is instrumental in designing novel therapeutics with enhanced pharmacological profiles.

The incorporation of L-cyclohexylalanine and its derivatives into peptide-based drug candidates can significantly increase their metabolic stability by shielding susceptible peptide bonds from enzymatic degradation. Furthermore, the hydrophobicity imparted by the cyclohexyl group can improve cell membrane permeability and strengthen interactions with hydrophobic binding pockets on biological targets.[1][2] This guide serves as an in-depth technical resource, providing comprehensive information on the nomenclature, synthesis, analysis, and applications of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride to support its effective utilization in research and drug development.

Nomenclature and Identification

The precise identification of chemical entities is fundamental for scientific rigor. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is known by a variety of synonyms and identifiers across chemical literature and commercial platforms.

Identifier Type Identifier
Primary Name (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride
IUPAC Name methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride[3]
CAS Number 17193-39-4[3][4][5][6]
Molecular Formula C₁₀H₂₀ClNO₂[3][4][5]
PubChem CID 22861687[3]
EC Number 855-924-4[1][3]
Common Synonyms (S)-(-)-Cyclohexylalanine methyl ester hydrochloride[1][7], 3-Cyclohexyl-L-alanine methyl ester hydrochloride[1][2][4], β-Cyclohexyl-L-alanine methyl ester hydrochloride[1][4], L-Cyclohexylalanine methyl ester HCl[4], (S)-Methyl 2-amino-3-cyclohexylpropanoate HCl[5]
Common Abbreviations H-CHA-OME HCL[4], H-L-Cha-OMe hydrochloride[3], L-Cha-OMe·HCl[2]

Physicochemical Properties

The physical and chemical properties of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride are critical for its handling, storage, and application in synthetic protocols.

Property Value Source(s)
Molecular Weight 221.72 g/mol [3][4][5]
Appearance White to off-white solid/powder[2][3]
Melting Point 153 - 159 ºC[2]
Optical Rotation +17.5 ± 1º (c=1 in 1N HCl)[2]
Solubility Soluble in DMSO (100 mg/mL)[3]
Storage Conditions 4°C, sealed storage, away from moisture[3]

Synthesis and Purification

The synthesis of enantiomerically pure (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is crucial for its application in chiral drug development. The most direct method involves the esterification of the parent amino acid, L-cyclohexylalanine. An alternative industrial approach involves the catalytic hydrogenation of L-phenylalanine methyl ester.

Experimental Protocol: Synthesis via Esterification of L-Cyclohexylalanine

This protocol describes the synthesis through the reaction of L-cyclohexylalanine with thionyl chloride in methanol, a classic and efficient method for methyl ester formation. The thionyl chloride reacts with methanol in situ to generate HCl and methyl sulfite, which facilitates the esterification.

Materials and Reagents:

  • L-Cyclohexylalanine ((S)-2-Amino-3-cyclohexylpropanoic acid)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend L-cyclohexylalanine (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry.

  • Cooling: Cool the suspension to 0°C using an ice bath. This is a critical step to control the exothermic reaction between thionyl chloride and methanol.

  • Reagent Addition: Add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled, stirring suspension over 30 minutes. The slow addition is necessary to manage the reaction rate and prevent excessive heat generation. The reaction mixture should become a clear solution as the hydrochloride salt of the amino acid ester is formed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to drive the esterification to completion.

  • Solvent Removal: After the reaction is complete, cool the solution and remove the methanol under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or oil.

  • Purification: The crude product can be purified by recrystallization. Triturate the solid residue with cold diethyl ether, then filter to collect the white crystalline product. The ether wash removes non-polar impurities and any residual reagents. Dry the product under vacuum to obtain pure (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Alternative Synthetic Route: Catalytic Hydrogenation

A common industrial method for producing cyclohexylalanine derivatives is the catalytic hydrogenation of the corresponding phenylalanine derivative. This approach leverages the readily available and often more economical phenylalanine starting materials. For the synthesis of the (S)-enantiomer, L-phenylalanine methyl ester hydrochloride would be used.

The process involves hydrogenating the aromatic ring of L-phenylalanine methyl ester hydrochloride using a noble metal catalyst, such as rhodium on carbon (Rh/C), under hydrogen pressure.[8] This method effectively reduces the phenyl ring to a cyclohexyl ring while preserving the stereochemistry at the alpha-carbon.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification Start L-Cyclohexylalanine Reaction Esterification Reaction (0°C to Reflux) Start->Reaction Reagents Anhydrous MeOH Thionyl Chloride (SOCl₂) Reagents->Reaction Crude Crude Product Reaction->Crude Trituration Trituration with Diethyl Ether Crude->Trituration Filtration Filtration Trituration->Filtration Drying Vacuum Drying Filtration->Drying Final Pure (S)-methyl 2-amino-3-cyclohexylpropanoate HCl Drying->Final

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Analytical Method Purpose and Expected Results
¹H-NMR Structure Confirmation: Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the alpha-proton, multiplets for the cyclohexyl ring protons, and a broad singlet for the amine protons.
¹³C-NMR Structure Confirmation: Key signals include the carbonyl carbon of the ester (~170-175 ppm), the methoxy carbon (~52 ppm), the alpha-carbon, and several signals in the aliphatic region for the cyclohexyl ring carbons.
HPLC (Reverse-Phase) Purity Assessment: A single major peak should be observed, with purity typically >97%. A gradient method with a C18 column using water/acetonitrile mobile phases with TFA is common.[9]
Chiral HPLC Enantiomeric Purity: Used to confirm the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers. This is critical to ensure the product is not a racemic mixture.
Mass Spectrometry (ESI-MS) Molecular Weight Confirmation: Detects the molecular ion [M+H]⁺, confirming the mass of the free base (C₁₀H₁₉NO₂), which has a monoisotopic mass of approximately 185.14 Da.

Applications in Research and Drug Development

The primary value of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride lies in its role as a precursor to L-cyclohexylalanine (Cha) for incorporation into synthetic peptides. The cyclohexyl side chain provides unique advantages over natural amino acids like alanine, valine, or even phenylalanine.

Key Advantages of Incorporating Cyclohexylalanine:

  • Enhanced Lipophilicity: The non-polar cyclohexyl group increases the overall hydrophobicity of a peptide, which can improve its ability to cross cell membranes and interact with hydrophobic regions of target proteins.[1]

  • Increased Metabolic Stability: The bulky cyclohexyl side chain can sterically hinder the approach of proteases, protecting adjacent peptide bonds from cleavage and thereby extending the in vivo half-life of the peptide therapeutic.[1][10]

  • Conformational Constraint: The size and shape of the cyclohexyl group can influence the peptide's secondary structure (e.g., promoting helical or beta-sheet formation), potentially leading to higher receptor binding affinity and specificity.[2]

Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is typically hydrolyzed to the free acid and then protected (e.g., with an Fmoc group) to be used in SPPS. The following is a generalized workflow for incorporating an Fmoc-L-cyclohexylalanine residue into a growing peptide chain on a solid support.

Methodology Overview:

  • Resin Preparation: The solid support resin (e.g., Rink Amide) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: Fmoc-L-cyclohexylalanine is activated using coupling reagents (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is precipitated, dried, and then purified, usually by reverse-phase HPLC.[9][11]

SPPS Workflow Diagram

SPPS_Cycle Start Peptide on Resin (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-Cha-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle or Final Cleavage Wash2->Repeat Repeat->Deprotection Next AA

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Case Study: Mitochondria-Targeting Peptides for Acute Kidney Injury

A compelling application of cyclohexylalanine is in the development of mitochondria-targeting therapeutic peptides. Research has shown that α-helical amphipathic peptides containing cyclohexylalanine residues can selectively target cardiolipin, a key lipid component of the inner mitochondrial membrane.[4][9]

In a study focusing on acute kidney injury, a peptide named CMP3013, which incorporates cyclohexylalanine, was shown to bind selectively to damaged mitochondria.[4] The high hydrophobicity of the cyclohexylalanine residues enhances the peptide's interaction with the fatty acid chains of cardiolipin. This interaction helps to preserve the structure of the mitochondrial cristae, leading to several beneficial downstream effects:

  • Reduction of reactive oxygen species (ROS) production.[4][9]

  • Preservation of the mitochondrial membrane potential.[9]

  • Enhancement of ATP generation.[4][9]

This mechanism ultimately protects against mitochondrial dysfunction and mitigates kidney damage.[4]

Proposed Mechanism of Action Diagram

Mechanism CellStress Cellular Stress (e.g., Ischemia, Toxins) MitoDamage Mitochondrial Damage CellStress->MitoDamage ROS Increased ROS Production MitoDamage->ROS MMP_Collapse Membrane Potential Collapse MitoDamage->MMP_Collapse Cristae Cristae Disruption MitoDamage->Cristae Peptide Cha-Containing Peptide (e.g., CMP3013) Apoptosis Apoptosis ROS->Apoptosis MMP_Collapse->Apoptosis OrganInjury Organ Injury (e.g., Kidney) Apoptosis->OrganInjury Cardiolipin Binds to Cardiolipin on Inner Mitochondrial Membrane Peptide->Cardiolipin targets MitoProtection Mitochondrial Protection Cardiolipin->MitoProtection leads to ROS_Reduce Reduced ROS MitoProtection->ROS_Reduce MMP_Preserve Preserved Membrane Potential MitoProtection->MMP_Preserve Cristae_Preserve Preserved Cristae Structure MitoProtection->Cristae_Preserve CellRescue Cell Rescue ROS_Reduce->CellRescue MMP_Preserve->CellRescue Cristae_Preserve->CellRescue

Caption: Proposed mechanism of a cyclohexylalanine (Cha)-containing peptide in rescuing mitochondrial dysfunction.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Store in a tightly sealed container in a cool, dry place as recommended (4°C).[3]

References

  • ACS Publications. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride - Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:17193-39-4 | (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]

Sources

Biological activity of cyclohexylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Cyclohexylalanine Derivatives

Abstract

Cyclohexylalanine (Cha), a non-proteinogenic amino acid, has emerged as a pivotal building block in medicinal chemistry and drug development. Its defining structural feature—a cyclohexyl ring replacing the phenyl group of phenylalanine—confers unique physicochemical properties to peptides and peptidomimetics. This modification critically enhances lipophilicity and metabolic stability, addressing two of the most significant challenges in peptide-based therapeutics. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of cyclohexylalanine derivatives. We will explore their mechanisms of action as enzyme inhibitors, antimicrobial agents, receptor modulators, and anticancer therapeutics, grounded in field-proven insights and supported by detailed experimental protocols.

The Foundational Role of Cyclohexylalanine in Peptidomimetic Design

The biological effects of cyclohexylalanine are not typically derived from the amino acid in isolation; rather, its significance lies in its incorporation into larger peptide or peptidomimetic structures.[1] The substitution of natural amino acids like phenylalanine or leucine with cyclohexylalanine is a strategic choice driven by the need to optimize a drug candidate's pharmacokinetic profile.

Enhancing Lipophilicity and Bioavailability

The aliphatic cyclohexyl ring is significantly more hydrophobic than the aromatic phenyl ring. This increased lipophilicity can profoundly influence a peptide's interaction with biological systems.[1]

  • Improved Membrane Permeability: Enhanced hydrophobicity can facilitate the passive diffusion of a peptide across cellular membranes, improving its ability to reach intracellular targets.[1]

  • Increased Target Affinity: The bulky, hydrophobic side chain can promote stronger binding interactions within the hydrophobic pockets of target proteins and receptors, leading to higher potency.[2]

Increasing Metabolic Stability

Peptide-based drugs are often limited by their rapid degradation by proteases in the body. The unique structure of cyclohexylalanine provides a steric shield against enzymatic cleavage.

  • Resistance to Proteolysis: The cyclohexyl group is less susceptible to enzymatic degradation compared to the phenyl group of phenylalanine, leading to a longer in vivo half-life and sustained therapeutic effect.[1] This is a cornerstone of its utility in designing metabolically stable analogues of endogenous peptides, such as apelin.[3]

Synthesis and Incorporation of Cyclohexylalanine

The utility of cyclohexylalanine derivatives is predicated on their efficient and stereochemically controlled synthesis. Several robust methods are employed, followed by standard solid-phase synthesis for peptide incorporation.

Synthesis of the Cyclohexylalanine Monomer

A classic and scalable approach for preparing L-cyclohexylalanine involves the catalytic hydrogenation of L-phenylalanine. This method directly converts the readily available natural amino acid to its saturated cyclohexyl analogue.

Experimental Protocol 1: Synthesis of L-Cyclohexylalanine via Hydrogenation

This protocol outlines the synthesis of L-cyclohexylalanine by the catalytic reduction of L-phenylalanine.[4]

Materials:

  • L-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh catalyst on activated carbon (e.g., 4% Pt, 1% Rh)

  • Hydrogenation autoclave

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable vessel, dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 mL of deionized water, 200 mL of isopropanol, and 12.2 mL (146 mmol) of 37% hydrochloric acid.

  • Catalyst Addition: Carefully add 2 g of the Pt/Rh catalyst on activated carbon to the mixture.

  • Hydrogenation: Transfer the reaction mixture to a hydrogenation autoclave. Purge the system three times with nitrogen, followed by two flushes with hydrogen gas.

  • Reaction: Pressurize the autoclave to 8-10 bar with hydrogen and heat the system to 50-60°C. Maintain these conditions with stirring for approximately 6-8 hours, or until hydrogen uptake ceases.

  • Work-up: Depressurize the autoclave and purge again with nitrogen. Filter the hot reaction mixture to remove the catalyst. Wash the catalyst with 50 mL of deionized water and combine the filtrates.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude L-cyclohexylalanine hydrochloride salt. The product can be further purified by recrystallization.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common application of N-protected cyclohexylalanine (e.g., Fmoc-L-Cha-OH) is its incorporation into a peptide chain using Solid-Phase Peptide Synthesis (SPPS). The workflow is well-established and follows the standard Fmoc/tBu strategy.[1][5]

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-Cha-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage 3. Cleavage & Final Deprotection (TFA Cocktail) Wash2->Cleavage Final Residue Added Purification Purification (RP-HPLC) & Lyophilization Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Areas of Biological Activity

The incorporation of cyclohexylalanine has led to the development of potent and stable derivatives with diverse therapeutic applications.

Antimicrobial Peptides

A significant challenge in antimicrobial drug development is the rise of resistant pathogens. Cyclohexylalanine has been instrumental in creating a new generation of potent antibiotics.

Case Study: Clovibactin Analogues Clovibactin is a promising cyclodepsipeptide antibiotic active against Gram-positive bacteria.[6] However, its structure contains rare amino acids that complicate synthesis. Researchers found that replacing key leucine residues with the more hydrophobic cyclohexylalanine dramatically restores and even enhances antibiotic activity in simplified analogues.[6] This demonstrates a clear structure-activity relationship where increased lipophilicity promotes crucial interactions with the bacterial cell membrane.

CompoundMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VRE
Vancomycin0.5 - 2> 32
d-Cha₂,d-Thr₅-clovibactin0.5 - 20.5 - 2
Cha₇,d-Thr₅-clovibactin0.5 - 10.5 - 1
Cha₈,d-Thr₅-clovibactin1 - 21 - 2
Data synthesized from The Journal of Organic Chemistry.[6]

These Cha-containing analogues exhibit excellent activity (≤1 µg/mL) against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[6]

Enzyme Inhibition

Cyclohexylalanine derivatives have been successfully developed as inhibitors of key metabolic enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones. Inhibiting DPP-IV is a validated strategy for treating type 2 diabetes. Cyclohexylalanine derivatives have been designed and patented as potent DPP-IV inhibitors.[4] The cyclohexyl group fits effectively into the S1 hydrophobic pocket of the enzyme, leading to strong and selective binding.

Other Enzyme Targets Derivatives have also shown promise as inhibitors for other enzymes, including acetylcholinesterase (relevant for Alzheimer's disease) and α-glucosidase.[7] This versatility highlights the potential of the cyclohexylalanine scaffold in designing targeted enzyme inhibitors.

Receptor Modulation

By improving metabolic stability and receptor affinity, Cha substitution can convert a short-lived endogenous peptide into a viable drug candidate.

Apelin Receptor (APJR) Agonists Apelin is a peptide involved in regulating blood pressure and cardiovascular function, but it is rapidly degraded in vivo.[3] Researchers have developed metabolically stable apelin analogues by incorporating L-cyclohexylalanine. These modified peptides show significantly prolonged plasma half-lives (up to 340-fold increase) and produce potent, sustained blood pressure-lowering effects in animal models.[3] The L-Cha substitution enhances stability while maintaining the necessary conformation for potent receptor activation.[3]

Anticancer Therapeutics

The unique properties of cyclohexylalanine derivatives are being explored in oncology.

Mitochondrial Targeting in Kidney Injury Mitochondrial dysfunction is a hallmark of many degenerative diseases, including acute kidney injury.[8] A specific α-helical amphipathic peptide named CMP3013, which contains cyclohexylalanine, was designed to target cardiolipin in the inner mitochondrial membrane.[5][8] This interaction preserves the mitochondrial structure, reduces the production of reactive oxygen species (ROS), and rescues mitochondrial function.[8] In mouse models, CMP3013 demonstrated remarkable efficacy, highlighting its therapeutic potential.[8]

Mitochondrial_Rescue cluster_0 Cellular Stress Cascade cluster_1 Therapeutic Intervention Stress Cellular Stress (e.g., Ischemia-Reperfusion) ROS Increased ROS Production Stress->ROS Collapse Mitochondrial Membrane Potential (ΔΨm) Collapse ROS->Collapse CytoC Cytochrome c Release Collapse->CytoC Apoptosis Apoptosis CytoC->Apoptosis Injury Kidney Injury Apoptosis->Injury Outcome Amelioration of Injury Peptide Cyclohexylalanine- Containing Peptide (CMP3013) Peptide->ROS Reduces Peptide->Collapse Prevents

Caption: Proposed mechanism of a Cha-containing peptide in rescuing mitochondrial dysfunction.

Sigma-2 Receptor Agonists Sigma-2 receptors are overexpressed in various tumors, including pancreatic cancer, making them an attractive therapeutic target. Derivatives of 1-cyclohexyl-piperazine have been developed as sigma-2 receptor agonists that induce cell death in pancreatic cancer cells through mitochondrial superoxide production and caspase activation.[9]

Protocol for Biological Activity Screening

To validate the efficacy of newly synthesized cyclohexylalanine derivatives, standardized biological assays are essential.

Experimental Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Cyclohexylalanine-containing peptide/compound

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in CAMHB directly in the 96-well plate, typically ranging from 64 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density (OD₆₀₀).

Conclusion and Future Outlook

Cyclohexylalanine has proven to be a remarkably versatile tool in drug discovery. Its ability to enhance metabolic stability and lipophilicity provides a direct and effective strategy for transforming biologically active peptides into viable therapeutic candidates.[1][10][11] The successful application of its derivatives in developing potent antimicrobial, antidiabetic, cardiovascular, and anticancer agents underscores its broad therapeutic potential.[3][4][6][9] Future research will likely focus on exploring novel cyclohexylalanine-containing scaffolds, including macrocyclic and constrained peptides, to target an even wider range of diseases.[12] The continued integration of this unique building block will undoubtedly fuel the development of next-generation peptidomimetic drugs with superior efficacy and pharmacokinetic properties.[13][14]

References

  • L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research. (2026). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing. [Link]

  • Fernandez, K. X., Fischer, C., Vu, J., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12(8), 1402-1413. [Link]

  • Bédard, F., et al. (2024). Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks. The Journal of Organic Chemistry. [Link]

  • Lee, S. H., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16647-16660. [Link]

  • Request PDF. Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • National Center for Biotechnology Information. Cyclohexylalanine. PubChem Compound Summary for CID 95475. [Link]

  • Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. Oncotarget, 8(11), 17747-17764. [Link]

  • Al-Masoudi, N. A., et al. (2022). Biological Activity of Two Anticancer Pt Complexes with a Cyclohexylglycine Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study. ACS Omega, 7(29), 25484-25501. [Link]

  • Turan-Zitouni, G., et al. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]

  • Iqbal, J., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules, 27(1), 223. [Link]

  • Zhu, F., et al. (2020). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 25(23), 5556. [Link]

  • Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Peptidomimetics as next – generation therapeutic applications. (2025). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. [Link]

Sources

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Authored by a Senior Application Scientist

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-cyclohexylalanine (Cha), is a pivotal chiral building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique structural features—a stereochemically defined center, a lipophilic cyclohexyl side chain, and a reactive methyl ester—make it an invaluable intermediate for synthesizing complex, biologically active molecules.[1][4] This guide provides an in-depth review of its synthesis, characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The primary utility of this compound lies in its role as a precursor for Active Pharmaceutical Ingredients (APIs), particularly in the design of drugs targeting the central nervous system and in the development of sophisticated peptide mimetics.[4] The cyclohexyl group is often incorporated to enhance binding affinity to hydrophobic pockets in target proteins, such as proteases, making it a key component in the synthesis of various inhibitors.[1]

Physicochemical and Safety Profile

A comprehensive understanding of the compound's properties is fundamental for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 17193-39-4[2][5]
Molecular Formula C₁₀H₂₀ClNO₂[4][5]
Molecular Weight 221.72 g/mol [2][4][5]
Appearance White to off-white solid[2]
Storage 4°C, sealed storage, away from moisture[2]
Solubility Soluble in DMSO (100 mg/mL with sonication)[2]

Safety and Handling: This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood.

Synthesis Strategies: Accessing the Enantiopure Compound

The synthesis of enantiomerically pure (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is primarily achieved through two strategic routes: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.

Method 1: Asymmetric Synthesis via Catalytic Hydrogenation (Preferred Route)

The most direct and economically viable method for producing the (S)-enantiomer is the catalytic hydrogenation of the aromatic ring of L-phenylalanine methyl ester hydrochloride. This approach preserves the existing stereocenter at the alpha-carbon, making it a highly efficient stereospecific transformation. A common and effective catalyst for this reaction is rhodium on carbon.[6]

Experimental Protocol: Hydrogenation of L-Phenylalanine Methyl Ester Hydrochloride

Causality: This protocol is adapted from a validated synthesis for the (R)-enantiomer, which demonstrates high yield and stereochemical fidelity.[6] The choice of a rhodium-based catalyst is crucial as it effectively reduces the aromatic ring under manageable conditions without cleaving the ester or affecting the chiral center. Methanol is an excellent solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation process.

  • Reactor Preparation: Charge a high-pressure hydrogenation vessel with L-phenylalanine methyl ester hydrochloride and a 5% rhodium on carbon catalyst (Rh/C) at a 10:1 substrate-to-catalyst weight ratio.

  • Solvent Addition: Add anhydrous methanol to the vessel to fully dissolve the starting material, typically to a concentration of 0.5 M.

  • Inerting: Seal the vessel and purge the system multiple times with nitrogen gas to remove all oxygen, which can poison the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 5-8 MPa.[7] Heat the reaction mixture to 70°C while stirring vigorously to ensure efficient mass transfer of hydrogen to the catalyst surface.[7]

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Rh/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether) to afford (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in high purity (>97%).

G cluster_start Starting Material cluster_process Process cluster_end Final Product start L-Phenylalanine Methyl Ester HCl p1 Dissolve in Methanol start->p1 Step 1 p2 Add 5% Rh/C Catalyst p1->p2 Step 2 p3 Pressurize with H₂ (5-8 MPa) p2->p3 Step 3 p4 Heat to 70°C with Stirring p3->p4 Step 4 p5 Filter to Remove Catalyst p4->p5 Step 5 p6 Concentrate under Vacuum p5->p6 Step 6 end_node (S)-methyl 2-amino-3-cyclohexylpropanoate HCl p6->end_node Yields

Figure 1: Asymmetric Synthesis Workflow.
Method 2: Chiral Resolution of a Racemic Mixture

An alternative, though often less efficient, method is the resolution of a racemic mixture of methyl 2-amino-3-cyclohexylpropanoate.[8] This process involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.[9]

Conceptual Protocol: Resolution via Diastereomeric Salt Formation

Causality: This method leverages the principle that diastereomers possess different physical properties.[9] By reacting the racemic amino ester (a base) with an enantiomerically pure chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid), two diastereomeric salts are formed: (S-amino, L-acid) and (R-amino, L-acid). The differential solubility of these salts in a chosen solvent allows for the selective crystallization of one diastereomer, enabling their separation.

  • Salt Formation: Dissolve the racemic methyl 2-amino-3-cyclohexylpropanoate in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiopure chiral acid, such as L-tartaric acid.

  • Selective Crystallization: Slowly cool the solution or allow for slow evaporation to induce crystallization. One diastereomeric salt should preferentially crystallize out of the solution due to lower solubility.

  • Separation: Isolate the crystallized salt by filtration. The other diastereomer remains in the mother liquor.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a mild base (e.g., sodium bicarbonate solution) to neutralize the chiral acid and liberate the enantiomerically enriched amino ester.

  • Extraction and Isolation: Extract the free amino ester into an organic solvent, dry the organic layer, and concentrate it. The hydrochloride salt can be reformed by treating the free amine with a solution of HCl in a non-aqueous solvent like ether or dioxane.

G racemate Racemic (R/S) Amino Ester salts Mixture of Diastereomeric Salts (S-L and R-L) racemate->salts resolver Enantiopure Chiral Acid (e.g., L-Tartaric Acid) resolver->salts crystallize Selective Crystallization salts->crystallize solid Insoluble Salt (e.g., S-L) crystallize->solid Less Soluble liquid Soluble Salt in Mother Liquor (e.g., R-L) crystallize->liquid More Soluble liberate_S Basification & Extraction solid->liberate_S liberate_R Basification & Extraction liquid->liberate_R final_S Pure (S)-Amino Ester HCl liberate_S->final_S final_R Pure (R)-Amino Ester HCl liberate_R->final_R

Figure 2: Chiral Resolution Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. While specific experimental spectra are not widely published, the expected signals in ¹H and ¹³C NMR can be predicted based on the molecule's structure.

  • ¹H NMR:

    • Cyclohexyl Protons (CH, CH₂): A complex series of multiplets would appear in the upfield region, typically between δ 0.8-1.8 ppm.

    • β-Protons (-CH₂-cyclohexyl): Multiplets adjacent to the cyclohexyl group, expected around δ 1.5-1.9 ppm.

    • α-Proton (-CH(NH₂)-): A triplet or doublet of doublets around δ 3.8-4.2 ppm, coupled to the β-protons.

    • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.7 ppm.[10]

    • Amine Protons (-NH₃⁺): A broad singlet, typically downfield, whose chemical shift is dependent on concentration and solvent.

  • ¹³C NMR:

    • Cyclohexyl Carbons: Multiple signals in the δ 25-45 ppm range.

    • β-Carbon: A signal around δ 40-45 ppm.

    • α-Carbon: A signal around δ 55-60 ppm.

    • Methoxy Carbon: A signal around δ 52 ppm.

    • Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 170-175 ppm.

2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected parent ion would be the molecular cation [M+H]⁺ at m/z corresponding to the free amine (C₁₀H₁₉NO₂), which is approximately 186.15.

  • Fragmentation: Common fragmentation pathways would include the neutral loss of the methoxycarbonyl group (-COOCH₃) or the entire methyl ester moiety.[11]

3. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for assessing enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. This technique is crucial for validating the success of either an asymmetric synthesis or a chiral resolution.[12]

Applications in Drug Development

The incorporation of the cyclohexylalanine moiety into drug candidates serves several strategic purposes in medicinal chemistry.

  • Enhanced Lipophilicity and Binding: The cyclohexyl group significantly increases the lipophilicity of a molecule compared to a simple alanine or even a phenylalanine residue. This property is often exploited to improve binding to hydrophobic pockets within enzyme active sites or receptors. The "magic methyl" effect, where small alkyl groups drastically alter biological activity, is a well-documented phenomenon, and the cyclohexyl group can be seen as an extension of this principle for achieving potent hydrophobic interactions.[13]

  • Peptide Mimetics and Protease Inhibitors: As a non-proteinogenic amino acid, it is used to create peptides with improved metabolic stability and altered conformations. It is a common feature in protease inhibitors designed for various therapeutic targets, where the cyclohexyl side chain can occupy hydrophobic pockets (e.g., S1 or S2 pockets in serine proteases) to achieve high binding affinity and selectivity.[1]

  • Prodrug Design: The methyl ester functionality can be considered a prodrug feature. In vivo, esterases can hydrolyze the methyl ester to the corresponding carboxylic acid, which may be the active form of the drug. This strategy can be used to improve the bioavailability of a parent drug.[14]

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable tool for introducing specific stereochemistry and lipophilicity into drug candidates. Its synthesis is well-established, with asymmetric hydrogenation being the superior method for achieving high enantiomeric purity. A thorough understanding of its properties, synthesis, and analytical characterization empowers researchers to leverage this versatile compound to its full potential in the quest for novel and more effective therapeutics.

References
  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEknhvmJOpYiFRNOgpcaeFphQT6y03gUUXuIi07f_HTIspho424xdhbIvoLZSsPlyVeVQCXZaZwzvTK91I4e_3ktaF-LlWnQ5EASaM1MCYcXD7LvI67w2kAcTgP0HUXmBz2SO9Xr0ORLKbR_YutaU4e1_Iac8U-NZ0DvA1130ByCWGxvHMAt0zy8PSgG_zC4AKGxY1ASFCs9Y8wQVypb7jobuzicdUGace3fgzxuKiiRxHjQcL8DOmhYw==]
  • MySkinRecipes. Methyl 2-amino-3-cyclohexylpropanoatehydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhRi99YtrqirIv5WCUWA26aaToeo8jeAACjtTc1BlNspY-l_m7gIP_FppCQQCziPxmJ4HwIrY4bgvuY5J07I7iKUTd1gcU5ilTRvgpLkR1hsm6vv_wvt6OYiQ_ciZEj3UTtaVNYhXL1SjUkg2s3Ik1KZczlSq12wv_EtY9GvbJgjUwHZJDc9OfaG8YN8xZCzgnnStCuiU01a9Bhwc2CM6MviVJsfKW8whgSDxsk7PEAVpbUKj3Ww==]
  • MedchemExpress.com. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWtyCDGsX5nZ5DCGc44ogD97I-Yl4SzQdDKL6Wcb22EGzJNIaUzEnIQfkmxlY3eiyMuzbB-qy1Ie6jBv9eMNR7csY37biolu9FHrDMde6xuPfp9Jzw49-6DEoHKE1sC_kv7ZvYt23YS3JPVBJNsW2bu6uRlRlaH7HpOL6gyeXBvrJSGKoxayog3WKWe2UHMi548Jsl]
  • Google Patents. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBavssiDsof62iDCgSIqI6FuMrwM1w0g4TmzSi9_lvY_y6JmwphTyYxVUgmDa5NNCJ2c5HpPNRcxQ6_kv6Qt7yyoovrxpzGjTr9hcpeptJvC7T52LJQgmn1Bm3Vpb59jCwJVqa7Rc6umNg5K68BtN_Mi4COcTwsgOnu4msQJgi95zMNUF2Hlp_T5FVKijY8lFopw==]
  • MedchemExpress.com. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5k1E45ITbyI-I1oLGG0EAF-Z4VROXI8XyEuxkA5UAEeUK4s1QSmIyzU_iawXGlPB27dllcslG6uvLYi8_gQFOiTYx3yh_3GJL1B8KPBUNVtLRgl8UipC4NTRL57e-wRwRaRm88WgCSee5hW84qyXb6F17I5ON4efhodto603nVDF4Rh5GuUvgzANUY5J9f7nzvwqjEgwtBz5e018sY45oaw==]
  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDdPqfUURdXZf-uo6E0L_RiY7ylaHQvmJIN-Cwcokd7gv4yfoLrHp53l5GTehP866niG6E7q02zc0yqApK2y121OkpcwKCMAOzNQKXRwYXb-BG7IKnPAHP4fChFN8dxwdZ4kAA2CGEAc7a7Y2j]
  • Wikipedia. Chiral resolution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfPxxAsnkGhm8yQw9dOpfrtszW4kwSDnkJC5Ky85PjOA1V0lzN64zRsPzg1SUovStQMeieMm316WVfkT9tpBrN7R7AsyR_rUhhP38wxv4jlqls6xhstnPA8nD2926xe1FpqQ0RpcnAlznS]
  • PubMed. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MoS9natJ4TwT4z31Sw0iSJRgVGsxkw8xX98tmjL8GcM87mcsBmALrFm0DDpRrgkvIblTvQ5HAwslYPoXAckjNA4YcfTwDfQDqfiVHNeK9BA1HRu4rrFYkL-KFEZPZSBd1LHR]
  • Rapid Communications in Mass Spectrometry. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs4_PiGXoQfy06H-qbUExYJIZ1vJ8wKNPM79TEk5kHNh_W9hYAyqYgVtW7MhBqK3Hi5ciCtPZANVN_FRMUosH7J8NZ15y2UgynVmG6OzKVWVHbdcmhw5MeDcoZ5DuWIK0-vBerk_VQxIdh7YQqD98nC2R-P0SloCjZfP3ZVYFFTJA69YL2aBj7ULqVuBSPBzl0c9BsA2xyNETKKhW44rTg-LAw5HqsWpctWezu6xgdsZnZNw=]
  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdnP0lRIKMX-kC5ADY8d30RZLUrJg7jTaV711MFzXe4d-s960WJ64bUj4Jn8Q1A7Alvq8f9MZIWHVyFy8HLT3bY6lRadsqsMv-xSwkRgjUeky1IkaVEe_WnhckMiZqpRdqz1nzxcdLmkL5s-Fd2yW8Pp5Azqr7HhTyT0eB20S0ehVQFETzDBNWz8tyrvErgLTQP2WJ8WCYBju9oMnHVWan013mBadyyGOrUF4FnI3s4duNN4wqobX0JUDPPIN-4HuKZxlkoylZlIzGolXeUAb8GSLW8OCCD4g3kt7sS9FSy7-BiwVpvF_QIM5wz3YC-zmd_OA3zCzwbRmrFA1ZrUY=]
  • MDPI. Amino Acids in the Development of Prodrugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBVd9mtbeqC--MpZ-khfls1_SroKvP_bMKj_6rUoa89VaHAODJ99HwdAa5mjbzPTwMxVt6Rlw2llxec_dv0jl01UJ2tJHQmaaIp8uuh5Y2t3xfGOBkaq_JXxZMyl6JhNWzigE=]
  • PMC - NIH. Assigning methyl resonances for protein solution-state NMR studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHebuzxEDZo2tu5HBECqW7Zmye4bqdnZe4HQ8bIy7mxF3MrS-1ilKgOE0QK3dWLAi6sqOOUQXj4XCU_9JISOa6CalOO8BWD7D_NlO5kwle87i9n18js_jHFv_24dbRwVJama-C2ocgPXc0q5GE=]
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEirm5VSOEFmX-BpbKjHy5Re5QSTwYpwzwvxbcvYb9Y5rEp8b40_UNqvnkjljaqcCosXvR8bQPtA_-zm5ISoLrsnoVgbWrmcEE8YkQGreP1hrF_B9XeTQayczkOYkk0oCpjABg=]
  • Perfumer & Flavorist. The Synthesis of Allyl-3-Cyclohexylpropionate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP40O3hjM2x8-ZI2NHhlTIceiNbsth2dXrU6lah9avmxBJXeHur8AZpDWK74FMX3aMFKvQVXZL4rM-X9KmrjSaa8s-k7CttCYNs3MZUANj8ZQSpZGP62tOaY_qQq5W8vtaVvC7r2f3FqTTNCJgVTjudo7vTe0bOxKbcRAYFeOaEMvO7j2u7T4BmwwlbRBivWQ=]

Sources

Spectroscopic Characterization of H-L-Cha-OMe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

H-L-Cha-OMe hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its cyclohexyl moiety enhances lipophilicity, which can improve the bioavailability of drug candidates. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in synthetic applications.

Chemical Structure

The structural formula of H-L-Cha-OMe hydrochloride is presented below. The molecule consists of a central alpha-carbon bonded to an ammonium group, a methyl ester, a hydrogen atom, and a cyclohexylmethyl group.

Figure 1: Chemical Structure of H-L-Cha-OMe hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of H-L-Cha-OMe hydrochloride is expected to show distinct signals for the protons of the methyl ester, the alpha-proton, the beta-protons, and the cyclohexyl ring protons. The presence of the hydrochloride salt will cause the amine protons to be exchangeable and potentially appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Cyclohexyl-H0.90 - 1.80Multiplet11H
Cβ-H₂1.85 - 2.05Multiplet2H
O-CH₃~3.75Singlet3H
Cα-H~4.10Triplet1H
⁺NH₃8.0 - 9.0Broad Singlet3H

Interpretation and Comparative Analysis:

The predicted chemical shifts are based on the analysis of structurally related compounds. For instance, in L-Phenylalanine methyl ester hydrochloride , the α-proton appears around 4.42 ppm and the methyl ester protons at 3.82 ppm in D₂O[1]. The upfield shift of the predicted α-proton in H-L-Cha-OMe hydrochloride to ~4.10 ppm is anticipated due to the replacement of the electron-withdrawing phenyl ring with a less deshielding cyclohexyl group. The complex multiplet for the cyclohexyl protons is expected in the range of 0.90-1.80 ppm, similar to the signals observed for the cyclohexane ring in cyclohexaneacetic acid methyl ester [2]. The broad singlet for the ammonium protons is a characteristic feature of amino acid hydrochlorides in polar solvents.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of H-L-Cha-OMe hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for H-L-Cha-OMe Hydrochloride

CarbonPredicted Chemical Shift (δ, ppm)
Cyclohexyl-C25.0 - 35.0
~40.0
O-CH₃~53.0
~55.0
C=O~172.0

Interpretation and Comparative Analysis:

The predicted chemical shifts for the cyclohexyl carbons are based on the known values for cyclohexane derivatives, which typically resonate between 25 and 35 ppm[3]. The ester carbonyl carbon is expected at around 172 ppm, which is consistent with the carbonyl chemical shift in L-Phenylalanine methyl ester hydrochloride (170.1 ppm in D₂O)[1]. The α-carbon and the methyl ester carbon are predicted to be around 55.0 ppm and 53.0 ppm, respectively, based on typical values for amino acid methyl esters.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a 100 MHz or higher frequency for carbon detection on an NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of H-L-Cha-OMe hydrochloride is expected to show characteristic absorption bands for the ammonium group, the ester carbonyl, and the C-H bonds of the cyclohexyl and methyl groups.

Table 3: Predicted IR Absorption Bands for H-L-Cha-OMe Hydrochloride

Functional GroupPredicted Absorption Range (cm⁻¹)Description
⁺N-H stretch3100 - 2800 (broad)Ammonium salt
C-H stretch (aliphatic)2950 - 2850Cyclohexyl and methyl groups
C=O stretch (ester)~1740Carbonyl group
N-H bend~1600Ammonium salt
C-O stretch (ester)1250 - 1150Ester linkage

Interpretation and Comparative Analysis:

The broad absorption band in the 3100-2800 cm⁻¹ region is a hallmark of the stretching vibrations of the ammonium group (⁺NH₃) in an amino acid hydrochloride. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. This is consistent with the IR spectrum of L-Phenylalanine methyl ester hydrochloride , which shows a strong carbonyl absorption. The absorptions for the aliphatic C-H stretching of the cyclohexyl and methyl groups are expected in the 2950-2850 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For H-L-Cha-OMe hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique. The expected molecular ion would be the protonated molecule [M+H]⁺, where M is the free base.

Table 4: Predicted Mass Spectrometry Data for H-L-Cha-OMe Hydrochloride

IonPredicted m/zDescription
[M+H]⁺186.15Molecular ion of the free base
[M+H - CH₃OH]⁺154.12Loss of methanol
[M+H - HCOOCH₃]⁺126.13Loss of methyl formate
[C₆H₁₁CH₂]⁺97.10Cyclohexylmethyl cation

Interpretation and Predicted Fragmentation Pathway:

The free base of H-L-Cha-OMe has a molecular weight of 185.28 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 186.15. A common fragmentation pathway for amino acid methyl esters is the loss of the methyl ester group as methyl formate (HCOOCH₃), leading to an iminium ion. Another likely fragmentation is the loss of methanol (CH₃OH). Cleavage of the Cα-Cβ bond can lead to the formation of the stable cyclohexylmethyl cation.

MS_Fragmentation cluster_main Predicted ESI-MS Fragmentation M_H [M+H]⁺ m/z = 186.15 loss_methanol [M+H - CH₃OH]⁺ m/z = 154.12 M_H->loss_methanol - CH₃OH loss_formate [M+H - HCOOCH₃]⁺ m/z = 126.13 M_H->loss_formate - HCOOCH₃ cyclohexylmethyl [C₇H₁₃]⁺ m/z = 97.10 M_H->cyclohexylmethyl Cα-Cβ cleavage

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of H-L-Cha-OMe hydrochloride in a suitable solvent, such as methanol or acetonitrile/water, often with the addition of a small amount of formic acid to promote protonation.

  • Instrument Setup: Use an electrospray ionization mass spectrometer (ESI-MS). The instrument can be a standalone MS or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Processing: The instrument software will process the data and display the mass spectrum.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of H-L-Cha-OMe hydrochloride. By leveraging comparative data from structurally similar molecules, this document offers a robust framework for the spectroscopic characterization of this important synthetic intermediate. The provided experimental protocols serve as a practical guide for researchers to obtain and analyze the spectroscopic data in their own laboratories. Adherence to these methodologies will ensure accurate identification and quality assessment, which are critical for the successful application of H-L-Cha-OMe hydrochloride in research and development.

References

  • PubChem. Cyclohexaneacetic acid, methyl ester. National Center for Biotechnology Information. [Link]

  • SpectraBase. alpha-ethylcyclohexaneacetic acid, methyl ester. Wiley-VCH GmbH. [Link]

  • PubChem. Methyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • PubChem. L-Phenylalanine, methyl ester. National Center for Biotechnology Information. [Link]

  • SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride. Wiley-VCH GmbH. [Link]

  • SpectraBase. cyclohexaneacetic acid, methyl ester. Wiley-VCH GmbH. [Link]

  • Jones, S. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

  • ResearchGate. Structure of L-phenylalanine methyl ester hydrochloride. [Link]

  • SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride. Wiley-VCH GmbH. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

  • SpectraBase. cyclohexaneacetic acid, methyl ester. Wiley-VCH GmbH. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). [Link]

  • PubChem. Cyclohexaneacetic acid. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0156725). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Swarthmore College. Analysis of the FTIR spectrum of HCl. [Link]

  • Aapptec. H-Ile-OMe HCl, CAS 18598-74-8, L-Isoleucine methyl ester hydrochloride salt. [Link]

  • ResearchGate. -FTIR spectrum at various HCl concentration. [Link]

  • Chemistry LibreTexts. 9.2: FTIR spectrum of HCl. [Link]

  • NIST. Hydrogen chloride. [Link]

  • PubChem. H-Ala-gly-ome hcl. National Center for Biotechnology Information. [Link]

  • ResearchGate. A portion of the 1 H-NMR spectra of the DCL-1 after 1h of irradiation in MeOH-d 4. [Link]

  • AZoM. Analyzing the Gas Phase Spectrum of Hydrogen Chloride with FT-IR. [Link]

  • Aapptec. H-Sar-OMe HCl [13515-93-0]. [Link]

  • Aapptec. H-Gly-OMe HCl, CAS 5680-79-5, Glycine methyl ester hydrochloride salt. [Link]

Sources

Molecular weight and formula of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. As a derivative of the non-proteinogenic amino acid cyclohexylalanine, its unique structural features—specifically the bulky, lipophilic cyclohexyl group—offer valuable properties for the design of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its role in the development of protease inhibitors and other bioactive molecules.

Chemical Identity and Physicochemical Properties

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is the hydrochloride salt of the methyl ester of (S)-cyclohexylalanine. The presence of the cyclohexyl group in place of the phenyl group of phenylalanine imparts increased lipophilicity and conformational rigidity, which can be advantageous in drug design to enhance binding affinity and metabolic stability.

Molecular Structure and Properties

A clear understanding of the molecule's fundamental properties is essential for its application in synthesis and drug design.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀ClNO₂[1][2]
Molecular Weight 221.72 g/mol [1][2]
CAS Number 17193-39-4[2][3]
Appearance White to off-white solid[1]
IUPAC Name methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride[2]
Synonyms H-L-Cha-OMe HCl, (S)-Cyclohexylalanine methyl ester hydrochloride[2]

Synthesis and Manufacturing

The stereospecific synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is critical to its utility. A common and efficient method involves the hydrogenation of the corresponding aromatic precursor, L-phenylalanine methyl ester hydrochloride. This approach leverages a readily available and chiral starting material to establish the desired stereochemistry.

Synthetic Pathway Overview

The primary synthetic route involves the catalytic hydrogenation of the phenyl ring of L-phenylalanine methyl ester hydrochloride. This reaction reduces the aromatic ring to a cyclohexane ring, yielding the target molecule.

Synthesis_Pathway Start L-Phenylalanine methyl ester hydrochloride Intermediate Catalytic Hydrogenation (e.g., Rh/C, H₂) Start->Intermediate End (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride Intermediate->End

Caption: Synthetic pathway from L-phenylalanine methyl ester hydrochloride.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of phenylalanine derivatives.[4]

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • Methanol (reagent grade)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve L-phenylalanine methyl ester hydrochloride in methanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add the 5% Rh/C catalyst to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and commence vigorous stirring. The reaction is typically heated to 40-60 °C to facilitate the reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Causality of Experimental Choices:

  • Rhodium on Carbon (Rh/C): This catalyst is particularly effective for the hydrogenation of aromatic rings under relatively mild conditions.

  • Methanol as Solvent: It is a good solvent for the starting material and does not interfere with the hydrogenation process.

  • Pressurized Hydrogen: A higher pressure of hydrogen increases the rate of reaction by increasing the concentration of dissolved hydrogen.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 0.8-1.8 ppm), the methoxy group of the ester (a singlet around 3.7 ppm), the alpha-proton (a triplet or multiplet around 4.0 ppm), the beta-protons (a multiplet around 1.5-1.9 ppm), and the ammonium protons (a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170-175 ppm), the alpha-carbon (around 50-55 ppm), the methoxy carbon (around 52 ppm), and a series of signals for the cyclohexyl ring carbons (in the range of 25-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ for the ammonium group.

  • C-H stretching: Peaks around 2850-2950 cm⁻¹ for the aliphatic C-H bonds of the cyclohexyl and methyl groups.

  • C=O stretching: A strong absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base (after neutralization), the expected molecular ion peak [M]⁺ would be at m/z 185.26. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 186.27.

Applications in Drug Discovery and Development

The unique properties of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride make it a valuable building block in the synthesis of peptidomimetics and small molecule inhibitors, particularly targeting proteases.

Role as a Chiral Building Block

Its utility stems from its ability to introduce a bulky, hydrophobic, and conformationally constrained moiety into a peptide or small molecule. This can lead to:

  • Enhanced Binding Affinity: The cyclohexyl group can occupy hydrophobic pockets in enzyme active sites, leading to stronger binding interactions.

  • Improved Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases.

  • Increased Cell Permeability: The lipophilic nature of the cyclohexyl group can enhance the ability of a drug candidate to cross cell membranes.

Application in Protease Inhibitor Synthesis

Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including HIV/AIDS and hepatitis C. The incorporation of cyclohexylalanine derivatives can be a key strategy in the design of potent and specific inhibitors.

Application_Workflow Start (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride Step1 Peptide Coupling or Small Molecule Synthesis Start->Step1 Step2 Intermediate Molecule Step1->Step2 Step3 Further Synthetic Modifications Step2->Step3 End Final Bioactive Compound (e.g., Protease Inhibitor) Step3->End

Caption: General workflow for the application in synthesis.

Experimental Protocol: Peptide Coupling

The following is a general protocol for incorporating (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride into a peptide chain using standard solid-phase peptide synthesis (SPPS) coupling reagents.

Materials:

  • (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

  • Nα-Fmoc protected amino acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • SPPS resin with a linker

  • Solvents (e.g., DMF, DCM)

Procedure:

  • Resin Preparation: Start with a suitable SPPS resin pre-loaded with the C-terminal amino acid of the desired peptide.

  • Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

  • Amino Acid Activation: In a separate vessel, dissolve the Nα-Fmoc protected amino acid and the coupling reagent in DMF. Add the base to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the coupling reaction to proceed for a specified time.

  • Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Incorporation of Cyclohexylalanine Derivative: For the coupling of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (after neutralization of the hydrochloride), it would be activated and coupled in a similar manner to other amino acids.

  • Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA-based) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating System: Each step of the synthesis is typically monitored for completion using qualitative tests (e.g., ninhydrin test for free amines) to ensure high-quality synthesis. The final product is validated by mass spectrometry and HPLC.

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a valuable and versatile chiral building block for the synthesis of novel therapeutic agents. Its unique structural and physicochemical properties provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The straightforward synthesis from readily available precursors and its utility in established synthetic methodologies, such as peptide synthesis, ensure its continued importance in the field of drug discovery and development.

References

  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

Sources

Methodological & Application

Synthesis Protocol for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, also known as L-cyclohexylalanine methyl ester hydrochloride, is a valuable chiral building block in synthetic organic chemistry and medicinal chemistry. Its structural features, comprising a cyclohexyl moiety and a primary amine, make it a key intermediate in the synthesis of various pharmaceutical agents, including protease inhibitors and other biologically active compounds. The cyclohexyl group can enhance lipophilicity, which may improve the pharmacokinetic properties of drug candidates. This application note provides a detailed, field-proven protocol for the synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes safety, efficiency, and high purity of the final product.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
L-Cyclohexylalanine≥98%Commercially Available27527-05-5
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available7719-09-7
Methanol (MeOH), anhydrous≥99.8%Commercially Available67-56-1
Diethyl ether (Et₂O), anhydrous≥99.7%Commercially Available60-29-7
Equipment
  • Round-bottom flask (250 mL) equipped with a magnetic stir bar

  • Reflux condenser with a calcium chloride drying tube

  • Ice-water bath

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mass Spectrometer

Experimental Protocol

The synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is achieved through the Fischer-Speier esterification of L-cyclohexylalanine using thionyl chloride in methanol. Thionyl chloride serves as a convenient in situ source of anhydrous HCl, which catalyzes the esterification reaction.[1]

Step 1: Reaction Setup and Reagent Addition
  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel, add L-cyclohexylalanine (10.0 g, 58.4 mmol).

  • Add anhydrous methanol (100 mL) to the flask and stir the suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add thionyl chloride (8.5 mL, 116.8 mmol, 2.0 eq) dropwise to the stirred suspension over a period of 30 minutes via the dropping funnel. Causality: The slow, dropwise addition of thionyl chloride to chilled methanol is crucial to control the exothermic reaction between the two, which generates sulfur dioxide and hydrogen chloride gas.[2] This in-situ generation of HCl under anhydrous conditions is a standard and effective method for the esterification of amino acids.[3] Maintaining a low temperature minimizes potential side reactions. The use of a twofold excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the methyl ester.

Step 2: Reaction Progression
  • After the complete addition of thionyl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

Step 3: Work-up and Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality: This step removes the volatile components, leaving the crude product as a solid or viscous oil. It is important to ensure the complete removal of thionyl chloride, which is corrosive and can interfere with subsequent steps.

  • To the residue, add anhydrous diethyl ether (100 mL) and stir vigorously to precipitate the product.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two portions of anhydrous diethyl ether (25 mL each) to remove any remaining impurities.

  • Dry the product under vacuum to a constant weight. An expected yield of approximately 95-99% is anticipated.

Step 4: Purification (Recrystallization)

For obtaining a high-purity product, recrystallization is recommended. A common solvent system for recrystallizing amino acid hydrochlorides is a mixture of a polar solvent like ethanol or methanol with a less polar solvent like diethyl ether or ethyl acetate.[4][5]

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Slowly add anhydrous diethyl ether until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Safety Precautions

Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive reagent. [6] It reacts violently with water to release toxic gases (SO₂ and HCl).[6] All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6] Ensure all glassware is thoroughly dried before use to prevent vigorous reactions. In case of skin contact, immediately wash the affected area with copious amounts of water.[2]

Characterization

The synthesized (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride should be characterized by standard analytical techniques to confirm its identity and purity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₂₀ClNO₂[7]
Molecular Weight221.72 g/mol [7]
AppearanceWhite to off-white solid[8]
Melting Point153-159 °C[8]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the cyclohexyl protons, the methoxy group, and the α- and β-protons of the amino acid backbone. The amine protons will likely appear as a broad singlet. Typical chemical shifts (δ) in ppm are: ~8.6 (br s, 3H, NH₃⁺), ~4.1 (t, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~1.8-0.9 (m, 13H, cyclohexyl-CH₂ and cyclohexyl-CH). Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.[9]

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should display distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the α-carbon, and the carbons of the cyclohexyl ring. Expected chemical shifts (δ) in ppm include: ~170 (C=O), ~52 (OCH₃), ~51 (α-CH), and a series of peaks between ~32 and ~25 for the cyclohexyl carbons.[9]

  • FTIR (KBr pellet): The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key peaks (cm⁻¹) are expected around 3400-2800 (N-H and C-H stretching), ~1740 (C=O stretching of the ester), and ~1200 (C-O stretching).[2] The use of a KBr pellet is a standard method for solid samples, though care must be taken to avoid moisture.[10]

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in positive ion mode should show a prominent peak for the molecular ion [M+H]⁺ at m/z 186.1, corresponding to the free amine.

Workflow and Mechanism

The overall synthetic workflow and the reaction mechanism are depicted below.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start L-Cyclohexylalanine Reaction Esterification Start->Reaction Reagents SOCl₂ Methanol (0 °C to Reflux) Reagents->Reaction Workup Solvent Removal Precipitation with Et₂O Reaction->Workup Purification Recrystallization (MeOH/Et₂O) Workup->Purification Product (S)-methyl 2-amino-3-cyclohexylpropanoate HCl Purification->Product

Caption: Synthetic workflow for (S)-methyl 2-amino-3-cyclohexylpropanoate HCl.

DOT Diagram: Reaction Mechanism

Reaction_Mechanism cluster_0 In Situ HCl Generation cluster_1 Acid-Catalyzed Esterification SOCl₂ SOCl₂ HCl_SO₂ HCl + SO₂ + CH₃Cl SOCl₂->HCl_SO₂ + 2 MeOH MeOH MeOH MeOH->HCl_SO₂ AminoAcid L-Cyclohexylalanine ProtonatedCarbonyl Protonated Carbonyl AminoAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + MeOH EsterProduct Methyl Ester TetrahedralIntermediate->EsterProduct - H₂O, - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride with a high expected yield and purity. The procedure is well-established and utilizes readily available reagents and standard laboratory equipment. Adherence to the safety precautions, particularly when handling thionyl chloride, is paramount. The characterization data provided serves as a benchmark for researchers to confirm the successful synthesis of the target compound. This versatile building block can be utilized in a wide array of applications within the pharmaceutical and chemical industries.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for...
  • Benchchem. (n.d.). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.
  • ResearchGate. (n.d.). FTIR absorption spectrum (in KBr pellet under complete dry conditions....
  • University of Rochester, Department of Chemistry. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Chem-Impex. (n.d.). β-Cyclohexyl-L-alanine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). (S)
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Organic Syntheses Procedure. (n.d.).
  • PubChem. (n.d.). methyl (2S)
  • ResearchGate. (n.d.). What is the alternate process for preparing ester hydrochloride?.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • Reddit. (2019, December 18).
  • YouTube. (2023, March 6).
  • Shimadzu. (n.d.). KBr Pellet Method.
  • Google Patents. (n.d.).
  • Reddit. (2023, February 19).
  • Brainly.in. (2019, January 31). Esterification with thionyl chloride and methanol mechanism.
  • CLEN Method. (n.d.). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub.
  • ResearchGate. (n.d.). The ¹H NMR spectrum of 3 in d6-DMSO.
  • OperaChem. (2024, January 5).
  • ResearchGate. (n.d.). FTIR spectrum of SA KBr pellet (dark cyan line) in the spectral ranges....
  • ECHEMI. (n.d.). thionyl chloride addtion.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • Gas Isotopes. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Cyclohexyl-D-alanine Methyl Ester Hydrochloride.
  • Shimadzu. (n.d.). KBr Pellet Method.
  • ResearchGate. (n.d.). ESI-MS/MS spectra of [M + H] + ions of N-methyl amino acids (1-21).
  • Reddit. (2020, February 13).
  • Reagentia. (n.d.). (S)-(-)-Cyclohexylalanine methyl ester hydrochloride (1 x 1 g).
  • Cayman Chemical. (n.d.).
  • ResearchGate. (n.d.). (a)
  • Doc Brown's Chemistry. (n.d.).
  • Organic Syntheses Procedure. (n.d.).

Sources

The Strategic Incorporation of L-Cyclohexylalanine in Peptide Synthesis: A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-proteinogenic amino acids is a cornerstone for innovation. These unique building blocks offer a powerful toolkit to transcend the limitations of the 20 canonical amino acids, enabling the rational design of peptides with enhanced therapeutic profiles. Among these, L-Cyclohexylalanine (Cha), a bulky and hydrophobic analogue of phenylalanine, has emerged as a critical component for modulating peptide structure, stability, and biological activity.[1] Its cyclohexyl side chain can significantly increase a peptide's hydrophobicity, which can be pivotal for improving membrane permeability or enhancing hydrophobic interactions with biological targets.[2][3]

This guide provides a comprehensive overview and detailed protocols for the use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a common precursor, in solid-phase peptide synthesis (SPPS). We will detail the necessary preparatory steps to convert this raw material into the direct building block for Fmoc-based synthesis and then outline its successful incorporation into a target peptide sequence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of L-Cyclohexylalanine in their work.

From Precursor to Activated Monomer: Preparing Fmoc-L-Cyclohexylalanine-OH

The commercially available (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (H-Cha-OMe·HCl) is a stable salt but not directly compatible with standard Fmoc-based solid-phase peptide synthesis. The primary amino group requires protection with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the methyl ester must be saponified to a free carboxylic acid to enable its activation and coupling to the N-terminus of the growing peptide chain on the solid support.

The following two-step protocol outlines this essential conversion.

Protocol 1: N-Terminal Fmoc Protection of L-Cyclohexylalanine Methyl Ester

This procedure details the protection of the free amine of the starting material using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a widely used and efficient Fmoc-donating reagent.

Materials:

  • (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (H-Cha-OMe·HCl)

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (1 M)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Cool the solution in an ice bath (0-5 °C) and add sodium bicarbonate (approximately 2.5 equivalents) portion-wise with stirring until the solution is basic (pH ~8-9) and all effervescence has ceased. This neutralizes the hydrochloride salt to free the primary amine.

  • Fmocylation: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cold amino acid solution over 30-60 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up:

    • Reduce the reaction volume by approximately half using a rotary evaporator to remove the bulk of the dioxane.

    • Dilute the remaining aqueous solution with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (twice), water, and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-L-cyclohexylalanine methyl ester (Fmoc-Cha-OMe). The product is typically a white solid and can be used in the next step without further purification if TLC or LC-MS analysis shows sufficient purity.

Protocol 2: Saponification of Fmoc-Cha-OMe to Fmoc-Cha-OH

This step hydrolyzes the methyl ester to the free carboxylic acid, making the building block ready for activation and coupling during SPPS. Care must be taken to avoid racemization, which can be promoted by strong basic conditions.[4] Using a milder base like lithium hydroxide (LiOH) at controlled temperatures is recommended.[5]

Materials:

  • Crude Fmoc-Cha-OMe from Protocol 1

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Methanol or Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Fmoc-Cha-OMe in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add a solution of LiOH·H₂O (approximately 1.1 equivalents) in water dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. It is crucial to avoid extended reaction times to minimize the risk of racemization.[4]

  • Work-up:

    • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2-3 with 1 M HCl while keeping the solution cool in the ice bath. A white precipitate of the product should form.

    • Extract the product into ethyl acetate (three times).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid, Fmoc-L-Cyclohexylalanine-OH (Fmoc-Cha-OH), can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash chromatography if necessary to achieve the high purity required for peptide synthesis.

Table 1: Key Physicochemical Properties

Property(S)-methyl 2-amino-3-cyclohexylpropanoate HClFmoc-L-Cyclohexylalanine-OH
CAS Number 17193-39-4[6][7]135673-97-1[8][9]
Molecular Formula C₁₀H₂₀ClNO₂[4][6]C₂₄H₂₇NO₄[9]
Molecular Weight 221.72 g/mol [6]393.48 g/mol [9]
Appearance White to off-white solidWhite to off-white solid[8]
Primary Application Precursor for amino acid synthesisActivated monomer for SPPS[9]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With high-purity Fmoc-Cha-OH in hand, its incorporation into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.[10] The bulky nature of the cyclohexylalanine side chain, however, necessitates special consideration during the coupling step to ensure high efficiency and prevent incomplete reactions.

The Rationale Behind Bulky Residue Coupling

Steric hindrance from the cyclohexyl group of Cha, as well as from the growing peptide chain on the resin, can slow down the kinetics of the acylation reaction.[10] To overcome this, a more potent coupling reagent and potentially longer coupling times or double coupling strategies are often employed. The choice of coupling reagent is critical for driving the reaction to completion and avoiding deletion sequences in the final product.

SPPS_Workflow cluster_prep Monomer Preparation cluster_spps SPPS Cycle for Cha Incorporation Start H-Cha-OMe·HCl FmocProt Fmoc Protection Start->FmocProt Sapon Saponification FmocProt->Sapon FmocChaOH Fmoc-Cha-OH Sapon->FmocChaOH Couple Coupling: Fmoc-Cha-OH + Activator (e.g., HATU) FmocChaOH->Couple Input for SPPS Resin Peptide-Resin (Free N-Terminus) Resin->Couple 1. Add Monomer Wash1 Wash (DMF) Couple->Wash1 2. Reaction Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect 3. Purify Wash2 Wash (DMF) Deprotect->Wash2 4. Expose Amine Wash2->Resin Ready for next cycle caption Workflow: From Precursor to SPPS Incorporation.

Caption: Workflow: From Precursor to SPPS Incorporation.

Protocol 3: SPPS Coupling of Fmoc-L-Cyclohexylalanine-OH

This protocol outlines a typical manual coupling cycle on a 0.1 mmol scale using Rink Amide resin as an example for generating a C-terminally amidated peptide.

Materials & Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-L-Cyclohexylalanine-OH (Fmoc-Cha-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is often preferred for sterically hindered amino acids.[11]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the Fmoc-deprotected peptide-resin (0.1 mmol) in a reaction vessel. This resin should have a free N-terminal amine from the previous cycle's deprotection step.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual piperidine.

  • Activation of Fmoc-Cha-OH:

    • In a separate vial, dissolve Fmoc-Cha-OH (e.g., 0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 equivalents) to the activation mixture.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature. Due to the steric bulk of Cha, a longer coupling time is recommended compared to less hindered amino acids.[10]

  • Monitoring the Coupling:

    • Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines.

    • If the test is positive (indicating an incomplete reaction), drain the vessel and repeat the coupling step with a freshly prepared activated solution of Fmoc-Cha-OH ("double coupling").

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Next Cycle: The peptide-resin is now ready for the next step in the synthesis: Fmoc deprotection to expose the N-terminal amine of the newly added Cha residue, followed by the coupling of the subsequent amino acid.[9]

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocChaOH Fmoc-Cha-COOH Carboxylic Acid ActivatedEster {Fmoc-Cha-OAt | Active Ester} FmocChaOH->ActivatedEster + DIPEA HATU HATU Uronium Salt HATU->ActivatedEster + DIPEA NewPeptideBond {Fmoc-Cha-CO-NH-Peptide-Resin | New Peptide Bond} ActivatedEster->NewPeptideBond Acylation PeptideResin H₂N-Peptide-Resin Free Amine PeptideResin->NewPeptideBond Acylation caption Cha Coupling: Activation and Acylation.

Caption: Cha Coupling: Activation and Acylation.

Final Cleavage and Purification

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously.

Protocol 4: Cleavage and Deprotection

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A standard cocktail for many peptides is Reagent K: 94% Trifluoroacetic Acid (TFA), 2.5% 1,2-ethanedithiol (EDT), 2.5% water, and 1% triisopropylsilane (TIS).[12] Caution: TFA is highly corrosive. Handle with extreme care in a chemical fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[2] The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS).

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride serves as a valuable and cost-effective precursor for the synthesis of the non-proteinogenic amino acid L-Cyclohexylalanine. Through a straightforward two-step conversion to Fmoc-Cha-OH, this building block can be readily integrated into standard Fmoc-SPPS workflows. The incorporation of the bulky, hydrophobic Cha residue requires careful selection of coupling reagents and reaction conditions to ensure high synthetic fidelity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively harness the unique properties of L-Cyclohexylalanine to develop novel peptides with tailored stability, conformation, and therapeutic potential.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSGLlhR5sH1AkuJ5W8xZTYev8Wkhu7EGxAuormMemIhK34zxNkzLemrAPXH-Shn51C1c6wqYH8SOkipqRC-1Y_1-dLa_gT34lujPHxKFBHQf_UqajlVlfNWbEFmlWijS6TNvX5dDJskk6ywDGee70hVRSbeEiPjsh7P39nSex9xaRG60_cGFibuPbUX9H5lUlquX-WGWhw3bNWgNpP5JrZpxnX0NXgUFEt8UYGFAPkZHsD71iagof-MUWvVWkko4=]
  • BenchChem. (2025). Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis. BenchChem Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvH5SOL378s2cr-QcvDCfZ_Bhn-ZXvRJ6XW8fo-CQRszf2Zf6xMmHn8iMLa00WVVfwrJiLPBeGhvkvBx96fToLjfIEc9dvtBmFlQ4cr0iPQ2TadsDZn-Kejk24czd9QxidJ5dZimIUjQm4RpuCq7zSMCjiYY0Ui991EWlntULXiAaIr7HGLSle6bJLVKwHCRXiyow9_WhkEyitlSgCzNYwKE5YHFFsMaFAbAWaCw==]
  • MedchemExpress. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. MedchemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF46oyY6JEI2GsmjTiYj9_Eh1bzJYyEoL9jdCdZW5diK4pID5EzroiHm1ui3S6nW_9SCchsITmKKXgAHLhcIz23jCjPFav2UWIV-ODxh4h-SQaDWEP2fZi9iiiaDTVmmmu7-ESQI89RGrcPXFg4Bz6V1G62mOWNEasauDZdWu_9T8cIuUFdYB1Y_U9HXOi4YjnxoqXG]
  • Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01578]
  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. BenchChem Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBkC15z1axx1__bihZiW1hFjcC65M3A-n64Z_bPcpFK7ggElV8wdzhRuzZP9S4tl_pEOZ-cg4bXxJtudehlirwev_D632_gql7W5fWA1FZjAZodY46vL5AK5OpgG4Cg2CqLWt0DGbxFjuTNkTVb53nIgcLPDneoAohxUlpPm7fCA3nQo269v-55CPKUgQuAh0o3VB]
  • PrepChem. (n.d.). Synthesis of cyclohexylalanine. PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdsUF2p3nSvo99CQOMWJU3YkmFXr13n9boIfZOfyxk4lxZKy5iyR9BCzJaZUWw_3Hti0PpOvGihh5DUE52fwBfqfXsgWF0_Cmy33LQbRICv5JSW_-xhESobWYNBfJGFVBmKQ==]
  • Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10945481/]
  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research. [URL: https://pubmed.ncbi.nlm.nih.gov/15059174/]
  • Upert, G. (2013). Answer to "Can anyone suggest a better way to cleave methyl ester of amino acids?". ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_better_way_to_cleave_methyl_ester_of_amino_acids]
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v73-289]
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • Strem Chemicals. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, min 97%. Strem Chemicals, Inc. [URL: https://www.strem.com/catalog/v2/07-0317/(S)
  • MedchemExpress. (n.d.). Fmoc-Cha-OH. MedchemExpress. [URL: https://www.medchemexpress.com/fmoc-cha-oh.html]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [URL: https://link.springer.com/protocol/10.1385/1-59259-976-9:243]
  • PrepChem. (n.d.). Synthesis of Fmoc-L-alanine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-fmoc-l-alanine]
  • Sigma-Aldrich. (n.d.). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651786]

Sources

Asymmetric synthesis of chiral amino acids using nickel complexes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Asymmetric Synthesis of Chiral α-Amino Acids Using Nickel (II) Complexes

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amino Acids and the Power of Nickel-Templated Synthesis

Chiral α-amino acids are the fundamental building blocks of life, forming the basis of peptides, proteins, and numerous natural products. Beyond their biological roles, non-proteinogenic chiral amino acids are invaluable components in medicinal chemistry and drug discovery, where their incorporation can lead to compounds with enhanced efficacy, metabolic stability, and novel pharmacological properties.[1] Consequently, the development of robust and efficient methods for their stereocontrolled synthesis is a paramount objective in modern organic chemistry.[1][2]

Among the various strategies, the use of square-planar nickel(II) complexes of Schiff bases has emerged as a particularly powerful and practical methodology for the asymmetric synthesis of a wide array of α-amino acids.[2] This approach offers several distinct advantages, including high stereoselectivity, operational simplicity, mild reaction conditions, and the ability to generate diverse amino acid structures from a common glycine precursor.[3]

This guide provides a detailed overview of the principles and protocols for the asymmetric synthesis of α-amino acids using chiral nickel(II) complexes. We will delve into the mechanistic underpinnings of the stereocontrol, provide step-by-step experimental procedures for a benchmark synthesis, and discuss the broader applications of this versatile chemical technology.

Theoretical Background: Achieving Asymmetric Induction with Nickel(II) Schiff Base Complexes

The cornerstone of this methodology is the use of a chiral nickel(II) complex formed from a Schiff base of glycine (or another amino acid) and a chiral ligand. One of the most successful and widely used systems, developed by Belokon and coworkers, employs a chiral auxiliary derived from (S)-proline.[4]

The general principle is outlined below:

  • Complex Formation: A Schiff base is formed between glycine and a chiral aldehyde or ketone, which is part of a larger tridentate ligand. This ligand then coordinates with a Ni(II) salt to form a rigid, square-planar complex.[2][3]

  • Enolate Generation: The α-proton of the glycine moiety in the complex is rendered acidic and can be removed by a base to form a nucleophilic nickel-stabilized enolate.

  • Diastereoselective Alkylation: The chiral environment created by the auxiliary ligand effectively shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) will preferentially attack from the less sterically hindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity.[3][4]

  • Decomposition and Recovery: After the alkylation step, the newly formed amino acid is liberated from the complex, typically by acidic hydrolysis. A significant advantage of this method is the ability to recover the chiral auxiliary, which can be recycled.[2][4]

The Catalytic Cycle and Stereochemical Control

The stereochemical outcome of the alkylation is thermodynamically controlled. The bulky groups on the chiral ligand (e.g., a benzyl group in the Belokon auxiliary) create a steric bias that dictates the conformation of the complex and directs the electrophile's approach.

Asymmetric_Alkylation_Cycle cluster_main Diastereoselective Alkylation via Ni(II) Complex A Chiral Ni(II)-Glycine Complex B Ni(II)-Enolate Intermediate A->B + Base - H+ C Alkylated Ni(II) Complex (New Diastereomer) B->C + Electrophile (R-X) (Face-selective attack) D Chiral α-Amino Acid + Recovered Auxiliary C->D + H3O+ (Hydrolysis) D->A + Glycine, Ni(II) (Recycle)

Caption: Workflow for the diastereoselective synthesis of α-amino acids.

Experimental Protocols: Asymmetric Synthesis of (S)-Phenylalanine

This section provides a detailed protocol for the synthesis of (S)-phenylalanine using the well-established Belokon's chiral auxiliary.

Materials and Equipment
Reagents & SolventsEquipment
GlycineMagnetic stirrer with heating
Nickel(II) acetate tetrahydrateRound-bottom flasks
(S)-2-[N-(N-Benzylprolyl)amino]benzophenone ((S)-BPB)Reflux condenser
Sodium methoxide (NaOMe)Schlenk line or inert atmosphere setup
Anhydrous Methanol (MeOH)Rotary evaporator
Anhydrous N,N-Dimethylformamide (DMF)Chromatography column
Benzyl bromide (BnBr)pH meter or pH paper
Sodium hydroxide (NaOH), solid powderStandard laboratory glassware
Diethyl etherTLC plates (silica gel)
Hydrochloric acid (HCl), 6M and 1M
Ethyl acetate (EtOAc)
Silica gel for column chromatography
Protocol 1: Preparation of the Chiral Nickel(II)-Glycine Complex

Complex_Formation_Workflow cluster_protocol1 Protocol 1: Ni(II)-Glycine Complex Synthesis P1_Start Start: (S)-BPB, Glycine, Ni(OAc)2 P1_Step1 Dissolve in MeOH P1_Start->P1_Step1 P1_Step2 Add NaOMe solution P1_Step1->P1_Step2 P1_Step3 Reflux for 2 hours P1_Step2->P1_Step3 P1_Step4 Cool to room temperature P1_Step3->P1_Step4 P1_Step5 Filter and collect red precipitate P1_Step4->P1_Step5 P1_Step6 Wash with MeOH and Ether P1_Step5->P1_Step6 P1_End Product: Dry Chiral Ni(II) Complex P1_Step6->P1_End

Caption: Step-by-step workflow for complex formation.

  • Assemble Reagents: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (S)-BPB (1 equivalent), glycine (1.1 equivalents), and nickel(II) acetate tetrahydrate (1.05 equivalents).

  • Add Solvent: Add anhydrous methanol (approx. 100 mL for a 10 mmol scale reaction).

  • Initiate Complexation: While stirring, add a solution of sodium methoxide in methanol (2.2 equivalents) dropwise. The color of the solution should change, indicating complex formation.

  • Heat: Heat the mixture to reflux and maintain for 2 hours. The reaction mixture will become a deep red suspension.

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting red solid by vacuum filtration.

  • Wash and Dry: Wash the solid sequentially with small portions of cold methanol and diethyl ether. Dry the complex under vacuum to yield the red-colored chiral Ni(II)-glycine complex, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation
  • Setup: Suspend the dried Ni(II)-glycine complex (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Base: Add powdered sodium hydroxide (5-10 equivalents). The use of solid NaOH is a practical and effective choice for this reaction.[4]

  • Add Electrophile: Add benzyl bromide (1.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction vigorously at 25 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting complex is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product contains a mixture of diastereomeric alkylated complexes. The major diastereomer can often be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis and Amino Acid Isolation
  • Decomposition: Dissolve the purified alkylated complex in a mixture of methanol and 6M HCl.

  • Heat: Heat the mixture at 65 °C for 3-4 hours.[2] During this time, the complex will decompose, releasing the amino acid and the chiral auxiliary.

  • Auxiliary Recovery: Cool the solution and neutralize it carefully. The chiral auxiliary ((S)-BPB) will precipitate and can be recovered by filtration, washed, and dried for reuse.[4]

  • Amino Acid Purification: The aqueous filtrate contains the desired (S)-phenylalanine hydrochloride. The free amino acid can be isolated by standard techniques, such as ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.

  • Analysis: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by converting the amino acid to a suitable derivative (e.g., an N-acyl ester) and analyzing by chiral GC. Optical yields for this method are typically in the range of 70-92%.[4]

Alternative Methodologies: Catalytic Approaches

While the stoichiometric chiral auxiliary method is robust, catalytic alternatives offer advantages in terms of atom economy.

Phase-Transfer Catalyzed (PTC) Alkylation

In this approach, an achiral Ni(II) complex of a glycine Schiff base is used as the substrate. The asymmetry is induced by a chiral phase-transfer catalyst, such as a derivative of cinchonine or binaphthyl (NOBIN).[5][6][7] The reaction is performed in a biphasic system (e.g., CH₂Cl₂/solid NaOH), where the chiral catalyst transports the enolate into the organic phase for alkylation. This method can achieve high enantioselectivities (90-98.5% e.e.) for the synthesis of various α-amino acids.[7]

Enantioconvergent Nickel-Catalyzed Cross-Coupling

A more recent innovation involves the nickel-catalyzed enantioconvergent cross-coupling of racemic α-haloglycine derivatives with organozinc reagents.[8][9] This method, developed by Gregory Fu and colleagues, utilizes a chiral nickel catalyst (e.g., NiBr₂·glyme with a chiral pybox ligand) to convert a racemic starting material into a single enantiomer of the desired unnatural amino acid.[9] This powerful technique is tolerant of a wide variety of functional groups and proceeds under mild conditions.[8][10]

Method_Comparison node_stoic Stoichiometric Auxiliary (S)-BPB Complex High diastereoselectivity Well-established Auxiliary recovery required node_ptc Catalytic PTC Achiral Ni-Complex + Chiral Catalyst High enantioselectivity Atom economical Requires specific PTC node_cross Catalytic Cross-Coupling Racemic Substrate + Chiral Ni-Catalyst Enantioconvergent Broad scope Modern method

Caption: Comparison of major Ni-based synthesis strategies.

Troubleshooting and Key Considerations

  • Low Diastereoselectivity: This may be caused by impurities in solvents or reagents. Ensure all materials are anhydrous where specified. Reaction temperature can also influence selectivity; running the alkylation at a lower temperature may improve the outcome.

  • Incomplete Reaction: If the alkylation stalls, this could be due to an inactive electrophile or insufficient base. Check the purity of the alkyl halide. The activity of the solid NaOH can vary; using freshly powdered base is recommended.

  • Difficult Auxiliary Recovery: Incomplete hydrolysis can lead to poor recovery of the chiral auxiliary. Ensure the hydrolysis step is carried out for the recommended time and at the specified temperature.

  • Racemization: While generally not an issue under the recommended basic conditions for alkylation, subsequent steps involving harsh pH changes should be handled carefully to avoid racemization of the final amino acid product.

Conclusion

The asymmetric synthesis of α-amino acids using nickel(II) complexes is a mature and highly effective field of chemistry. The stoichiometric approach using Belokon's auxiliary provides a reliable and scalable route to a vast range of chiral amino acids with high stereocontrol.[2][3] Furthermore, the development of catalytic variants, including phase-transfer catalysis and enantioconvergent cross-coupling, has expanded the toolkit available to chemists, offering more atom-economical and versatile pathways.[5][8] These methods continue to be indispensable tools in academic research and for the industrial production of tailor-made amino acids for drug development and materials science.

References

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Semantic Scholar. [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. National Institutes of Health. [Link]

  • Nickel-Catalyzed Asymmetric Synthesis of Unnatural Amino Acids. ChemistryViews. [Link]

  • Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. PubMed. [Link]

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Organic Chemistry Portal. [Link]

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Scite. [Link]

  • General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. National Institutes of Health. [Link]

  • Belokon's Ni(II) complex as a chiral masked glycine for the diastereoselective synthesis of 2-substituted. ElectronicsAndBooks. [Link]

  • General asymmetric synthesis of AAs via intermediate Ni-complexes. ResearchGate. [Link]

  • Belokon's Ni(II) complex as a chiral masked glycine for the diastereoselective synthesis of 2-substituted 1-aminocyclopropane carboxylic acids. ResearchGate. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. [Link]

  • Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • A chiral Ni(II) complex of a Schiff base of (S)‐BPB and glycine (Belokon, 1985). ResearchGate. [Link]

  • Application of nickel(II) complexes to the efficient synthesis of α- or β-amino acids. PubMed. [Link]

  • Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]

  • Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids. CHIMIA. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF NON-PROTEINOGENIC AMINO ACIDS VIA METALLATED BIS-LACTIM ETHERS OF 2,5-DIKETOPIPERAZINES. ElectronicsAndBooks. [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. [Link]

  • Enantioselective Synthesis of Non-Proteinogenic 2-Arylallyl-α-amino Acids via Pd/In Catalytic Cascades. ResearchGate. [Link]

  • Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. National Institutes of Health. [Link]

  • View of Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids. CHIMIA. [Link]

Sources

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride as a chiral building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Imperative of Chirality in Modern Therapeutics

In the intricate world of pharmacology, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. The human body is a chiral environment, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction between a drug and its biological target is highly stereospecific.[1] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools in the synthesis of complex, stereochemically defined molecules for pharmaceuticals and agrochemicals.[][3] They allow chemists to construct molecules with precise spatial orientations, maximizing therapeutic efficacy while minimizing potential off-target effects or toxicity that can arise from an undesired enantiomer.[1][4]

Among the arsenal of valuable chiral synthons, (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-natural amino acid L-cyclohexylalanine (Cha), has emerged as a particularly versatile building block.[5][6] Its structure is distinguished by three key features: a defined (S)-stereocenter, a bulky and hydrophobic cyclohexyl side chain, and two reactive handles—a primary amine and a methyl ester. This unique combination of properties makes it an exceptional tool for medicinal chemists aiming to modulate the pharmacological profiles of peptides and small molecules.

This guide provides a comprehensive overview of the applications and protocols for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, offering researchers and drug development professionals the technical insights needed to leverage its full potential.

Physicochemical Properties, Handling, and Storage

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₂₀ClNO₂[7][8]
Molecular Weight 221.72 g/mol [6][7][8]
CAS Number 17193-39-4[7][8]
Appearance White to off-white solid[6]
Purity Typically ≥97%[8]
Solubility Soluble in DMSO (up to 100 mg/mL) and water.[6]
Storage Store at 4°C, sealed and protected from moisture. For long-term storage in solution (e.g., in DMSO), -80°C is recommended.[6]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7]

Core Applications in Medicinal Chemistry

The utility of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride stems from the influence of its cyclohexyl group on molecular conformation and physicochemical properties. This bulky, lipophilic moiety can enhance metabolic stability, improve receptor binding affinity, and increase cell permeability.

Advanced Peptide Synthesis

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. L-Cyclohexylalanine (L-Cha) and its derivatives are used to create peptide analogues with superior therapeutic properties compared to their natural counterparts.[9][10]

  • Enhanced Metabolic Stability: The cyclohexyl side chain provides steric hindrance, protecting the adjacent peptide bonds from cleavage by peptidases and proteases. This leads to a significantly longer plasma half-life, a critical factor for therapeutic efficacy.[11]

  • Modulation of Receptor Binding: The hydrophobic nature of the cyclohexyl group can strengthen binding interactions within the hydrophobic pockets of target receptors, leading to increased potency and selectivity.[5] For example, substituting cyclohexylalanine at specific positions in angiotensin II analogues has been shown to produce potent antagonists.[12] Similarly, its incorporation into apelin-analogues results in potent activators of the apelin receptor with enhanced stability.[11]

The general workflow for incorporating this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is outlined below.

spss_workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. N-α-Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 5. Coupling Reaction (Activated AA added to resin) Wash1->Coupling Activation 4. Amino Acid Activation (Incoming AA + HBTU/HATU + DIEA) Activation->Coupling Pre-activation Wash2 6. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Start next cycle Cleavage 7. Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Cleavage After final cycle ace_synthesis start (S)-methyl 2-amino-3-cyclohexylpropanoate HCl H₂N intermediate Coupled Intermediate Dipeptide Mimic start:f0->intermediate Reductive Amination or Amide Coupling reagent Chiral Keto-Ester O=C reagent:f0->intermediate final ACE Inhibitor (e.g., Ramiprilat-like structure) intermediate->final Further Functionalization

Caption: Conceptual synthesis of an ACE inhibitor.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization may be required based on the specific substrate and desired outcome.

Protocol 1: Solution-Phase Synthesis of a Boc-Protected Dipeptide

This protocol details a standard solution-phase amide coupling to form a dipeptide intermediate, illustrating the fundamental reactivity of the building block.

Reaction: Boc-L-Alanine + (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride → Boc-L-Alanyl-L-cyclohexylalanine methyl ester

Caption: Solution-phase synthesis of a dipeptide.

Materials:

  • (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (1.0 eq)

  • Boc-L-Alanine (1.05 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (1.0 eq) and Boc-L-Alanine (1.05 eq) in anhydrous DCM.

  • Neutralization and Activation: Add HOBt (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath. Add DIEA (2.5 eq) dropwise to neutralize the hydrochloride salt and create the basic conditions for coupling. Finally, add EDC·HCl (1.1 eq) portion-wise to the cooled solution. The addition of a carbodiimide like EDC activates the carboxylic acid of Boc-Alanine, making it susceptible to nucleophilic attack. [13]HOBt is used as an additive to accelerate the reaction and suppress potential side reactions like racemization. [13]3. Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Aqueous Work-up: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove excess DIEA and unreacted EDC.

    • Saturated NaHCO₃ (2x) to remove unreacted Boc-Ala-OH and HOBt.

    • Brine (1x) to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure dipeptide.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the coupling of the next Fmoc-protected amino acid onto the deprotected N-terminus of a resin-bound cyclohexylalanine residue.

Context: This protocol assumes the peptide synthesis has already proceeded and the last amino acid coupled was Fmoc-(S)-Cha-OH, which is now attached to the resin.

Materials:

  • Peptide-resin with N-terminal Fmoc-(S)-Cha

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) (4.0 eq relative to resin loading)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3.9 eq) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.9 eq)

  • DIEA (8.0 eq)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the resin in a solid-phase synthesis vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, then drain. Repeat with a second treatment of 20% piperidine/DMF for 10-15 minutes. This base treatment cleaves the fluorenylmethoxycarbonyl (Fmoc) protecting group, exposing the free primary amine of the cyclohexylalanine residue. [14][15]3. Washing: Thoroughly wash the resin to remove piperidine and the cleaved Fmoc-adduct. A typical wash cycle is DMF (3x), DCM (3x), then DMF (3x).

  • Amino Acid Activation: In a separate vial, dissolve the next Fmoc-amino acid (4.0 eq) and HBTU/HATU (3.9 eq) in a minimal amount of DMF. Add DIEA (8.0 eq) to the vial. Allow the mixture to pre-activate for 1-2 minutes. HBTU and HATU are highly efficient coupling reagents that form an activated ester with the amino acid, facilitating rapid amide bond formation with minimal racemization. [13][14]5. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the vessel for 1-2 hours at room temperature. The cyclohexyl side chain can introduce steric hindrance, so a slightly longer coupling time or the use of a more potent activator like HATU may be beneficial.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Confirmation: A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling (a negative test indicates no free primary amines remain).

  • Continuation: The cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully assembled.

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is more than just another amino acid derivative; it is a strategic tool for rational drug design. Its ability to confer hydrophobicity, steric bulk, and metabolic resistance makes it a powerful building block for enhancing the therapeutic profile of both peptide and small-molecule drug candidates. By understanding its fundamental properties and mastering its application through robust synthetic protocols, researchers can unlock new possibilities in the development of next-generation therapeutics.

References

  • Title: Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications | Wiley. Source: Wiley. URL: [Link]

  • Title: Chiral Building Blocks in Asymmetric Synthesis. Source: Wiley-VCH. URL: [Link]

  • Title: Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions | ACS Catalysis. Source: ACS Catalysis. URL: [Link]

  • Title: L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research. Source: Medium. URL: [Link]

  • Title: methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | C10H20ClNO2. Source: PubChem. URL: [Link]

  • Title: Synthesis of a highly active angiotensin converting enzyme inhibitor: 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498). Source: PubMed. URL: [Link]

  • Title: L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Source: Google Patents.
  • Title: (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, min 97%, 100 grams. Source: HDH Chemicals. URL: [Link]

  • Title: Synthesis and biological activities of angiotensin II and Sarmesin analogues containing cyclohexylalanine. Source: PubMed. URL: [Link]

  • Title: Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. Source: PubMed Central (PMC). URL: [Link]

  • Title: (PDF) Synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors: An important class of antihypertensive drugs. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Source: SciSpace. URL: [Link]

  • Title: Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Source: SciELO. URL: [Link]

  • Title: Introduction to Peptide Synthesis. Source: PubMed Central (PMC). URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source: Aapptec. URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides. Source: Beilstein Journals. URL: [Link]

Sources

Application Note: A Validated Chiral HPLC Method for the Enantiomeric Purity and Quantification of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, an important chiral building block in pharmaceutical synthesis.[1] The method is designed for both the quantification of the (S)-enantiomer and the determination of its enantiomeric purity. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[2][3][4][5]

Introduction

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a derivative of the amino acid alanine and serves as a crucial intermediate in the synthesis of various biologically active molecules.[6] Due to the stereospecific nature of pharmacological activity, it is imperative to control the chiral purity of such intermediates.[7] This application note provides a comprehensive guide to a chiral HPLC method developed for the selective separation and accurate quantification of the (S)-enantiomer from its (R)-counterpart.

Physicochemical Properties of the Analyte
PropertyValueSource
Molecular FormulaC₁₀H₂₀ClNO₂[8]
Molecular Weight221.72 g/mol [6][8]
AppearanceWhite to off-white solid[6]
IUPAC Namemethyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride[8]
CAS Number17193-39-4[6][8][9]

Chromatographic Method Development

The primary challenge in the analysis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is the separation of its enantiomers. This is most effectively achieved using a chiral stationary phase (CSP).[7][10]

Rationale for Column and Mobile Phase Selection

Based on the structure of the analyte, which is an amino acid ester, polysaccharide-based chiral stationary phases are an excellent starting point for method development.[7] These phases, such as those derived from amylose or cellulose phenylcarbamates, have demonstrated broad applicability in the separation of chiral amines and amino acid derivatives.[10]

For the mobile phase, a combination of a non-polar solvent like hexane and a more polar alcohol such as isopropanol is a common choice for normal-phase chiral separations.[10] The addition of a small amount of an acidic or basic modifier can be used to improve peak shape and resolution.

Proposed HPLC Method

The following method is a recommended starting point for the analysis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Table 1: HPLC Operating Conditions

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP)
250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Diluent Mobile Phase

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (S-enantiomer) analysis Inject Standards and Samples prep_std->analysis prep_sample Prepare Sample Solution prep_sample->analysis prep_racemic Prepare Racemic Standard (for resolution check) system_suitability System Suitability Test (SST) using Racemic Standard prep_racemic->system_suitability system_suitability->analysis If SST passes integration Peak Integration and Identification analysis->integration quantification Quantification of (S)-enantiomer integration->quantification purity Enantiomeric Purity Calculation integration->purity report Generate Report quantification->report purity->report

Caption: High-level workflow for the HPLC analysis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Detailed Protocols

Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride reference standard and dissolve in 100 mL of the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve, and dilute in the mobile phase to a final concentration of 100 µg/mL.

  • Racemic Standard Solution: If available, prepare a solution of the racemic mixture in the mobile phase to be used for system suitability testing.

System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified.[11] This is performed by injecting the racemic standard solution (or a solution containing both enantiomers) multiple times.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5 between enantiomer peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) 0.8 - 1.5Confirms good peak symmetry.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=6 injections)Demonstrates the precision of the injection and system.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose.[3][12] The validation should be conducted according to ICH Q2(R2) guidelines.[4][5]

Validation ValidationParameters Method Validation Parameters (ICH Q2(R2)) Specificity Linearity Accuracy Precision Range LOQ / LOD Robustness Specificity Specificity ValidationParameters->Specificity Linearity Linearity ValidationParameters->Linearity Accuracy Accuracy ValidationParameters->Accuracy Precision Precision ValidationParameters->Precision Range Range ValidationParameters->Range LOQ_LOD LOQ / LOD ValidationParameters->LOQ_LOD Robustness Robustness ValidationParameters->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the diluent or potential impurities at the retention time of the (S)-enantiomer and its (R)-counterpart.

Linearity

The linearity of the method should be established across a range of concentrations.

  • Protocol: Prepare a series of at least five concentrations of the (S)-enantiomer standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by replicate analysis of samples containing known amounts of the analyte.

  • Protocol: Perform recovery studies by spiking a placebo with the (S)-enantiomer standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For enantiomeric purity, the LOQ for the (R)-enantiomer should be determined.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • Determination: These can be estimated based on the signal-to-noise ratio (S/N), typically 10:1 for LOQ and 3:1 for LOD.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations to the method parameters.[3][12]

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary isopropanol content by ±1%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the analysis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. By following the outlined chromatographic conditions and validation protocol, researchers and drug development professionals can confidently assess the identity, purity, and concentration of this critical chiral intermediate, ensuring the quality and consistency of their materials. The method adheres to established regulatory guidelines, making it suitable for use in a regulated environment.[13][14][15]

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia. General Chapter <621> CHROMATOGRAPHY. Available from: [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. Available from: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? Available from: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Available from: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. Available from: [Link]

  • Schmid, M. G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. Available from: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-203. Available from: [Link]

Sources

Introduction: Cyclohexylalanine as a Strategic Tool in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern drug design, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Non-canonical amino acids represent a powerful toolkit for this purpose, enabling chemists to fine-tune the pharmacological properties of peptides and small molecules. Among these, L-Cyclohexylalanine (Cha), a synthetic amino acid, has emerged as a particularly valuable building block.[1][2] Structurally, Cha is an analog of Phenylalanine (Phe) where the aromatic phenyl ring is saturated to form a cyclohexyl ring.[2] This seemingly subtle modification imparts profound effects on the molecule's physicochemical and biological properties, offering a rational approach to overcoming common challenges in drug development such as poor metabolic stability and low bioavailability.[2][3]

This guide provides a comprehensive overview of the applications of cyclohexylalanine, detailing the mechanistic rationale for its use, its impact on pharmacokinetic properties, and practical protocols for its incorporation into potential drug candidates.

Fig. 1: Structural Comparison of Phenylalanine and Cyclohexylalanine

Part 1: The Physicochemical Rationale for Employing Cyclohexylalanine

The substitution of Phenylalanine with Cyclohexylalanine is not merely a structural swap but a strategic decision rooted in predictable physicochemical consequences. These changes directly address key aspects of a drug's disposition in the body.

Enhanced Metabolic Stability

A primary challenge in peptide-based drug design is their rapid degradation by proteases in the body. The aromatic ring of Phenylalanine is a common recognition site for enzymes like chymotrypsin. The aliphatic cyclohexyl ring of Cha is significantly less susceptible to this enzymatic degradation.[2] This resistance to proteolysis extends the in vivo half-life of the peptide, a critical factor for reducing dosing frequency and improving patient compliance.[2]

Increased Lipophilicity and Hydrophobic Interactions

The conversion of an aromatic ring to a saturated aliphatic ring increases the molecule's overall hydrophobicity (lipophilicity).[2] This has several important implications:

  • Membrane Permeability: Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, which is crucial for reaching intracellular targets.[2]

  • Target Binding: The bulky, non-polar cyclohexyl side chain can engage in more extensive van der Waals and hydrophobic interactions within the binding pockets of target proteins or receptors.[1][3] This can lead to increased binding affinity and potency. In a notable example, replacing a leucine residue with Cha in a secretin receptor antagonist enhanced its interaction with hydrophobic residues in the receptor, leading to high-affinity binding.[4]

  • Mitochondrial Targeting: The hydrophobicity of Cha has been exploited to design peptides that target the cardiolipin-rich inner mitochondrial membrane, offering a therapeutic strategy for rescuing mitochondrial dysfunction.[5][6]

Conformational Control

The cyclohexyl group, while flexible, imposes greater steric hindrance than a planar phenyl ring. This can restrict the conformational freedom of the peptide backbone.[3] By locking the peptide into a more bioactive conformation, the entropic penalty of binding to a receptor is reduced, which can lead to improved receptor binding and activity.[3] This property has also been shown to facilitate the formation of high-quality crystals for X-ray crystallography, aiding in structural studies.[7]

PropertyPhenylalanine (Phe)Cyclohexylalanine (Cha)Implication in Drug Design
Side Chain Aromatic (Phenyl)Aliphatic (Cyclohexyl)Altered electronic and steric properties
Metabolic Stability Susceptible to proteolysisMore resistant to proteolysisIncreased in vivo half-life[2]
Lipophilicity (LogP) LowerHigherImproved membrane permeability, stronger hydrophobic binding[2]
Conformational Flexibility Planar ring, relatively flexibleBulky, constrains backbonePre-organizes peptide for receptor binding, can increase affinity[3]
Table 1. Comparative Properties of Phenylalanine vs. Cyclohexylalanine.

Part 2: Key Applications & Case Studies

The unique properties of Cha have been successfully leveraged in several areas of drug discovery, from modulating cell surface receptors to inhibiting intracellular enzymes.

GPCR Ligand Development

G protein-coupled receptors (GPCRs) are a major class of drug targets.[8][9] Peptides are often natural ligands for GPCRs, but their therapeutic use is hampered by poor stability.

  • Case Study: Apelin Receptor Agonists: The apelinergic system is a promising target for cardiovascular diseases.[4] Researchers developed metabolically stable apelin analogues by incorporating Cha and other non-canonical amino acids. These analogues showed potent activation of the apelin receptor and, crucially, enhanced stability in plasma compared to the native peptide, demonstrating the utility of Cha in creating more drug-like peptide therapeutics.[10]

GPCR_Interaction cluster_receptor GPCR Binding Pocket cluster_ligand Peptide Ligand pocket Hydrophobic Pocket Cha Cha Cha->pocket Enhanced Hydrophobic Interaction OtherAA Other Amino Acids OtherAA->pocket caption Fig. 2: Cha enhancing ligand binding to a GPCR.

Fig. 2: Cha enhancing ligand binding to a GPCR.
Enzyme Inhibition

Enzyme inhibitors are cornerstone therapeutic agents for a multitude of diseases.[11] Cha and its derivatives serve as valuable scaffolds for designing potent and specific inhibitors.

  • Case Study: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: DPP-IV inhibitors are used in the treatment of type 2 diabetes. Studies have shown that derivatives of cyclohexylalanine can act as potent inhibitors of this enzyme, highlighting the potential of Cha-based structures in developing small molecule therapeutics.[12]

  • Case Study: Renin Inhibitors: The renin-angiotensin system is a key regulator of blood pressure. Boc-protected cyclohexylalaninol, a derivative of Cha, has been used in the rational design of potent, orally active human renin inhibitors for the treatment of hypertension.[13][14]

Intracellular Targeting
  • Case Study: Rescuing Mitochondrial Dysfunction: In a recent breakthrough, a Cha-containing α-helical amphipathic peptide was designed to specifically target cardiolipin, a phospholipid unique to the inner mitochondrial membrane.[5][6][15] The incorporation of multiple Cha residues generated strong hydrophobic interactions with the fatty acid side chains of cardiolipin.[5] This interaction allowed the peptide to rescue mitochondrial dysfunction in models of acute kidney injury, opening new avenues for treating diseases associated with mitochondrial damage.[6][15]

Part 3: Application Protocols

The successful application of cyclohexylalanine requires robust and reliable chemical methodologies. The following protocols provide detailed procedures for its incorporation into peptides and its synthesis.

Protocol 1: Incorporation of Fmoc-L-Cyclohexylalanine via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual Fmoc/tBu-based SPPS workflow for incorporating a Cha residue into a growing peptide chain on a solid support resin.[15][16]

Rationale: SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[17][18] The use of an excess of reagents drives reactions to completion, and purification is simplified to washing the resin. The Fmoc protecting group is base-labile, allowing for selective deprotection without affecting acid-labile side-chain protecting groups.

SPPS_Workflow Start Start with Resin-Bound Peptide (Free N-terminus) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling - Fmoc-Cha-OH - Activator (e.g., HBTU) - Base (e.g., DIPEA) Wash1->Coupling Coupling->Coupling Monitor with Kaiser Test Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (Cha added) Wash2->End Repeat Repeat Cycle for Next Amino Acid End->Repeat caption Fig. 3: SPPS cycle for incorporating Cyclohexylalanine.

Fig. 3: SPPS cycle for incorporating Cyclohexylalanine.

Materials:

  • Fmoc-L-Cyclohexylalanine (Fmoc-Cha-OH)

  • Rink Amide MBHA resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the resin in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour with gentle agitation.[15] Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes. This removes the Fmoc group from the N-terminus of the growing peptide chain.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve Fmoc-Cha-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution to activate the carboxylic acid. Allow pre-activation for 1-2 minutes.[15]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.

    • Verification: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free primary amine is no longer present). If the test is positive, the coupling step may be repeated.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation:

    • The cycle of deprotection (Step 2), coupling (Step 3), and washing (Step 4) is repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin. The TIS acts as a scavenger to trap reactive cations generated from the cleavage of side-chain protecting groups.

    • Stir the mixture at room temperature for 2-4 hours.[15]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether.[15]

    • Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide and purify using preparative reverse-phase HPLC (RP-HPLC).

Protocol 2: Overview of Enantioselective Synthesis of L-Cyclohexylalanine

Access to enantiomerically pure L-Cyclohexylalanine is critical. While it is commercially available, understanding its synthesis provides deeper insight. One robust method is the asymmetric hydrogenation of a prochiral precursor.[19]

Rationale: This method establishes the stereocenter with high fidelity using a chiral catalyst, ensuring the production of the desired L-enantiomer, which is essential for biological activity.

Key Steps:

  • Precursor Synthesis: An N-acetyl-3-cyclohexyl-dehydroalanine precursor is synthesized. This molecule contains a carbon-carbon double bond at the α,β-position, making it a prochiral substrate.

  • Asymmetric Hydrogenation: The precursor is hydrogenated using hydrogen gas in the presence of a chiral rhodium catalyst (e.g., Rh-DIPAMP). The chiral ligand on the catalyst directs the hydrogen addition to one face of the double bond, selectively forming the L-enantiomer.[19]

  • Deprotection: The N-acetyl group is removed via hydrolysis to yield the final L-Cyclohexylalanine product.

Conclusion and Future Outlook

Cyclohexylalanine is a proven and effective tool in medicinal chemistry for enhancing the drug-like properties of peptides and small molecules. Its ability to confer metabolic stability, modulate lipophilicity, and constrain conformation allows for the rational design of therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[2][3] The successful applications in GPCR modulation, enzyme inhibition, and even organelle-specific targeting underscore its versatility.[4][6][12] As drug discovery continues to tackle increasingly complex biological targets, the strategic incorporation of non-canonical amino acids like cyclohexylalanine will undoubtedly remain a cornerstone of modern medicinal chemistry, enabling the development of the next generation of innovative therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing. [Link]

  • Snow, M. L., Lauinger, C., & Ressler, C. (1968). 1,4-cyclohexadiene-1-alanine (2,5-dihydrophenylalanine) a new inhibitor of phenylalanine for the rat and Leuconostoc dextranicum 8086. The Journal of Organic Chemistry, 33(5), 1774–1780. [Link]

  • ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. [Link]

  • Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. [Link]

  • Lee, J., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16675–16685. [Link]

  • Fernandez, K. X., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • PubChem. 3-Cyclohexyl-L-alanine. [Link]

  • PubChem. Cyclohexylalanine. [Link]

  • Venkatakrishnan, A. J., et al. (2019). Molecular determinants of ligand efficacy and potency in GPCR signaling. Proceedings of the National Academy of Sciences, 116(29), 14515-14524. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Roth, B. L. (2018). How ligands illuminate GPCR molecular pharmacology. Molecular Pharmacology, 94(5), 1135-1139. [Link]

  • Chemistry For Everyone. (2025, August 9). What Is Solid-Phase Peptide Synthesis? [Video]. YouTube. [Link]

  • Förster, M., & Gurevich, V. V. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2048-2067. [Link]

  • Peggion, E., et al. (2002). Conformational Studies in Poly-L-cyclohexylalanine and on Poly-L-phenylalanine in Water-Strong Acid Mixtures. ResearchGate. [Link]

  • Drug Hunter. Category - Case Studies. [Link]

  • Göktaş, M. F., et al. (2025). Antiviral activities of phenylalanine derivatives carrying carboxylic acid bioisosteres against chikungunya and parainfluenza virus type 3. Archiv der Pharmazie. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). #60 Success stories of drug design in drug discovery. Journal of Pharmaceutical Chemistry, 8(2). [Link]

  • Dahan, A., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]

  • Wang, X., et al. (2020). A Network-Pharmacology-Combined Integrated Pharmacokinetic Strategy to Investigate the Mechanism of Potential Liver Injury due to Polygonum multiflorum. Molecules, 25(21), 5035. [Link]

  • Weidmann, B. (1992). (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. CHIMIA, 46(7-8), 312. [Link]

  • ACS Axial. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. [Link]

Sources

Scale-up synthesis of 3-cyclohexyl-l-alanine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-up Synthesis of 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-cyclohexyl-L-alanine methyl ester hydrochloride, a non-natural amino acid derivative with significant applications in pharmaceutical development. The protocol details a robust two-step process, commencing with the catalytic hydrogenation of L-phenylalanine to yield 3-cyclohexyl-L-alanine, followed by esterification to the final product. Emphasizing safety, scalability, and process control, this guide is intended for researchers and chemical engineers in industrial settings.

Introduction

Non-natural amino acids are crucial building blocks in modern drug discovery, offering the potential to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[1] 3-Cyclohexyl-L-alanine, an analog of phenylalanine, is of particular interest due to its bulky, lipophilic side chain which can impart unique conformational constraints on peptides. The methyl ester hydrochloride salt is a common and stable form for handling and further synthetic transformations.

This application note provides a detailed protocol for the scale-up synthesis of this valuable compound, focusing on practical and safety considerations for transitioning from laboratory to pilot-plant or manufacturing scale.

Part 1: Process Overview and Strategy

The synthesis is a two-step process, as illustrated in the workflow diagram below. The initial step involves the saturation of the aromatic ring of L-phenylalanine via catalytic hydrogenation to produce 3-cyclohexyl-L-alanine. The second step is the esterification of the carboxylic acid group of the intermediate in the presence of methanol and a suitable reagent to yield the final methyl ester hydrochloride salt.

Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Esterification L-Phenylalanine L-Phenylalanine Hydrogenation Hydrogenation L-Phenylalanine->Hydrogenation H2, Catalyst 3-Cyclohexyl-L-alanine 3-Cyclohexyl-L-alanine Hydrogenation->3-Cyclohexyl-L-alanine Isolation Esterification Esterification 3-Cyclohexyl-L-alanine->Esterification Methanol, Thionyl Chloride 3-Cyclohexyl-L-alanine_methyl_ester_HCl 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride Esterification->3-Cyclohexyl-L-alanine_methyl_ester_HCl Crystallization

Caption: Overall workflow for the synthesis of 3-cyclohexyl-L-alanine methyl ester hydrochloride.

Part 2: Detailed Synthesis Protocol

Step 1: Catalytic Hydrogenation of L-Phenylalanine

This step focuses on the reduction of the aromatic ring of L-phenylalanine. The choice of catalyst is critical for achieving high conversion and selectivity. Rhodium on carbon (Rh/C) is a highly effective catalyst for this transformation, though others like Ruthenium on Alumina (Ru/Al2O3) can also be considered.[2][3]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
L-Phenylalanine≥99%Sigma-Aldrich, etc.Starting material
MethanolAnhydrous, ≥99.8%Standard suppliersReaction solvent
5% Rhodium on Carbon-Major catalyst suppliersCatalyst
Hydrogen GasHigh purityIndustrial gas supplierReducing agent
Celite®-Standard suppliersFiltration aid

Equipment

  • High-pressure hydrogenation reactor (e.g., Parr reactor) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.

  • Filtration apparatus (e.g., Nutsche filter) for catalyst removal.

  • Rotary evaporator for solvent removal.

Protocol

  • Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested with an inert gas like nitrogen.[4]

  • Charging the Reactor: Charge the reactor with L-phenylalanine and methanol. A typical starting concentration is 10-20% w/v.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 5% Rhodium on Carbon catalyst. The catalyst loading is typically 1-5% by weight relative to the L-phenylalanine.

  • Inerting: Seal the reactor and purge the headspace with nitrogen multiple times to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.[5]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-80°C).

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure closely. The reaction progress can be monitored by taking samples (after depressurizing and purging with nitrogen) and analyzing them by HPLC to observe the disappearance of L-phenylalanine.[6][7]

  • Reaction Completion: Once the reaction is complete (typically 12-24 hours, confirmed by HPLC), cool the reactor to room temperature.

  • Depressurization and Purging: Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtration should be done under a nitrogen blanket as the catalyst can be pyrophoric.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-cyclohexyl-L-alanine as a solid.

Hydrogenation L-Phe_in_MeOH L-Phenylalanine in Methanol Add_Catalyst Add Rh/C Catalyst (under N2) L-Phe_in_MeOH->Add_Catalyst Seal_Purge Seal Reactor & Purge with N2 Add_Catalyst->Seal_Purge Pressurize_Heat Pressurize with H2 & Heat Seal_Purge->Pressurize_Heat Monitor Monitor Reaction (HPLC) Pressurize_Heat->Monitor Cool_Purge Cool & Purge with N2 Monitor->Cool_Purge Filter Filter Catalyst Cool_Purge->Filter Concentrate Concentrate Filter->Concentrate Intermediate 3-Cyclohexyl-L-alanine Concentrate->Intermediate

Caption: Workflow for the catalytic hydrogenation of L-phenylalanine.

Step 2: Esterification of 3-Cyclohexyl-L-alanine

The esterification of amino acids can be efficiently achieved using thionyl chloride in methanol. This method is advantageous as it generates HCl in situ, which catalyzes the esterification and also forms the desired hydrochloride salt of the product.[8][9]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Cyclohexyl-L-alanineAs prepared in Step 1-Intermediate
MethanolAnhydrous, ≥99.8%Standard suppliersReagent and solvent
Thionyl Chloride (SOCl₂)≥99%Standard suppliersEsterification reagent
Diethyl EtherAnhydrousStandard suppliersAnti-solvent for crystallization

Equipment

  • Jacketed glass reactor with a mechanical stirrer, temperature probe, and a reflux condenser connected to a scrubber for acidic gases.

  • Addition funnel.

  • Filtration apparatus.

  • Vacuum oven for drying.

Protocol

  • Reactor Setup: Set up the reactor and ensure it is clean and dry.

  • Charge Methanol: Charge the reactor with anhydrous methanol.

  • Cooling: Cool the methanol to 0-5°C using a chiller.

  • Thionyl Chloride Addition: Slowly add thionyl chloride to the cold methanol via an addition funnel. This reaction is highly exothermic and generates HCl and sulfur dioxide, so slow addition and efficient cooling are crucial.[10]

  • Addition of Intermediate: Once the thionyl chloride addition is complete and the temperature has stabilized, add the crude 3-cyclohexyl-L-alanine from Step 1 to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 65°C) for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Concentration: After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • Crystallization: Add anhydrous diethyl ether to the concentrated residue to induce crystallization of the product.[9]

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-cyclohexyl-L-alanine methyl ester hydrochloride.

Esterification MeOH_Cool Cool Methanol (0-5°C) Add_SOCl2 Add Thionyl Chloride (Slowly) MeOH_Cool->Add_SOCl2 Add_Intermediate Add 3-Cyclohexyl-L-alanine Add_SOCl2->Add_Intermediate Heat_Reflux Heat to Reflux Add_Intermediate->Heat_Reflux Monitor Monitor Reaction (TLC/HPLC) Heat_Reflux->Monitor Concentrate Concentrate Monitor->Concentrate Crystallize Crystallize from Diethyl Ether Concentrate->Crystallize Isolate_Dry Isolate & Dry Crystallize->Isolate_Dry Final_Product Final Product Isolate_Dry->Final_Product

Caption: Workflow for the esterification and salt formation.

Part 3: Process Safety and Hazard Management

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air.[5] The hydrogenation step must be conducted in a designated area with appropriate ventilation and explosion-proof equipment. Ensure all equipment is properly grounded to prevent static discharge. The catalyst can be pyrophoric, especially after the reaction. It should be handled under an inert atmosphere and quenched carefully.

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction with methanol generates acidic gases which should be scrubbed.

  • General Precautions: Always wear appropriate PPE. Conduct a thorough risk assessment before starting any scale-up operation.

Part 4: Analytical Methods and Quality Control

An in-process control (IPC) using HPLC is recommended for both steps to ensure reaction completion and minimize impurity formation.[11]

HPLC Method for Reaction Monitoring

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient A suitable gradient from 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30°C

Final Product Specifications

TestSpecification
Appearance White to off-white crystalline solid
Purity (HPLC) ≥ 98.0%
Identity (¹H NMR) Conforms to structure
Melting Point To be determined

Part 5: Data Summary and Expected Results

StepProductTypical YieldPurity (HPLC)
13-Cyclohexyl-L-alanine90-95%>95%
23-Cyclohexyl-L-alanine Methyl Ester HCl85-90%>98%

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Chemical Engineering World. [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Kindle Tech. [Link]

  • Hydrogenation: How we can make it safer. (2025). H.E.L Group. [Link]

  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007). FEDIOL. [Link]

  • Hydrogenation Safety - Gases and Reactions. (2015). Slideshare. [Link]

  • HPLC Method Description for In-process Control of Intermediates. (2024). PHT Analytics. [Link]

  • N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules. [Link]

  • What is the alternate process for preparing ester hydrochloride?. (2012). ResearchGate. [Link]

  • Method for producing amino acid ester hydrochloride.
  • Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008). ResearchGate. [Link]

  • Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. (2004). LCGC North America. [Link]

  • Hydrogenation in Flow and In-Line Process Control (PAT). WordPress. [Link]

  • L-3-Cyclohexyl Alanine. Taizhou Tianhong Biochemical Technology Co., Ltd.. [Link]

  • A study of the ruthenium–alumina system. (2001). ResearchGate. [Link]

  • HPLC chromatograms of phenylalanine (standard solutions) at different... (2009). ResearchGate. [Link]

  • Immobilization of a chiral rhodium catalyst on carbon nanotubes via non-covalent interaction for heterogeneous asymmetric hydrogenation. (2014). Catalysis Science & Technology. [Link]

  • Validation and implementation of in-process control HPLC assays for active pharmaceutical ingredients. Semantic Scholar. [Link]

Sources

Application Note: The Strategic Incorporation of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in Modern Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteases are critical enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The design of potent and selective protease inhibitors often relies on the use of peptidomimetics and non-natural amino acids that can optimize interactions within the enzyme's active site. This document provides a detailed guide for researchers on the application of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a cyclohexylalanine (Cha) derivative, in the development of novel protease inhibitors. We will explore the structural rationale for its use, its role in enhancing inhibitor efficacy, and provide detailed protocols for its incorporation into candidate molecules and subsequent biochemical evaluation.

Introduction: The Imperative for Advanced Protease Inhibitors

Proteases catalyze the hydrolysis of peptide bonds, a fundamental and irreversible biological reaction. Their activity is essential for processes ranging from digestion to intricate signaling cascades, such as blood coagulation and apoptosis.[1] Dysregulation of protease activity is a hallmark of numerous diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and cardiovascular disorders.[2][3] Consequently, the development of specific protease inhibitors has become a cornerstone of modern drug discovery.[4]

Early inhibitors were often direct peptide mimics of the natural substrate. However, these molecules typically suffer from poor metabolic stability and low oral bioavailability. The field has since shifted towards peptidomimetics, which retain the key binding features of peptides while incorporating non-natural moieties to improve pharmacological properties.[3][5] One of the most successful strategies in this domain is the optimization of hydrophobic interactions within the protease active site.[6]

The active site of many proteases is composed of a series of sub-pockets (S4, S3, S2, S1, S1', S2', etc.) that accommodate the side chains (P4, P3, P2, P1, P1', P2', etc.) of the substrate.[1] The S1 and S2 pockets, in particular, are often large and hydrophobic. Introducing bulky, non-polar side chains into an inhibitor scaffold can therefore dramatically increase binding affinity by maximizing van der Waals and hydrophobic interactions.[5][7] This is the primary rationale for employing (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

The Role of the Cyclohexylalanine Moiety

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (Cha-OMe·HCl) is a derivative of the non-proteinogenic amino acid cyclohexylalanine. Its utility in inhibitor design stems directly from the physicochemical properties of its cyclohexyl side chain.

  • Enhanced Hydrophobicity: The cyclohexyl group is significantly more hydrophobic than the side chains of natural amino acids like leucine or even the aromatic ring of phenylalanine. When positioned to fit into a hydrophobic pocket of a protease active site, it can displace ordered water molecules, a process that is entropically favorable and leads to tighter binding.[8]

  • Optimal Space-Filling: The bulky, three-dimensional structure of the cyclohexane ring allows it to effectively fill spacious hydrophobic pockets (e.g., S2 subsite), maximizing surface area contact and van der Waals forces between the inhibitor and the enzyme.[5]

  • Metabolic Stability: The C-H bonds of the aliphatic ring are less susceptible to enzymatic oxidation compared to the aromatic rings of phenylalanine or tyrosine, potentially improving the metabolic stability of the resulting inhibitor.

The impact of this strategic substitution is evident in the development of potent antivirals. For instance, replacing a leucine residue with cyclohexylalanine in a norovirus protease inhibitor scaffold was shown to significantly increase potency, lowering the EC50 from 200 nM to 60 nM in a cell-based assay.[9]

Case Study: Cycloalkane Moieties in Approved Antivirals

The principle of using bulky cycloalkane groups to occupy hydrophobic pockets is a clinically validated strategy. Several successful protease inhibitors incorporate such structures to achieve high potency.

Drug (Trade Name)Target ProteaseTherapeutic AreaRole of Cycloalkane/Hydrophobic Moiety
Telaprevir (Incivek)HCV NS3/4A Serine ProteaseHepatitis CContains an N-(pyrazin-2-ylcarbonyl)cyclohexylalanyl residue. The cyclohexyl group occupies the S2 pocket, forming key hydrophobic interactions that anchor the inhibitor in the active site.[10][11][12]
Boceprevir (Victrelis)HCV NS3/4A Serine ProteaseHepatitis CUtilizes a P1 β-cyclobutylalanyl moiety and a P2 dimethylcyclopropylproline. These cyclic structures are crucial for fitting into the S1 and S2 subsites, respectively.[13][14][15]
HIV Protease Inhibitors HIV-1 Aspartic ProteaseHIV/AIDSMany inhibitors in this class feature large, hydrophobic groups designed to interact with the P2-P2' pockets of the enzyme's active site, which is a common strategy to achieve robust inhibition.[5]

This data underscores a convergent evolutionary principle in drug design: the targeted use of bulky, hydrophobic groups like cyclohexylalanine is a powerful method for enhancing the potency of protease inhibitors.

Experimental Protocols

Protocol 1: Incorporation of Cha-OMe·HCl into a Peptide Scaffold

Objective: To provide a general, reliable method for coupling (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride to a resin-bound peptide or another N-protected amino acid, forming a new peptide bond. This protocol uses standard carbodiimide chemistry.

Rationale: The selection of 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) as the coupling agent, in conjunction with 1-Hydroxybenzotriazole (HOBt), is a classic and effective method for minimizing side reactions and preventing racemization during peptide bond formation. N-Methylmorpholine (NMM) is used as a non-nucleophilic organic base to deprotonate the hydrochloride salt of the incoming amino ester and neutralize the reaction mixture.[16]

Materials:

  • (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS: 17193-39-4)[17][18][19]

  • N-terminally protected amino acid (e.g., Boc-L-Alanine) or peptide-resin

  • 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and inert atmosphere (Nitrogen or Argon)

  • Standard glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM or DMF.

  • Pre-activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at 0 °C (ice bath) for 20-30 minutes. This step forms the HOBt active ester, which is more reactive and less prone to side reactions.

  • Amine Component Preparation: In a separate flask, dissolve (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (1.2 equivalents) in anhydrous DCM/DMF.

  • Neutralization: Add NMM (2.5 equivalents) dropwise to the amine solution while stirring at 0 °C. The base neutralizes the hydrochloride salt to free the primary amine, which is necessary for the nucleophilic attack.

  • Coupling Reaction: Slowly add the neutralized amine solution from Step 4 to the pre-activated acid solution from Step 2.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting dipeptide product using flash column chromatography.

Diagram: General Workflow for Inhibitor Synthesis and Evaluation

G cluster_design Design & Synthesis cluster_eval Biochemical Evaluation Target Protease Target Identification Design Inhibitor Design (Incorporate Cha-OMe) Target->Design Synth Peptide Coupling (Protocol 4.1) Design->Synth Purify Purification (HPLC) Synth->Purify Assay Enzymatic Assay (Protocol 4.2) Purify->Assay Test Compound IC50 IC50 Determination Assay->IC50 SAR SAR Analysis IC50->SAR SAR->Design Optimize Structure

Caption: Workflow from target ID to inhibitor optimization.

Protocol 2: Fluorogenic Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀ value) of a synthesized compound containing the cyclohexylalanine moiety against a target protease.

Rationale: This protocol uses a fluorescence resonance energy transfer (FRET) or a quenched fluorescent substrate.[2][20] In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is directly proportional to enzyme activity. An effective inhibitor will prevent this cleavage, resulting in a lower fluorescence signal. This method is highly sensitive, suitable for high-throughput screening, and allows for continuous monitoring of the reaction.[20]

Materials:

  • Target Protease (e.g., Cathepsin S, HCV Protease)

  • Fluorogenic peptide substrate specific to the protease

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5, with any required cofactors like DTT for cysteine proteases)

  • Synthesized inhibitor compound, dissolved in DMSO to make a concentrated stock (e.g., 10 mM)

  • Positive Control Inhibitor (a known inhibitor of the target protease)

  • 96-well black, flat-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution Series:

    • Perform a serial dilution of your inhibitor stock solution in assay buffer. For a typical 10-point IC₅₀ curve, you might start with a 100 µM concentration and perform 1:3 serial dilutions.

    • Include a "No Inhibitor" control (DMSO vehicle only) and a "No Enzyme" control (buffer only).

  • Plate Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solutions (or controls).

  • Enzyme Addition:

    • Prepare a working solution of the target protease in cold assay buffer at a concentration that gives a robust linear signal within the desired read time (e.g., 2X final concentration).

    • Add 25 µL of the enzyme solution to all wells except the "No Enzyme" control.

  • Pre-incubation:

    • Mix the plate gently and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37 °C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Prepare a working solution of the fluorogenic substrate in assay buffer (e.g., 4X final concentration).

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells. The final volume should be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation/emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (V) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Normalize the data by setting the velocity of the "No Inhibitor" control to 100% activity and the "No Enzyme" control to 0% activity.

    • Plot the percent inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Diagram: Workflow for a Protease Inhibition Assay

G A Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution B Dispense 50µL Inhibitor (or DMSO Control) to Microplate Wells A->B C Add 25µL Enzyme Solution to All Wells* B->C D Incubate (15-30 min) Allows for E-I Binding C->D note *Except 'No Enzyme' control wells C->note E Add 25µL Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetically in Plate Reader E->F G Calculate Reaction Velocities (Slopes of RFU vs. Time) F->G H Plot % Inhibition vs. [Inhibitor] and Fit Curve to Calculate IC50 G->H

Caption: Step-by-step workflow for IC50 determination.

Conclusion

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a valuable building block for the rational design of protease inhibitors. The bulky, hydrophobic cyclohexyl side chain is exceptionally well-suited for occupying and forming favorable interactions within the spacious, non-polar subsites of many protease active sites. As demonstrated by clinically successful antiviral agents, the incorporation of such moieties is a proven strategy for enhancing inhibitor potency. The protocols provided herein offer a robust framework for researchers to synthesize and evaluate novel inhibitors utilizing this powerful chemical tool, paving the way for the development of next-generation therapeutics.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of Telaprevir?
  • National Center for Biotechnology Information. (n.d.). Telaprevir. PubChem. Retrieved from [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Patsnap Synapse. (2024-06-14). What is Telaprevir used for?
  • MedicineNet. (n.d.). Telaprevir: Hepatitis Uses, Side Effects, Dosage. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Telaprevir - Mechanism, Indication, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012-05-01). Protease Assays. Assay Guidance Manual. Retrieved from [Link]

  • Schiffer, C. A., & Swanstrom, R. (n.d.). New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors. NIH. Retrieved from [Link]

  • Hattori, S. I., et al. (2022-07-08). A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. PubMed Central. Retrieved from [Link]

  • Ghosh, S., et al. (2010-08-16). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. NIH. Retrieved from [Link]

  • Kim, Y., et al. (2019-02-25). Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors. PubMed Central. Retrieved from [Link]

  • Foreal BioTech. (2020-04-17). Synthesis of Remdesivir. Retrieved from [Link]

  • Biedermann, P., et al. (n.d.). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society. Retrieved from [Link]

  • G-Biosciences. (n.d.). Protease & Protease Inhibitor Systems. Retrieved from [Link]

  • Stentorian. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, min 97%, 100 grams. Retrieved from [Link]

  • Patent US5585358A. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Discovery and Synthesis of Remdesivir, a COVID-19's Potential Antiviral Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem. Retrieved from [Link]

  • Wymore, T., et al. (n.d.). Hydration Structure and Dynamics of Inhibitor-Bound HIV-1 Protease. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2020-04-10). Synthesis of Remdesivir by Mackman. Retrieved from [Link]

  • Reddy, B. V. S., et al. (n.d.). Total synthesis of remdesivir. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. PubChem. Retrieved from [Link]

  • Davaro, L., et al. (2021-06-11). A Mini Review on Discovery and Synthesis of Remdesivir as an Effective and Promising Drug against COVID-19. NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Active site. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Boceprevir. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Dunn, B. M. (n.d.). Mechanisms Of Macromolecular Protease Inhibitors. PubMed Central. Retrieved from [Link]

  • Chemsrc. (2025-08-25). CAS#:17193-39-4 | (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. Retrieved from [Link]

  • Ross, L., et al. (n.d.). Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Protease inhibitor (pharmacology). Retrieved from [Link]

  • Encyclopedia.pub. (2024-02-08). Protease Inhibitors as Antivirals. Retrieved from [Link]

  • Organic Syntheses. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Retrieved from [Link]

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique in peptide chemistry, facilitating the assembly of amino acids into peptides of varying lengths and complexities.[1][2] This methodology hinges on the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, which is followed by the sequential addition of N-α-protected amino acids.[1][3] The solid support streamlines the purification process, as excess reagents and byproducts are readily removed through simple filtration and washing steps.[1][2][4] The two predominant strategies in SPPS, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, are distinguished by their respective temporary N-α-protecting groups.[1] The judicious selection of the synthesis strategy, along with the appropriate resins, linkers, coupling reagents, and cleavage cocktails, is paramount for the successful synthesis of high-purity peptides for a wide array of research and therapeutic applications.[1]

Core Principles of Solid-Phase Peptide Synthesis

SPPS is a cyclical process involving a series of repeated steps: deprotection of the N-terminal protecting group, washing, coupling of the next protected amino acid, and another washing step.[2][4] The peptide is elongated from the C-terminus to the N-terminus while being anchored to a solid support.[4][5]

Key Components of SPPS:

  • Solid Support (Resin): An insoluble polymer matrix, typically polystyrene cross-linked with divinylbenzene, that acts as the anchor for the growing peptide chain.[4][6] The resin must be stable under the synthesis conditions and swell in the appropriate solvents to allow for efficient reaction kinetics.[7][8]

  • Linker: A bifunctional molecule that connects the peptide to the resin.[2][9] The choice of linker is critical as it determines the conditions required for the final cleavage of the peptide from the resin and dictates the C-terminal functionality (acid or amide).[8][10][11]

  • Protecting Groups: Temporary or permanent chemical modifications of reactive functional groups on the amino acids to prevent unwanted side reactions.[12][13][14] An orthogonal protection scheme, where different classes of protecting groups can be removed under distinct conditions, is a fundamental principle of SPPS.[3][12]

General SPPS Workflow

SPPS_Workflow Start Start with Resin Swelling Resin Swelling Start->Swelling First_AA_Coupling Couple First Protected Amino Acid Swelling->First_AA_Coupling Deprotection N-α-Deprotection First_AA_Coupling->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Protected Amino Acid Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Synthesis Complete Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Fmoc_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF & IPA Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Wash1->Coupling Wash2 DMF & IPA Wash Coupling->Wash2 End Elongated Peptide (Fmoc-Protected) Wash2->End End->Deprotection Next Cycle

Caption: The cyclical process of Fmoc-based Solid-Phase Peptide Synthesis.

Boc/Bzl Strategy

The Boc/Bzl strategy is the classical method for SPPS. [15]It utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection. [3][16]This approach is considered quasi-orthogonal, as both protecting groups are removed by acid, but at different concentrations. [3][12] Advantages of Boc Chemistry:

  • Less expensive amino acid derivatives.

  • Can be more effective for the synthesis of long or "difficult" sequences prone to aggregation. [16]* Generally results in fewer side reactions related to aspartimide formation. [17] Boc Deprotection and Coupling Cycle

Boc_Cycle Start Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 DCM & IPA Wash Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling of Boc-AA-OH + Coupling Reagent (e.g., HBTU) Wash2->Coupling Wash3 DCM & IPA Wash Coupling->Wash3 End Elongated Peptide (Boc-Protected) Wash3->End End->Deprotection Next Cycle

Caption: The cyclical process of Boc-based Solid-Phase Peptide Synthesis.

Detailed Protocols

General Preparations
  • Resin Swelling: Before the first amino acid is coupled, the resin must be swollen in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for at least 30-60 minutes to ensure that the reactive sites within the polymer matrix are accessible. [7][18]* Reagent Preparation: All amino acid and reagent solutions should be freshly prepared. The concentration of reagents may need to be adjusted based on the scale of the synthesis and the specific resin used.

Fmoc/tBu SPPS Protocol (Manual Synthesis)

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place the desired amount of resin (e.g., Rink amide for a C-terminal amide or Wang resin for a C-terminal acid) in a reaction vessel. [5][19] * Add DMF to swell the resin for at least 30 minutes with gentle agitation. [19] * Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin. [5][20] * Agitate for 5-7 minutes. [19] * Drain the solution and repeat the piperidine treatment for another 15-20 minutes. [21] * Wash the resin thoroughly with DMF (5 times) and then with Isopropanol (IPA) (3 times) to remove all traces of piperidine. [21][19]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of a coupling agent (e.g., HATU) in DMF.

    • Add 8 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution to activate it. [22] * Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • After successful coupling, drain the reaction mixture and wash the resin with DMF (3 times) and IPA (3 times). [21]

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

Boc/Bzl SPPS Protocol (Manual Synthesis)

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place the desired amount of resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) in a reaction vessel. [18] * Swell the resin in DCM for at least 30-60 minutes with gentle agitation. [18] * Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin. [18][23] * Perform a pre-wash by agitating for 1-2 minutes, then drain. [18] * Add fresh 50% TFA/DCM and agitate for 20-30 minutes. [18][23] * Wash the resin with DCM (3 times) and IPA (3 times) to remove residual TFA. [18][23]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium salt. [16] * Drain the solution and wash the resin thoroughly with DCM (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 2-4 equivalents of the Boc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture. [18] * Add this solution to the neutralized peptide-resin.

    • For in-situ neutralization coupling, add 4-6 equivalents of DIEA to initiate the coupling reaction. [18] * Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin with DCM (3 times) and IPA (3 times).

  • Cycle Repetition:

    • Repeat steps 2-5 for each amino acid in the sequence.

Reagents and Materials

Resins and Linkers

The choice of resin and linker is crucial for a successful synthesis. [10]

Resin Type Linker C-Terminal Cleavage Condition Recommended For
Wang Resin p-alkoxybenzyl alcohol Carboxylic Acid Strong Acid (TFA) Fmoc Chemistry
2-Chlorotrityl Chloride Resin 2-Chlorotrityl Carboxylic Acid Mild Acid (e.g., 1% TFA) Fmoc; protects C-terminal from racemization
Rink Amide Resin Rink Amide Amide Strong Acid (TFA) Fmoc Chemistry
Merrifield Resin Chloromethyl Carboxylic Acid Strong Acid (HF, TFMSA) Boc Chemistry

| MBHA Resin | p-methylbenzhydrylamine | Amide | Strong Acid (HF, TFMSA) | Boc Chemistry |

Coupling Reagents

Coupling reagents are used to activate the carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond. [24][25]

Reagent Type Advantages Considerations
HBTU/HATU Aminium/Uronium Salt Fast coupling, low racemization. [26] Requires a base (e.g., DIPEA) for activation.
DIC/HOBt Carbodiimide/Additive Cost-effective, efficient. DIC can be used in solid-phase synthesis as the urea byproduct is soluble. [26]HOBt minimizes racemization. [26]
PyBOP Phosphonium Salt Highly efficient, especially for sterically hindered couplings. Byproducts can be difficult to remove.

| COMU | Uronium Salt | High coupling efficiency, safer alternative to HBTU/HATU. [22]| More expensive. |

Side-Chain Protecting Groups

The selection of side-chain protecting groups is dependent on the chosen SPPS strategy (Fmoc or Boc). [27]

Amino Acid Fmoc Strategy (Acid Labile) Boc Strategy (HF/TFMSA Labile)
Arg Pbf, Pmc Tos, Mts
Asp/Glu OtBu OBzl, OcHex
Cys Trt, Acm, tBu 4-MeBzl, Acm
His Trt, Boc Dnp, Tos
Lys/Orn Boc 2-Cl-Z
Ser/Thr/Tyr tBu Bzl
Trp Boc For

| Asn/Gln | Trt | Xan |

Peptide Cleavage and Deprotection

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved by treatment with a strong acid cocktail containing scavengers to quench reactive cationic species generated during the process.

  • Fmoc/tBu Cleavage: A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) for most sequences. [18]The reaction is typically carried out for 2-4 hours at room temperature.

  • Boc/Bzl Cleavage: This requires very strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). [15][18][23]These are highly corrosive and toxic, requiring specialized equipment. A two-step cleavage procedure using TMSBr/thioanisole/TFA followed by TMSOTf/thioanisole/TFA is a safer alternative. [28] After cleavage, the crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and washed to remove scavengers and cleaved protecting groups. [18]

Purification and Analysis

The crude peptide product is a mixture containing the desired full-length peptide along with various impurities such as truncated or deletion sequences. [4][29]

  • Purification: The standard method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [29][30]Peptides are separated based on their hydrophobicity. [29]* Analysis: The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry (MS). [31][32]

Troubleshooting Common Side Reactions

Side ReactionCausePrevention/Mitigation
Racemization Loss of stereochemistry at the α-carbon. [33]Use coupling reagents with additives like HOBt or Oxyma; avoid over-activation and prolonged coupling times.
Aspartimide Formation Cyclization of aspartic acid residues under basic or acidic conditions. [17]Use HOBt in the piperidine deprotection solution (Fmoc); use beta-cyclohexyl ester for Asp (Boc). [17]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. [17]Use 2-chlorotrityl resin for Fmoc synthesis; use in-situ neutralization protocols for Boc synthesis. [16][17]
Oxidation Oxidation of Met or Cys residues.Perform cleavage and synthesis under an inert atmosphere; add scavengers to the cleavage cocktail.
Aggregation Interchain hydrogen bonding of the growing peptide, leading to incomplete reactions. [17]Use specialized resins (e.g., PEG-based), chaotropic salts, or elevated temperatures. [17]

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Subirós-Funosas, R., & Albericio, F. (2013). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 1047, 23–41.
  • Kates, S. A., et al. (2003). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. Organic Letters, 5(22), 4159–4162.
  • AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(3), 365-382.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Yajima, H., et al. (1988). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 36(10), 4145-4148.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(19), 6543.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 1787, 1-22.
  • Góngora-Benítez, M., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(10), 1873.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Purolite. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Retrieved from [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to help improve yield, purity, and overall success in the synthesis of this important amino acid derivative.

Introduction

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically involving the esterification of N-Boc-(S)-cyclohexylalanine followed by the deprotection of the Boc group, can present several challenges. This guide offers practical, experience-based solutions to common issues encountered during this two-step synthesis.

Synthetic Workflow Overview

The overall synthetic pathway is illustrated below. This guide will address potential issues in both the esterification and deprotection steps.

Synthesis Workflow Start Boc-(S)-cyclohexylalanine Step1 Step 1: Esterification (SOCl2, MeOH) Start->Step1 Intermediate Boc-(S)-methyl 2-amino-3- cyclohexylpropanoate Step1->Intermediate Step2 Step 2: Boc Deprotection (HCl in Dioxane) Intermediate->Step2 Product (S)-methyl 2-amino-3- cyclohexylpropanoate hydrochloride Step2->Product

Caption: General two-step synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Esterification of Boc-(S)-cyclohexylalanine

Issue 1: Low or No Conversion to the Methyl Ester

  • Question: I am observing a low yield of the Boc-protected methyl ester, with a significant amount of starting material remaining. What could be the cause?

  • Answer:

    • Insufficient Acid Catalyst: The esterification reaction is acid-catalyzed. Thionyl chloride (SOCl₂) reacts with methanol (MeOH) to generate HCl in situ, which then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. If the amount of SOCl₂ is insufficient, the reaction will be slow or incomplete.

    • Presence of Water: This is one of the most common causes of low yield. Thionyl chloride reacts rapidly with water, consuming the reagent and preventing the formation of the necessary HCl catalyst. Ensure that your glassware is oven-dried and that the methanol is anhydrous.

    • Low Reaction Temperature: While the initial addition of SOCl₂ should be done at a low temperature (typically 0 °C) to control the exothermic reaction, the reaction often needs to be warmed to room temperature or even refluxed to go to completion.[1]

    • Inadequate Reaction Time: The esterification of sterically hindered amino acids like cyclohexylalanine may require longer reaction times. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    Troubleshooting Protocol:

    • Ensure Anhydrous Conditions:

      • Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous methanol. If necessary, distill it over magnesium turnings.

    • Optimize Reagent Stoichiometry and Addition:

      • Use a slight excess of thionyl chloride (e.g., 1.2-1.5 equivalents).

      • Add the thionyl chloride dropwise to the cooled (0 °C) solution of Boc-(S)-cyclohexylalanine in methanol. A rapid addition can lead to side reactions and poor temperature control.

    • Control Reaction Temperature and Time:

      • After the addition of SOCl₂, allow the reaction to slowly warm to room temperature and stir for several hours.

      • If the reaction is still incomplete, consider gentle heating (e.g., 40-50 °C) and continue to monitor by TLC.

Issue 2: Formation of Unknown Byproducts

  • Question: I am observing the formation of several byproducts during the esterification step. What are these and how can I avoid them?

  • Answer:

    • Overheating during SOCl₂ addition: An uncontrolled exothermic reaction can lead to the degradation of the Boc protecting group or other side reactions.

    • Reaction with the Boc group: While less common under these conditions, prolonged exposure to the generated HCl at high temperatures can lead to some cleavage of the Boc group.

    • Formation of sulfites: Thionyl chloride can react with the alcohol to form sulfites, although this is generally not a major issue in the presence of an amino acid.

    Preventative Measures:

    • Maintain strict temperature control during the addition of thionyl chloride.

    • Use the minimum effective amount of thionyl chloride.

    • Ensure that the reaction is not heated for an excessive amount of time.

Step 2: Boc Deprotection

Issue 3: Incomplete Deprotection

  • Question: After treatment with HCl in dioxane, I still see the Boc-protected intermediate in my reaction mixture. Why is the deprotection incomplete?

  • Answer:

    • Insufficient HCl: The deprotection is an acid-mediated process, and a sufficient stoichiometric amount of HCl is required to both cleave the Boc group and form the hydrochloride salt of the amine.

    • Inadequate Reaction Time or Temperature: While deprotection is often rapid at room temperature, some substrates may require longer reaction times or gentle warming.

    • Poor Quality of HCl/Dioxane Reagent: The concentration of commercially available HCl in dioxane can decrease over time. It is advisable to use a fresh bottle or to titrate the solution to determine its exact concentration.

    Troubleshooting Protocol:

    • Use Sufficient HCl: Typically, a 4M solution of HCl in dioxane is used in excess.

    • Monitor the Reaction: Use TLC to monitor the disappearance of the starting material. The product, being a salt, may not move from the baseline, while the starting material will have a higher Rf value.

    • Consider Reaction Conditions: If the reaction is sluggish at room temperature, consider gentle warming (e.g., to 40 °C) for a short period.

Issue 4: Formation of a Sticky or Oily Product Instead of a Crystalline Solid

  • Question: After removing the solvent, I am left with a sticky oil instead of the expected white solid product. How can I induce crystallization?

  • Answer:

    • Presence of Byproducts: The tert-butyl cation generated during the deprotection can lead to the formation of byproducts that act as impurities and inhibit crystallization.[2] The tert-butyl cation can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize into oligomers.[2]

    • Residual Solvent: The presence of residual dioxane or other solvents can prevent the product from solidifying.

    • Hygroscopic Nature of the Product: The hydrochloride salt can be hygroscopic and absorb moisture from the air, leading to an oily appearance.

    Troubleshooting and Purification Protocol:

    • Trituration:

      • Add a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane, to the oily residue.

      • Stir or sonicate the mixture. This will often cause the product to precipitate as a solid.

      • Collect the solid by filtration and wash with the same non-polar solvent.

    • Recrystallization:

      • Dissolve the crude product in a minimal amount of a polar solvent, such as methanol or isopropanol.

      • Slowly add a less polar solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.

      • Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Use of Scavengers: To prevent the formation of t-butylated byproducts, a scavenger such as anisole or thioanisole can be added to the reaction mixture during the deprotection step.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the progress of the esterification and deprotection reactions?

    • A1: Thin Layer Chromatography (TLC) is the most convenient method. For the esterification step, you will see the spot for the starting Boc-amino acid (lower Rf) being replaced by the spot for the Boc-amino ester (higher Rf). For the deprotection, the Boc-protected ester spot will disappear, and the product, being a salt, will likely remain at the baseline. A stain such as ninhydrin can be used to visualize the product, as it will give a color change with the primary amine.

  • Q2: Can I use other acids for the Boc deprotection?

    • A2: Yes, trifluoroacetic acid (TFA) is also commonly used for Boc deprotection. However, TFA is more corrosive and can sometimes lead to more side reactions. HCl in dioxane is often preferred for its ease of removal and the direct formation of the hydrochloride salt.

  • Q3: My final product has a slight yellow tint. Is this normal and how can I remove it?

    • A3: A slight coloration can be due to minor impurities. Recrystallization, as described in "Issue 4", is the most effective way to remove color and obtain a pure white solid.

  • Q4: What are the expected NMR spectral data for the product?

    • A4: While specific shifts can vary depending on the solvent, you can expect to see characteristic signals for the methyl ester protons (~3.7 ppm), the alpha-proton of the amino acid, and the protons of the cyclohexyl group. The absence of the large singlet for the Boc group protons (around 1.4 ppm) confirms successful deprotection.

Experimental Protocols

Protocol 1: Esterification of Boc-(S)-cyclohexylalanine
  • Suspend Boc-(S)-cyclohexylalanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-16 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Boc-(S)-methyl 2-amino-3-cyclohexylpropanoate. This is often used in the next step without further purification.

Protocol 2: Boc Deprotection
  • Dissolve the crude Boc-(S)-methyl 2-amino-3-cyclohexylpropanoate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a 4M solution of HCl in dioxane (3-5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether or hexane to precipitate the product.

  • Collect the solid by filtration, wash with the same non-polar solvent, and dry under vacuum to obtain (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Data Interpretation

Table 1: Expected Analytical Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (indicative)
Boc-(S)-cyclohexylalanineC₁₄H₂₅NO₄271.35 g/mol ~1.4 ppm (s, 9H, Boc), cyclohexyl protons, α-H
Boc-(S)-methyl 2-amino-3-cyclohexylpropanoateC₁₅H₂₇NO₄285.38 g/mol ~1.4 ppm (s, 9H, Boc), ~3.7 ppm (s, 3H, OCH₃), cyclohexyl protons, α-H
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochlorideC₁₀H₂₀ClNO₂221.72 g/mol ~3.7 ppm (s, 3H, OCH₃), cyclohexyl protons, α-H, NH₃⁺ protons

Process Optimization Flowchart

Troubleshooting Flowchart cluster_esterification Step 1: Esterification cluster_deprotection Step 2: Deprotection Ester_Start Low Yield of Ester? Ester_Check_Water Check for Water (Anhydrous Conditions?) Ester_Start->Ester_Check_Water Ester_Fix_Water Use Anhydrous Solvents & Dry Glassware Ester_Check_Water->Ester_Fix_Water Yes Ester_Check_Reagents Check Reagent Stoichiometry & Addition Rate Ester_Check_Water->Ester_Check_Reagents No Ester_Fix_Water->Ester_Check_Reagents Ester_Fix_Reagents Use 1.2-1.5 eq SOCl₂ Add Dropwise at 0°C Ester_Check_Reagents->Ester_Fix_Reagents No Ester_Check_Conditions Check Reaction Time & Temperature Ester_Check_Reagents->Ester_Check_Conditions Yes Ester_Fix_Reagents->Ester_Check_Conditions Ester_Fix_Conditions Increase Time/Temp Monitor by TLC Ester_Check_Conditions->Ester_Fix_Conditions No Ester_Success High Yield of Ester Ester_Check_Conditions->Ester_Success Yes Ester_Fix_Conditions->Ester_Success Dep_Start Incomplete Deprotection? Dep_Check_HCl Sufficient HCl? Dep_Start->Dep_Check_HCl Dep_Fix_HCl Use Fresh/Titrated HCl (Excess) Dep_Check_HCl->Dep_Fix_HCl No Dep_Check_Conditions Check Reaction Time Dep_Check_HCl->Dep_Check_Conditions Yes Dep_Fix_HCl->Dep_Check_Conditions Dep_Fix_Conditions Increase Time or Gentle Warming Dep_Check_Conditions->Dep_Fix_Conditions No Dep_Product_Issue Oily Product? Dep_Check_Conditions->Dep_Product_Issue Yes Dep_Fix_Conditions->Dep_Product_Issue Dep_Purify Triturate with Ether/Hexane or Recrystallize Dep_Product_Issue->Dep_Purify Yes Dep_Success Pure Crystalline Product Dep_Product_Issue->Dep_Success No Dep_Purify->Dep_Success

Sources

Technical Support Center: Purification of Amino Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of amino acid methyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis and purification of these critical intermediates. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My amino acid methyl ester is synthesized as a hydrochloride salt. How do I obtain the free ester for my next reaction?

This is a very common and critical step, as the free amine is required for many subsequent reactions, such as peptide coupling. The hydrochloride salt is formed during Fischer-Speier esterification, the most common synthesis method, which uses an acid catalyst like hydrogen chloride or sulfuric acid.[1][2][3] The salt form enhances stability and simplifies initial isolation, as many amino acid methyl ester hydrochlorides can be crystallized.[4][5] However, to proceed with reactions requiring a nucleophilic amine, the protonated ammonium group must be neutralized.

Answer:

The standard and most direct method is to neutralize the hydrochloride salt with a base and extract the free ester into an organic solvent.[6]

Underlying Principle: The process is a simple acid-base reaction. The hydrochloride salt exists as an ammonium chloride. Adding a base removes the proton from the nitrogen atom, liberating the free amine (the amino acid methyl ester), which is generally more soluble in organic solvents than its salt form.

Troubleshooting Scenarios & Detailed Protocols:
  • Problem: Low yield after extraction.

    • Possible Cause: Incomplete neutralization or hydrolysis of the ester.

    • Solution: Careful control of pH and temperature is crucial.

      dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5]; edge [color="#5F6368", penwidth=1.5];

      }

      Workflow for Neutralization and Extraction.

    Protocol 1: Aqueous Bicarbonate/Carbonate Wash

    • Dissolve the amino acid methyl ester hydrochloride in distilled water or a minimal amount of a water-miscible solvent if solubility is an issue.

    • Cool the solution to 0°C in an ice bath to minimize hydrolysis.[7]

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while stirring until the pH of the aqueous phase reaches 8.5-9.5.[6][8] Avoid making the solution too basic (pH > 10) as this can promote ester hydrolysis and racemization.[7][9]

    • Promptly extract the aqueous solution three times with an appropriate organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[6]

    • Combine the organic layers, wash with brine to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free amino acid methyl ester.

  • Problem: The free ester is unstable and decomposes upon solvent removal.

    • Possible Cause: Amino acid methyl esters, particularly as free bases, can be prone to self-condensation to form diketopiperazines or oligomers.

    • Solution: Use the solution of the free ester directly in the next step without complete isolation.

    Protocol 2: In-situ Use

    • Following steps 1-5 in Protocol 1, determine the concentration of the ester in the dried organic solution (e.g., by 1H NMR with an internal standard).

    • Use this solution directly for the subsequent reaction, adjusting the reagent stoichiometry accordingly.

FAQ 2: I'm observing significant ester hydrolysis back to the carboxylic acid during workup. How can I prevent this?

Answer:

Ester hydrolysis is a primary challenge, especially under basic conditions used for neutralization.[10] The rate of hydrolysis is dependent on pH, temperature, and time.

Causality: The hydroxide ion (OH⁻) is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. This tetrahedral intermediate then collapses, eliminating the methoxide leaving group and forming the carboxylate, which is unreactive towards further nucleophilic attack. This process is essentially the reverse of Fischer esterification.[11]

Strategies to Minimize Hydrolysis:
  • Temperature Control: Perform all neutralization and extraction steps at low temperatures (0-5°C) to decrease the reaction rate of hydrolysis.[7]

  • pH Management: Do not overshoot the pH. A mildly basic environment (pH 8.5-9.5) is sufficient to deprotonate the amine without drastically increasing the concentration of hydroxide ions.[8][12]

  • Use of Milder Bases: Employ weaker bases like sodium bicarbonate over stronger ones like sodium hydroxide.[13]

  • Phase-Transfer Conditions: If applicable, using a biphasic system with a phase-transfer catalyst can sometimes allow for neutralization and reaction in one pot, minimizing the time the free ester spends in an aqueous basic environment.

  • Anhydrous Workup: For extremely sensitive substrates, anhydrous methods can be used. For example, bubbling ammonia gas through a solution of the hydrochloride salt in a dry solvent like chloroform can precipitate ammonium chloride, leaving the free ester in solution.[6]

ParameterRecommended ConditionRationale
Temperature 0–5 °CReduces the rate of hydrolysis and other side reactions.[7]
pH 8.5–9.5Sufficient to deprotonate the amine; minimizes base-catalyzed hydrolysis.[8]
Base NaHCO₃, K₂CO₃Weaker bases provide better pH control than strong bases like NaOH or KOH.[6]
Extraction Solvent DCM, Ethyl AcetateEfficiently extracts the less polar free ester from the aqueous phase.
Workup Time As short as possibleMinimizes contact time with water and base.

Table 1. Optimal Conditions for Minimizing Ester Hydrolysis during Workup.

FAQ 3: My chiral amino acid methyl ester is showing signs of racemization. What causes this and how can it be avoided?

Answer:

Racemization, the conversion of a chiral center into an equal mixture of both enantiomers, is a serious issue that compromises the stereochemical integrity of your product. For amino acid esters, the alpha-carbon is susceptible to epimerization (inversion of stereochemistry) under certain conditions.

Mechanism of Racemization:

  • Base-Catalyzed Enolization: The primary route to racemization is through the abstraction of the proton on the α-carbon by a base. This forms a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of R and S enantiomers.

  • Oxazolone Formation: For N-acylated amino acid esters, an intramolecular cyclization mechanism can occur, forming a planar oxazolone intermediate which is achiral at the C-5 position (the original α-carbon). Ring-opening of this intermediate can lead to racemization.[14]

dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

Base-catalyzed racemization via enolate formation.

Preventative Measures:
  • Avoid Strong Bases: As with hydrolysis, strong bases significantly accelerate racemization. Use the mildest base possible for neutralization.[9]

  • Avoid Prolonged Exposure to Basic Conditions: Work quickly and neutralize the reaction mixture immediately after saponification or deprotection if these steps are performed under basic conditions.

  • Protecting Groups: The choice of N-protecting group is critical. Carbamate-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are known to suppress racemization better than acyl groups because they reduce the acidity of the α-proton.[]

  • Low Temperatures: Perform base-mediated reactions at low temperatures to minimize the rate of proton abstraction.

FAQ 4: My product is difficult to purify by column chromatography. What are some alternative purification strategies?

Answer:

The high polarity and basicity of the free amine can make silica gel chromatography challenging, leading to streaking, poor separation, and sometimes decomposition on the column.

Alternative Purification Techniques:

  • Crystallization: This is often the best method for obtaining high-purity material. Amino acid methyl esters are frequently purified as their hydrochloride or other salts, which often have better crystalline properties than the free bases.[4][16]

    • Protocol: Recrystallization of the Hydrochloride Salt

      • After the esterification reaction (e.g., Fischer method), concentrate the reaction mixture to a thick oil or solid.

      • Dissolve the crude product in a minimal amount of a hot solvent, such as methanol or ethanol.

      • Add a less polar co-solvent (an "anti-solvent") like diethyl ether, ethyl acetate, or hexane dropwise until the solution becomes turbid.[6]

      • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

  • Acid/Base Extraction: A liquid-liquid extraction can be used to separate the basic amino acid ester from non-basic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute acid (e.g., 1M HCl). The protonated amino ester will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the layers. Wash the organic layer with more dilute acid.

    • Combine the aqueous layers, basify carefully as described in FAQ 1, and re-extract the purified free ester into a fresh organic solvent.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids and their derivatives.[17]

    • A strong cation exchange (SCX) resin can be used. At a pH below the pKa of the amine (~7-8), the positively charged amino acid ester will bind to the negatively charged resin.

    • Neutral impurities can be washed away.

    • The desired product is then eluted by washing the column with a basic solution (e.g., ammonia in methanol) or a buffer with a high salt concentration.

Section 2: Final Considerations

The successful purification of amino acid methyl esters hinges on a clear understanding of their chemical liabilities, namely their susceptibility to hydrolysis and racemization. By carefully controlling pH, temperature, and exposure time to harsh reagents, these challenges can be effectively managed. When standard chromatography fails, leveraging the acid-base properties of these molecules through crystallization of salts or ion-exchange chromatography provides robust and scalable purification alternatives.

References

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Racemic resolution of DL-amino acid methyl ester by PEGylated-(α).[Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups.[Link]

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.[Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification.[Link]

  • National Institutes of Health. (n.d.). Glycine methyl ester hydrochloride.[Link]

  • CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.[Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups.[Link]

  • SciELO. (2008). Article.[Link]

  • ResearchGate. (n.d.). Chromatograms of the resolution of (a) racemic methionine methyl ester (Sigma-Aldrich) (amino acid).[Link]

  • (n.d.). Amino Acid-Protecting Groups.[Link]

  • National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.[Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks.[Link]

  • Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids?[Link]

  • (n.d.). Separation and Refining of Amino acids.[Link]

  • PROMETHEUS – Protocols. (n.d.). Amino Acid extraction and quantification.[Link]

  • Canadian Science Publishing. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis.[Link]

  • Patsnap. (n.d.). Continuous synthesis method of glycine methyl ester hydrochloride.[Link]

  • Scirp.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up.[Link]

  • ACS Publications. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters1,2.[Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.[Link]

  • ResearchGate. (2022). De-esterification of amino acid esters.[Link]

  • Scilit. (1962). Gas chromatography of the methyl esters of the amino acids as the free base and by dissociation of their acid salts.[Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.[Link]

  • Pearson. (2024). Reactions of Amino Acids: Esterification: Videos & Practice Problems.[Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.[Link]

  • ResearchGate. (2024). How to identify and remove an impurity in the last step of unnatural amino acid synthesis?[Link]

  • ACS Publications. (n.d.). Method for the racemization of optically active amino acids.[Link]

  • (n.d.). Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins.[Link]

  • ResearchGate. (2024). Methods of O-methylation of amino acids without interfering the amine groups?[Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2013). Can anyone suggest a better way to cleave methyl ester of amino acids?[Link]

  • ResearchGate. (2025). On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene.[Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.[Link]

Sources

Stability and storage conditions for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Document ID: TSS-CHEM-017193-39-4-V1

Last Updated: January 13, 2026

Introduction

This technical guide provides in-depth information, troubleshooting advice, and best practices for the handling, storage, and use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (CAS No. 17193-39-4). As an important amino acid derivative and building block, its stability is paramount to achieving reproducible and reliable experimental outcomes. This document is designed for researchers, chemists, and drug development professionals to mitigate common handling errors and preserve the integrity of the compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our technical support team receives regarding this compound.

Q1: What are the optimal storage conditions for the solid (powder) form of the compound?

The stability of the solid material is primarily threatened by moisture. As a hydrochloride salt of an amino acid ester, it is hygroscopic.[1][2] Therefore, stringent control of the storage environment is critical.

Expert Insight: While some suppliers may ship the product at ambient temperature, this is for short-term transit only.[1] Long-term stability is best maintained under controlled, refrigerated conditions to minimize the rate of any potential degradation. The hydrochloride salt form significantly enhances stability compared to the free base, primarily by protecting the ester from hydrolysis.[3][4][5]

Data Summary: Recommended Storage Conditions (Solid Form)

Parameter Condition Rationale & Best Practices
Temperature 2°C to 8°C (Refrigerator) Reduces kinetic rate of degradation. Consistent with general recommendations for amino acid derivatives.
Atmosphere Inert gas (Argon or Nitrogen) Displaces moisture and oxygen, providing the most secure environment. Recommended for long-term storage (>1 year).
Container Tightly sealed, amber glass vial Prevents moisture ingress and protects from light, although photostability is not the primary concern.

| Environment | Dry, well-ventilated area | Must be stored away from sources of moisture.[1][6][7] |

Q2: Why is this compound provided as a hydrochloride salt and not the free amine?

This is a deliberate choice to ensure chemical stability and usability.[3] The free amine form of amino acid esters is susceptible to two primary degradation pathways:

  • Intermolecular Cyclization: Two molecules can react to form a diketopiperazine, an impurity that is often difficult to remove.[4]

  • Ester Hydrolysis: The free amine can act as a base to catalyze the hydrolysis of the methyl ester.

Protonating the primary amine with hydrochloric acid to form the salt prevents these side reactions by rendering the nitrogen lone pair non-nucleophilic.[3][4] This ensures a longer shelf-life and higher purity upon use.[5]

Q3: I've prepared a stock solution. How should it be stored and for how long?

The stability of the compound in solution is significantly lower than in its solid state. The choice of solvent and storage temperature are critical factors.

Expert Insight: Repeated freeze-thaw cycles are a major cause of degradation for solutions of complex organic molecules.[1] Preparing single-use aliquots is a non-negotiable best practice to ensure consistency between experiments. Always use freshly opened, anhydrous grade solvent, as hygroscopic solvents like DMSO can introduce water and compromise stability.[1]

Data Summary: Recommended Storage Conditions (Stock Solutions)

Temperature Maximum Storage Period Key Considerations
-80°C 6 months The gold standard for long-term solution storage. Must be in a tightly sealed vial to prevent water condensation.[1]
-20°C 1 month Suitable for short-term storage. Ensure freezer is not of a "frost-free" type, as these have temperature cycles that can be detrimental.[1]

| 2°C to 8°C | Not Recommended | Stability at refrigerated temperatures is very limited. Solutions should be prepared fresh before use if not frozen. |

Q4: The compound is not dissolving well in DMSO. What could be the cause?

The most common cause is the use of DMSO that has absorbed atmospheric moisture.[1] DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of hydrochloride salts.

Troubleshooting Steps:

  • Use a brand new, sealed bottle of anhydrous or molecular biology grade DMSO.

  • If solubility is still an issue, gentle warming (to 30-40°C) or brief ultrasonication can be employed.[1]

  • Ensure you are working within the specified solubility limits (e.g., up to 100 mg/mL in fresh DMSO).[1]

Section 2: Troubleshooting Experimental Failures

When an experiment yields unexpected or inconsistent results, it is often traced back to the integrity of a key reagent. This guide helps you diagnose if (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is the root cause.

Workflow: Diagnosing Inconsistent Results

Use the following decision tree to systematically troubleshoot issues.

G start Start: Inconsistent or Unexpected Experimental Results check_integrity Step 1: Assess Compound Integrity start->check_integrity check_solid Was solid stored at 2-8°C in a tightly sealed, dry container? check_integrity->check_solid check_solution Was the stock solution stored at -20°C (<1mo) or -80°C (<6mo)? Were aliquots used? check_solid->check_solution Yes degraded Conclusion: Compound is likely degraded. Obtain a fresh vial and follow proper protocols. check_solid->degraded No check_ph Step 2: Assess Reaction Conditions Did your reaction require the free amine? check_solution->check_ph Yes check_solution->degraded No neutralize Was a non-nucleophilic base (e.g., TEA, DIPEA) added in situ to neutralize the HCl salt? check_ph->neutralize Yes pass Conclusion: Compound integrity and reaction pH are likely not the issue. Investigate other variables. check_ph->pass No ph_issue Conclusion: Reaction pH is likely too acidic. Neutralize the HCl salt before proceeding with the reaction. neutralize->ph_issue No neutralize->pass Yes

Sources

Identifying common impurities in cyclohexylalanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Cyclohexylalanine Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of cyclohexylalanine. This resource is designed for researchers, chemists, and drug development professionals who are working with this valuable non-proteinogenic amino acid. The catalytic hydrogenation of phenylalanine is a robust and common synthetic route; however, like any chemical transformation, it is not without its challenges.[1] The formation of process-related impurities can impact yield, purity, and the biological activity of downstream applications.

This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and mitigate common impurities encountered during the synthesis of cyclohexylalanine.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Synthesis and Key Impurities

Q1: What is the most common industrial method for synthesizing L-cyclohexylalanine, and what are its primary challenges?

The most prevalent and scalable method for synthesizing L-cyclohexylalanine is the catalytic hydrogenation of L-phenylalanine. This reaction involves reducing the aromatic phenyl ring to a cyclohexane ring using hydrogen gas and a transition metal catalyst, such as platinum, palladium, or rhodium.[2]

The primary challenge lies in achieving complete and stereospecific conversion. The reaction conditions required for ring saturation can also lead to side reactions, resulting in a mixture of closely related and often difficult-to-separate impurities.

Q2: What are the most common impurities I should be looking for in my crude reaction mixture?

During the hydrogenation of L-phenylalanine, you should anticipate four main classes of impurities:

  • Unreacted Starting Material (L-Phenylalanine): Incomplete conversion is a common issue, leaving residual L-phenylalanine in the product mixture.

  • Diastereomeric Impurity (D-Cyclohexylalanine): The chiral center at the alpha-carbon is susceptible to racemization under certain hydrogenation conditions, leading to the formation of the unwanted D-enantiomer.[3]

  • Incomplete Hydrogenation Intermediates: The reduction of the phenyl ring may not go to completion, resulting in partially saturated species like dihydro-phenylalanine isomers.[4]

  • Catalyst-Derived Impurities: Trace amounts of the transition metal catalyst (e.g., Pt, Pd, Rh) may leach into the product.

The table below summarizes these common impurities and their root causes.

Impurity NameStructure/DescriptionPrimary Cause of FormationMitigation Strategy
L-Phenylalanine Unreacted Starting MaterialInsufficient reaction time, low H₂ pressure, poor catalyst activity/loading.Optimize reaction time, increase H₂ pressure, use fresh or higher-loading catalyst.
D-Cyclohexylalanine Diastereomer of the desired productRacemization at the α-carbon, often induced by harsh conditions (high temperature/pressure) or certain catalysts.[5]Use milder conditions, screen different catalysts (e.g., Rh-based), ensure high enantiopurity of starting material.
Dihydro-phenylalanine Partially saturated phenyl ringInsufficient reaction time or catalyst deactivation leading to incomplete reduction.[4]Increase reaction time, ensure adequate H₂ supply, check catalyst for poisoning/deactivation.
Residual Catalyst e.g., Pt, Pd, Rh particlesIncomplete filtration or leaching of the metal from its support.Meticulous filtration (e.g., through Celite), use of metal scavengers, or recrystallization.[1]
Section 2: Analytical Strategies for Impurity Detection

Q3: How can I effectively detect and quantify these impurities?

A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for purity analysis.[6]

  • For General Purity (Achiral): Reversed-Phase HPLC (RP-HPLC) with a C18 column is effective for separating cyclohexylalanine from the more polar starting material, phenylalanine. Since these amino acids lack a strong UV chromophore, detection at low wavelengths (e.g., 200-220 nm) is necessary.[7]

  • For Enantiomeric Purity: To separate L- and D-cyclohexylalanine, a specialized Chiral HPLC method is mandatory. This uses a chiral stationary phase (CSP) that can differentiate between the enantiomers.[8]

  • For Structural Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the identity of unknown peaks. It can differentiate between isomers (like dihydro- intermediates) and the final product based on their mass-to-charge ratio.

The following table compares the utility of different analytical methods.

Analytical MethodPrincipleKey Information ProvidedAdvantagesLimitations
RP-HPLC-UV Separation based on polarityOverall purity, quantification of L-phenylalanineRobust, widely available, good for process monitoringCannot separate enantiomers (D/L forms)
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric excess (e.e. %), quantification of D-cyclohexylalanineThe gold standard for stereochemical purity analysis[8]Requires specialized, more expensive columns
GC-MS Separation by boiling point, detection by massIdentification of volatile impurities, structural confirmationHigh sensitivity and specificityRequires derivatization (e.g., silylation) to make the amino acid volatile[8]
LC-MS Separation by polarity, detection by massMolecular weight confirmation of all componentsDirectly confirms the identity of impurity peaksMay not resolve isomers without chromatographic separation

Q4: I see an unexpected peak in my RP-HPLC chromatogram. How do I begin to identify it?

Follow a logical troubleshooting workflow. The first step is to determine the nature of the impurity, which will guide your efforts to eliminate it.

G start Unexpected Peak in RP-HPLC ms_check Analyze by LC-MS start->ms_check mass_match Mass Matches Product? ms_check->mass_match mass_lt Mass < Product? mass_match->mass_lt  No chiral_hplc Perform Chiral HPLC Analysis mass_match->chiral_hplc  Yes is_phenylalanine Likely L-Phenylalanine. Mitigate by increasing reaction time/catalyst. mass_lt->is_phenylalanine  Mass = Phenylalanine? is_intermediate Likely Dihydro-Intermediate. Mitigate by increasing reaction time/pressure. mass_lt->is_intermediate  Mass = Product + 2H? is_other Could be solvent adduct or other byproduct. Requires further structural elucidation (e.g., NMR). mass_lt->is_other  Other? mass_other Other Mass? is_diastereomer Likely D-Enantiomer. Mitigate by adjusting reaction conditions. chiral_hplc->is_diastereomer

Caption: Impurity identification workflow.

Section 3: Troubleshooting and Mitigation Protocols

Q5: My reaction has stalled, and I have a high percentage of unreacted L-phenylalanine. What should I do?

This indicates a problem with reaction kinetics or catalyst activity.

  • Possible Cause 1: Catalyst Deactivation. The catalyst surface can be poisoned by impurities in the starting material or solvent, or it may simply have lost activity.

    • Solution: Filter the reaction mixture to recover the catalyst. Attempt to regenerate it if possible (specific protocols depend on the catalyst type), or replace it with a fresh batch. Ensure solvents are high purity and degassed.

  • Possible Cause 2: Insufficient Hydrogen. The reaction may be limited by the amount of dissolved hydrogen.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized. Check for leaks. Increase the hydrogen pressure within safe operational limits for your equipment. Ensure vigorous stirring to maximize gas-liquid mass transfer.

  • Possible Cause 3: Insufficient Time/Energy. The reaction may simply not have run long enough or at a high enough temperature to go to completion.

    • Solution: Extend the reaction time, monitoring progress by taking aliquots for HPLC analysis. If safe and appropriate, a modest increase in temperature can improve the reaction rate.

Q6: My chiral HPLC analysis shows >5% of the unwanted D-enantiomer. How can I improve the stereochemical outcome?

Formation of the D-enantiomer is a critical issue, particularly for pharmaceutical applications.

  • Causality: Racemization can occur via a reversible dehydrogenation/hydrogenation process on the catalyst surface. Harsher conditions (higher temperatures and pressures) provide more energy to overcome the activation barrier for this process, leading to increased formation of the unwanted enantiomer.

  • Mitigation Protocol:

    • Lower the Temperature: Reduce the reaction temperature to the lowest point where a reasonable reaction rate is still observed. This is the most effective variable for minimizing racemization.

    • Optimize Pressure: While high pressure drives the reaction forward, excessively high pressures can sometimes contribute to racemization. Experiment with the lower end of the effective pressure range.

    • Screen Catalysts: Different metals and support materials have different propensities for causing racemization. While Pd and Pt are common, Rh-based catalysts are often reported to provide better stereocontrol in amino acid hydrogenations.

    • Check Starting Material: Verify the enantiomeric purity of your starting L-phenylalanine. An impurity here will carry through to the final product.

G cluster_0 Reaction Inputs cluster_1 Process cluster_2 Outputs & Analysis cluster_3 Impurity Formation Pathways Phenylalanine L-Phenylalanine Reaction Catalytic Hydrogenation (Temperature, Time) Phenylalanine->Reaction Catalyst Transition Metal Catalyst (e.g., PtO₂, Pd/C) Catalyst->Reaction Solvent Solvent (e.g., Acetic Acid, H₂O) Solvent->Reaction Hydrogen H₂ Gas (Pressure) Hydrogen->Reaction Workup 1. Catalyst Filtration 2. Solvent Removal Reaction->Workup Imp1 Incomplete Conversion Reaction->Imp1 Imp2 Racemization Reaction->Imp2 Imp3 Incomplete Reduction Reaction->Imp3 Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Final Pure L-Cyclohexylalanine Purification->Final Imp1->Crude Imp2->Crude Imp3->Crude

Caption: Overview of the cyclohexylalanine synthesis workflow and points of impurity introduction.

Appendix: Key Experimental Protocols

Protocol 1: General Synthesis of L-Cyclohexylalanine

This protocol is a representative example adapted from established methods and should be optimized for your specific laboratory conditions and scale.[1]

  • Reaction Setup: To a Burgess-Parr hydrogenation apparatus or a similar pressure-rated vessel, add L-phenylalanine (1 equivalent).

  • Solvent and Catalyst: Add a suitable solvent, such as glacial acetic acid or water (approx. 10-20 volumes). Add the hydrogenation catalyst (e.g., 5 mol% PtO₂, Adams' catalyst) to the solution.[1]

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 2-3 atmospheres).

  • Reaction: Shake or stir the mixture vigorously at room temperature. Monitor the reaction by observing the rate of hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness under reduced pressure. The resulting solid can be purified by recrystallization from hot water or an aqueous alcohol mixture.

Protocol 2: RP-HPLC Method for Purity Analysis

This method provides a starting point for assessing chemical purity and should be validated for your specific system.[7]

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.[7]

References

  • BenchChem. (2025). A Comparative Guide to the Validation of N-cyclohexyl-DL-alanine Analytical Methods.
  • BenchChem. (2025).
  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(2,5-Cyclohexadienyl)-L-alanine.
  • Fukushima, T. et al. (2019). Synthesis of 11C-labeled ubiquinone and ubiquinol via Pd0-mediated rapid C-[11C]methylation using [11C]methyl iodide and 39-demethyl-39-(pinacolboryl)ubiquinone. ResearchGate. [Link]

  • Hsu, P. W. et al. (2016). Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • Imai, H. et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. [Link]

  • Royal Society of Chemistry. (1940). The mechanism of hydrogenation reactions and the formation of stereochemical isomers. [Link]

  • Schneider, M. et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. National Institutes of Health (NIH). [Link]

  • Zhang, T. et al. (2018). Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions in Peptide Synthesis with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids. The bulky nature of certain amino acid side chains can physically obstruct the formation of peptide bonds, leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these common hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding difficult couplings.

Q1: What are sterically hindered amino acids, and why are they difficult to couple?

Sterically hindered amino acids possess bulky side chains that impede the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain. This steric clash slows down the reaction rate and can prevent the coupling reaction from reaching completion.[1] Examples include α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), N-methylated amino acids, and amino acids with bulky side chains such as Valine, Isoleucine, and Threonine, especially when they are adjacent in a sequence.

Q2: My Kaiser test is negative, but I still have poor yields. What could be the issue?

While the qualitative Kaiser test is useful for detecting primary amines, it can sometimes be misleading. A negative result does not always guarantee a quantitative coupling. Issues such as peptide aggregation on the resin can mask remaining free amines, leading to a false negative. For a more accurate assessment, consider a quantitative method like a spectrophotometric assay using a chromogenic reporter.[3]

Q3: Can I simply extend the reaction time for a difficult coupling?

Increasing the coupling reaction time is a valid strategy, as steric hindrance slows the reaction rate.[1] Extending the time from a standard 1-2 hours to overnight can be effective.[1] However, prolonged reaction times, especially at elevated temperatures, can increase the risk of side reactions like racemization.[4][5]

Q4: What is the role of a base in the coupling reaction, and can it affect the outcome?

In most modern coupling reactions using phosphonium or aminium/uronium salts, a tertiary base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required.[4] The base is crucial for neutralizing the protonated amine and facilitating the reaction. However, the choice and amount of base are critical. Stronger or excess base can increase the risk of racemization.[2][4] For couplings prone to racemization, a weaker base like sym-collidine is sometimes recommended.[4]

Part 2: Troubleshooting Guide for Slow or Incomplete Coupling Reactions

This guide provides a systematic approach to diagnosing and solving poor coupling efficiency with hindered amino acids.

Diagram: Troubleshooting Workflow

Below is a logical workflow to follow when encountering a difficult coupling reaction.

G cluster_reagent Reagent Choice cluster_time_temp Time & Temperature cluster_solvent Solvent System Start Low Coupling Efficiency Detected Reagent 1. Evaluate Coupling Reagent Start->Reagent Time_Temp 2. Adjust Reaction Time & Temperature Reagent->Time_Temp If still inefficient Reagent_Details Standard carbodiimides (DCC, DIC) may be too weak. Switch to aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salts. For extreme cases, consider acyl fluoride formation (TFFH). Solvent 3. Optimize Solvent System Time_Temp->Solvent If still inefficient Time_Temp_Details Increase reaction time (e.g., overnight). Apply gentle heat (caution: racemization). Use microwave-assisted synthesis for rapid, efficient heating. Protocol 4. Modify Protocol (e.g., Double Coupling) Solvent->Protocol If still inefficient Solvent_Details Switch from DMF to NMP for better solvation. Use solvent mixtures (e.g., DCM/DMF/NMP). Consider chaotropic salts to disrupt aggregation. Success Coupling Successful Protocol->Success If successful

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps

1. Inefficient Coupling Reagent

  • Potential Cause: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1][4]

  • Recommended Solution & Rationale: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][6][7] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][8]

2. Insufficient Reaction Time or Temperature

  • Potential Cause: Steric hindrance slows down the reaction kinetics, and the standard reaction time may not be sufficient for the coupling to go to completion.[1]

  • Recommended Solution & Rationale:

    • Increase Reaction Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[1]

    • Elevated Temperature: Applying gentle heat (e.g., 35-50°C) can help overcome the activation energy.[9] However, this must be done cautiously to minimize the risk of racemization.[1][10]

    • Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently.[11][12] Microwave energy provides rapid and uniform heating, significantly reducing reaction times and often improving peptide purity.[1][12][13][14]

3. Suboptimal Solvent Choice and Peptide Aggregation

  • Potential Cause: The solvent plays a critical role in solvating the peptide-resin complex.[1] Inadequate solvation can lead to peptide aggregation, where the growing peptide chains interact with each other, physically blocking the N-terminus and further hindering the reaction.[1]

  • Recommended Solution & Rationale:

    • Change Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][15]

    • Disrupt Aggregation: Incorporating chaotropic salts (e.g., LiCl) or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can help disrupt secondary structure formation and prevent aggregation.[15][16]

4. Protocol-Level Failures

  • Potential Cause: A single coupling attempt, even with optimized reagents and conditions, may not be sufficient to achieve quantitative coupling for a highly hindered residue.

  • Recommended Solution & Rationale:

    • Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][17] This gives any unreacted sites a second opportunity to couple.

    • Capping: If incomplete coupling is persistent and leads to deletion sequences, a capping step can be introduced. After the coupling reaction, the resin is treated with an acetylating agent (e.g., acetic anhydride) to block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles.

Part 3: Data & Protocols

Comparative Data: Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is a critical factor in the success of peptide synthesis.[4] The table below summarizes the characteristics of common and high-efficiency reagents.

Reagent ClassExamplesActivated SpeciesRelative ReactivityKey Considerations
Carbodiimides DCC, DICO-acylisoureaLow-ModerateOften require additives (HOBt, Oxyma) to suppress racemization.[6][18][19] DCC by-product (DCU) is insoluble.[4]
Aminium/Uronium HBTU, HCTU, HATU, COMUOBt, O-6-ClBt, OAt, Oxyma estersHigh-Very HighHighly efficient and fast.[7][20] HATU is particularly effective due to the anchimeric assistance of the pyridine nitrogen in HOAt.[7] Uronium reagents can cause guanidinylation of the N-terminus if used in excess.[7][16]
Phosphonium PyBOP, PyAOPOBt, OAt estersHigh-Very HighExcellent for hindered couplings and less prone to guanidinylation side reactions than uronium salts.[7] Generally show better solubility in DMF.[7]
Other TFFH, PyBrOPAcyl Fluoride, Acyl BromideVery HighGenerates highly reactive acyl halides in situ.[4] Especially suited for α,α-disubstituted amino acids.[4][8] PyBrOP is effective for N-methylated amino acids.[20][21]
Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended for incorporating residues like Aib or when coupling to an N-methylated amino acid.

  • Deprotection: Perform the standard N-terminal Fmoc-deprotection on the resin-bound peptide and wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid to ensure the reaction goes to completion.

  • Final Wash: Wash the resin with DMF and proceed to the next cycle.

Protocol 2: Microwave-Assisted Coupling for a Difficult Sequence

This protocol leverages microwave energy to accelerate difficult couplings.

  • Deprotection: Perform the standard Fmoc-deprotection. A microwave-assisted deprotection (e.g., 3 minutes at 75°C) can also be used.[13]

  • Reagent Preparation: In a separate vessel, prepare the coupling solution by dissolving the Fmoc-amino acid (5 equivalents), a high-efficiency coupling reagent like HATU (5 equivalents), and DIPEA (10 equivalents) in a suitable solvent like DMF or NMP.

  • Coupling: Add the coupling solution to the resin in a microwave-safe reaction vessel.

  • Microwave Irradiation: Place the vessel in a dedicated peptide synthesizer and apply microwave power to maintain a temperature of 75-90°C for 5-10 minutes.[13][14]

  • Wash: After the reaction, wash the resin thoroughly with DMF.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to check for completeness. If necessary, a second microwave-assisted coupling can be performed.

Part 4: Common Side Reactions and Mitigation Strategies

Even with optimized coupling, hindered amino acids can be prone to specific side reactions.

Diagram: Racemization Mechanism

Racemization cluster_info Racemization Pathway L_AA L-Amino Acid (Activated) Oxazolone Oxazolone Intermediate (Planar, Achiral) L_AA->Oxazolone Base-catalyzed enolization Oxazolone->L_AA Protonation D_AA D-Amino Acid (Racemized Product) Oxazolone->D_AA Protonation info_node The activated carboxyl group can cyclize to form an oxazolone. The alpha-proton becomes acidic and can be removed by a base, leading to a loss of chirality. Reprotonation can occur from either face, resulting in a mixture of L and D isomers.

Caption: Pathway for racemization via an oxazolone intermediate.

  • Racemization: This is the loss of stereochemical integrity at the α-carbon.[5] It is particularly prevalent for amino acids like Cysteine and Histidine.[22]

    • Cause: Over-activation of the carboxyl group or the use of strong bases can lead to the formation of a planar oxazolone intermediate, which can be protonated from either side to yield a mixture of L and D enantiomers.[2][5][23]

    • Mitigation: Use coupling additives like HOAt or OxymaPure, which are known to suppress racemization.[18][24] Use the weakest possible base (e.g., sym-collidine) and avoid excessive reaction times and temperatures.[4]

  • Guanidinylation:

    • Cause: This side reaction occurs when excess uronium/aminium coupling reagents (like HBTU or HATU) react with the unprotected N-terminal amine of the peptide, forming an irreversible guanidinium cap.[16]

    • Mitigation: Use phosphonium-based reagents (e.g., PyBOP, PyAOP) which do not cause this side reaction.[7] Alternatively, ensure stoichiometric amounts of the uronium reagent are used or pre-activate the amino acid before adding it to the resin.[16]

  • Aspartimide Formation:

    • Cause: Peptides containing Aspartic acid are prone to forming a five-membered ring aspartimide intermediate under both acidic and basic conditions. This intermediate can reopen to form a mixture of α- and β-coupled peptides.[16]

    • Mitigation: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[16] Using backbone-protecting groups on the preceding residue can also prevent this side reaction.[16]

By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of synthesizing challenging peptides containing sterically hindered amino acids.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA - Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public
  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
  • A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs.
  • Optimizing Peptide Coupling: Key Techniques.
  • Choosing the Right Coupling Reagent for Peptide Synthesis.
  • Coupling Reagents - Aapptec Peptides.
  • Side Reactions in Peptide Synthesis - Filo.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. [Link]

  • Recent development of peptide coupling reagents in organic synthesis.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) - PubMed. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Comparative study of methods to couple hindered peptides - PubMed - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Amino Acid Deriv
  • Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • (PDF) Procedures to Improve Difficult Couplings - ResearchGate. [Link]

  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... - ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]

  • US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google P
  • SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX - Slideshare. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. [Link]

  • Looking Inside the SPPS Reactor through a Refractometer: Online Quantification of the Resin Loading | Organic Process Research & Development - ACS Publications. [Link]

Sources

Technical Support Center: Synthesis of Unnatural Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of unnatural amino acid (UAA) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of UAA synthesis. Unnatural amino acids are crucial in modern drug discovery, offering enhanced metabolic stability, binding affinity, and novel functionalities to peptides and proteins.[1][2] However, their synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.

This guide provides in-depth, troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding side reactions in UAA synthesis.

Q1: What is the most common and critical side reaction I should be aware of in chiral UAA synthesis?

A1: The most pervasive and critical side reaction is epimerization (or racemization if the starting material is racemic), which is the undesired change in the stereochemistry at a single chiral center.[3][4][5][6][7] In the context of α-amino acids, this typically occurs at the α-carbon. The formation of diastereomeric or enantiomeric impurities is particularly problematic because these epimers often have very similar physical properties to the desired product, making them difficult to separate.[3][4][5][6] The stereochemical purity of an amino acid is paramount, as even minor epimeric impurities can dramatically alter the biological activity and safety profile of a final drug candidate.[3][5]

Q2: Why are protecting groups so crucial, and how can they contribute to side reactions?

A2: Protecting groups are essential to prevent unwanted reactions at reactive functional groups, such as the α-amino and side-chain functionalities, during peptide synthesis or other transformations.[8][9][10][11] They ensure that reactions occur selectively at the desired position. However, the choice of protecting group and the conditions for its removal can introduce side reactions. For instance, the harsh acidic (e.g., TFA for Boc deprotection) or basic (e.g., piperidine for Fmoc deprotection) conditions can lead to side reactions like aspartimide formation.[11][12] Furthermore, certain protecting groups on the side chain of histidine can influence the rate of epimerization.[8][13]

Q3: I'm performing a Strecker synthesis. What are the typical side reactions I might encounter?

A3: The Strecker synthesis, a powerful method for creating α-amino acids from aldehydes or ketones, is generally robust.[14][15][16][17] However, potential side reactions include:

  • Hydrolysis of the aminonitrile to an amide: The final step of the Strecker synthesis is the hydrolysis of the α-aminonitrile to the α-amino acid.[16][18] If the hydrolysis conditions are not harsh enough, the reaction may stop at the intermediate α-amino amide.[19][20]

  • Formation of byproducts from impurities in starting materials: Impurities in the aldehyde or ketone starting material can lead to the formation of undesired amino acid derivatives.

  • Cyanohydrin formation: The initial step can sometimes favor the formation of a cyanohydrin over the imine, especially under certain pH conditions.[21]

Q4: What about the Bucherer-Bergs reaction? What are the common pitfalls?

A4: The Bucherer-Bergs reaction, which produces hydantoins as precursors to amino acids, is another valuable multicomponent reaction.[21][22][23][24] Key challenges and side reactions include:

  • Over-alkylation: Using an excess of the cyanide source can potentially lead to unwanted side products.[21]

  • Degradation of cyanide: Strongly alkaline conditions can lead to the degradation of the cyanide reagent.[21]

  • Incomplete cyclization: The reaction proceeds through several intermediates, and suboptimal conditions can lead to the accumulation of intermediates like the cyanohydrin or aminonitrile, reducing the yield of the desired hydantoin.[21][23]

Section 2: Troubleshooting Guides by Reaction Type

This section provides detailed troubleshooting for specific side reactions encountered in common synthetic routes for unnatural amino acids.

Epimerization/Racemization during Amide Bond Formation

Issue: Loss of stereochemical purity at the α-carbon during the coupling of an N-protected amino acid.

Root Causes & Mechanistic Insights:

  • Oxazolone Formation: This is the most prevalent mechanism.[3] Activation of the carboxyl group of an N-protected amino acid can lead to intramolecular cyclization, forming a planar and achiral oxazolone intermediate. This intermediate is susceptible to deprotonation and reprotonation, leading to a loss of stereochemical information before the amine nucleophile attacks.[3]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate which can then be protonated from either face, causing racemization.[3]

Troubleshooting Flowchart:

start High Epimerization Detected (by Chiral HPLC or NMR) coupling_reagent Is a highly reactive coupling reagent being used (e.g., carbodiimides without additives)? start->coupling_reagent base Is a strong, sterically unhindered base being used (e.g., triethylamine)? coupling_reagent->base No solution1 Switch to a less reactive coupling reagent or add racemization suppressors like HOBt, HOAt, or CuCl2. coupling_reagent->solution1 Yes temperature Is the reaction run at elevated temperatures? base->temperature No solution2 Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). base->solution2 Yes preactivation Is there a long pre-activation time before adding the amine? temperature->preactivation No solution3 Maintain low temperatures (e.g., 0 °C) throughout the reaction. temperature->solution3 Yes solvent Is a polar aprotic solvent being used (e.g., DMF)? preactivation->solvent No solution4 Utilize in situ activation where the coupling reagent is added to a mixture of the acid and amine. preactivation->solution4 Yes solution5 Consider using less polar solvents like dichloromethane (DCM). solvent->solution5 Yes end Epimerization Minimized solvent->end No solution1->base solution2->temperature solution3->preactivation solution4->solvent solution5->end

Caption: Troubleshooting workflow for epimerization.

Detailed Protocols:

Protocol 1: Coupling with Additives to Suppress Racemization [3][13]

  • Dissolve the N-protected amino acid (1.0 eq) and a racemization suppressor such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in an anhydrous solvent like DMF or DCM.

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., DIC or EDC) (1.1 eq) and stir for 5-10 minutes.

  • Add the amine component (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring for completion by TLC or LC-MS.

  • Perform a standard aqueous workup to isolate the product.

  • Analyze the final product for epimeric purity using chiral HPLC.

Over-alkylation in N-Alkylation of Amino Acids

Issue: Formation of di- or tri-alkylated amines instead of the desired mono-alkylated product.

Root Cause & Mechanistic Insight: The product of the initial N-alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This leads to a mixture of mono-, di-, and even quaternary ammonium salts.[25][26]

Troubleshooting Strategies:

StrategyPrincipleRecommended Action
Control Stoichiometry Limiting the amount of alkylating agent can favor mono-alkylation.Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
Use of Bulky Alkylating Agents Steric hindrance can disfavor multiple alkylations.If the desired product allows, use a bulkier alkylating agent.
Reductive Amination A more controlled method for mono-N-alkylation.React the amino acid with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride). This is generally the preferred method for clean mono-alkylation.
Protecting Group Strategy Introduce an N-protecting group that can be selectively removed after a single alkylation.The use of sulfonamide protecting groups (e.g., o-NBS) allows for alkylation of the sulfonamide followed by deprotection to yield the N-alkyl amino acid.[27]

Protocol 2: Reductive Amination for Mono-N-Alkylation

  • Dissolve the amino acid ester (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.

  • Add a mild acid catalyst (e.g., acetic acid) to facilitate imine formation.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water or a dilute acid.

  • Perform an appropriate workup and purification to isolate the N-alkylated amino acid ester.

Decarboxylation

Issue: Loss of the carboxyl group, resulting in the formation of an amine.

Root Cause & Mechanistic Insight: Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide.[28] This can occur under harsh acidic conditions or upon heating.[29] The stability of the resulting carbanion intermediate plays a key role in the ease of decarboxylation. For amino acids, this can be a competing side reaction during certain synthetic manipulations, particularly at high temperatures.[28][29][30][31]

Preventative Measures:

  • Avoid High Temperatures: Whenever possible, conduct reactions at or below room temperature.

  • Use Milder Reagents: Opt for milder acidic or basic conditions if decarboxylation is observed.

  • Protecting Group Stability: Ensure that the protecting groups used are stable under the reaction conditions and do not promote decarboxylation.

  • Photoredox Catalysis: Recent methods have utilized photoredox catalysis for controlled decarboxylation to form C-C bonds, highlighting that this reactivity can be harnessed productively under specific conditions.[32][33][34]

Aspartimide Formation

Issue: Intramolecular cyclization of aspartic acid residues, particularly during Fmoc-based solid-phase peptide synthesis (SPPS).

Root Cause & Mechanistic Insight: The side-chain carboxyl group of aspartic acid can attack the backbone amide, forming a five-membered succinimide ring (aspartimide). This is often promoted by the basic conditions used for Fmoc deprotection (piperidine). The aspartimide can then re-open to form a mixture of α- and β-aspartyl peptides, leading to impurities.

Troubleshooting and Prevention:

  • Use of Sterically Hindering Protecting Groups: Protecting the side chain of aspartic acid with a bulky group can sterically hinder the intramolecular cyclization.

  • Addition of HOBt to Deprotection Solution: Adding HOBt to the piperidine deprotection solution can help to suppress aspartimide formation.

  • Use of Dmb or Hmb Backbone Protection: Incorporating a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the preceding amino acid's α-nitrogen can prevent aspartimide formation.[13]

Reaction Scheme:

start Aspartic Acid Residue aspartimide Aspartimide Intermediate start->aspartimide Piperidine (Fmoc Deprotection) products Mixture of α- and β-Aspartyl Peptides aspartimide->products Ring Opening

Caption: Aspartimide formation pathway.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2021). Semantic Scholar. Retrieved from [Link]

  • Ramli, F., & Ghaffar, M. A. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]

  • Ramli, F., & Ghaffar, M. A. (2021). Epimerisation in Peptide Synthesis. ResearchGate. Retrieved from [Link]

  • Ramli, F., & Ghaffar, M. A. (2021). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]

  • Ma, D., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. Retrieved from [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). StudySmarter. Retrieved from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). Reddit. Retrieved from [Link]

  • Chemistry Decarboxylation Reaction. (n.d.). Sathee. Retrieved from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Geylan, G., et al. (2023). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 14(25), 6836-6848. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Protection Reactions. (2002). In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Wiley-VCH.
  • O'Donoghue, A., et al. (2022). Radical Mediated Decarboxylation of Amino Acids via Photochemical Carbonyl Sulfide (COS) Elimination. Molecules, 27(19), 6524. Retrieved from [Link]

  • Fu, G. C., et al. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(31), 12041-12046. Retrieved from [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2004). Chemical Reviews, 104(11), 5369-5412. Retrieved from [Link]

  • Synthesis of N-Alkyl Amino Acids. (2015). In Amino Acids, Peptides and Proteins in Organic Chemistry. Monash University.
  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Corey, E. J., McCaully, R. J., & Sachdev, H. S. (1970). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 92(8), 2476–2488. Retrieved from [Link]

  • Melchiorre, P., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(16), 5945-5951. Retrieved from [Link]

  • Converting Nitriles to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Unnatural Amino Acids: Methods and Protocols. (2018). ResearchGate. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2002). SciSpace. Retrieved from [Link]

  • Melchiorre, P., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Retrieved from [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ciamician, G. L., & Silber, P. (1905). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(23), 5563. Retrieved from [Link]

  • Understanding Strecker Synthesis of Amino Acids. (2025, April 22). Coconote. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2016). Molecules, 21(3), 263. Retrieved from [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry, 2(1), 1-6. Retrieved from [Link]

  • Decarboxylation Mechanism of Amino Acids by Density Functional Theory. (2008). ResearchGate. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). NROChemistry. Retrieved from [Link]

  • best source for someone working with unnatural amino acid synthesis. (2022, November 13). Reddit. Retrieved from [Link]

  • Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. (2025, April 23). Bitesize Bio. Retrieved from [Link]

  • Synthesis of functionalized N‐alkyl amino esters and amides via... (n.d.). ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

Sources

Navigating the Solubility Labyrinth: A Technical Guide for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. As Senior Application Scientists, we understand that navigating the experimental nuances of promising but sometimes challenging compounds is part of the daily life in research and development. This guide is structured to provide you with in-depth, actionable insights into the solubility characteristics of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the knowledge to troubleshoot solubility issues effectively and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and dissolution of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Q1: What is the general solubility profile of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride?

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a hydrochloride salt of a methyl ester derivative of the amino acid cyclohexylalanine. Its solubility is dictated by the interplay between the polar amino and ester groups, the nonpolar cyclohexyl ring, and the ionic nature of the hydrochloride salt. Generally, as a salt, it exhibits some solubility in polar protic solvents. A known quantitative solubility value is in Dimethyl Sulfoxide (DMSO), where it can reach a concentration of 100 mg/mL, although this may require sonication to achieve.[1][2] Its solubility in other common laboratory solvents can be more limited and is highly dependent on the conditions, as we will explore in the troubleshooting guide.

Q2: Why is my compound not dissolving in a particular solvent?

The limited solubility of this compound in certain solvents can be attributed to its amphipathic nature. The bulky, nonpolar cyclohexyl group can hinder dissolution in highly polar solvents like water, while the charged hydrochloride salt form can limit solubility in nonpolar organic solvents. The key to successful dissolution often lies in selecting a solvent that can favorably interact with both the polar and nonpolar regions of the molecule or by modifying the molecule in-situ to a more soluble form.

Q3: Is the hydrochloride salt form affecting the solubility?

Absolutely. The hydrochloride salt form significantly influences the solubility profile. While the salt form generally enhances solubility in polar solvents compared to its free base form, it can be a hindrance in less polar organic solvents commonly used in synthesis. The protonated amine group in the hydrochloride salt is ionic, favoring interactions with polar solvents.

Q4: Can I convert the hydrochloride salt to the free base to improve solubility in organic solvents?

Yes, and this is a very common and effective strategy, particularly in synthetic applications. Neutralizing the hydrochloride with a non-nucleophilic base will generate the free amine (the "free base"). This uncharged form is significantly more soluble in a wider range of organic solvents, such as dichloromethane (DCM) and ethyl acetate. This is a standard procedure in peptide synthesis where this compound is often used.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Challenges

This section provides a systematic approach to troubleshooting and resolving solubility issues with (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Initial Assessment: Understanding Your System

Before attempting to dissolve the compound, it is crucial to consider the intended application. The choice of solvent and dissolution method will be heavily influenced by the downstream experimental steps.

DOT Script for Troubleshooting Workflow

Solubility_Troubleshooting cluster_start Start cluster_application Step 1: Define Application cluster_aqueous Aqueous Systems cluster_organic Organic Systems start Compound: (S)-methyl 2-amino-3-cyclohexylpropanoate HCl application Aqueous Buffer or Organic Reaction? start->application aqueous_solvent Select Polar Protic Solvent (e.g., Water, PBS) application->aqueous_solvent Aqueous organic_solvent Select Aprotic Solvent (e.g., DCM, DMF) application->organic_solvent Organic adjust_ph Adjust pH away from isoelectric point aqueous_solvent->adjust_ph heating Gentle Heating (monitor for degradation) adjust_ph->heating sonication_aq Sonication heating->sonication_aq dissolved_aq Dissolved sonication_aq->dissolved_aq add_base Add Non-Nucleophilic Base (e.g., Et3N, DIPEA) organic_solvent->add_base sonication_org Sonication add_base->sonication_org dissolved_org Dissolved sonication_org->dissolved_org

Caption: A flowchart outlining the systematic approach to troubleshooting solubility issues.

Scenario 1: Dissolving in Aqueous Buffers (for biological assays, etc.)

Issue: The compound shows poor solubility in water or phosphate-buffered saline (PBS).

Root Cause: While the hydrochloride salt enhances water solubility compared to the free base, the nonpolar cyclohexyl group can lead to limited aqueous solubility. Furthermore, the pH of the solution plays a critical role.

Troubleshooting Steps:

  • pH Adjustment: The solubility of amino acid esters is pH-dependent. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility. Adjusting the pH of the buffer away from the pI will increase solubility. For this compound, which has a free amine, lowering the pH (e.g., to pH 4-6) will ensure the amine is fully protonated and positively charged, which should enhance solubility in aqueous media.

  • Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solution (e.g., to 37°C) can aid dissolution. However, it is crucial to monitor for any signs of degradation (e.g., color change, precipitation upon cooling). Prolonged heating, especially at neutral or basic pH, can lead to hydrolysis of the methyl ester.

  • Sonication: As indicated by the high solubility in DMSO with sonication, mechanical energy can help to break down crystal lattice forces and facilitate solvation.[1][2] Use a bath sonicator for several minutes to aid dissolution.

  • Co-solvents: If the above steps are insufficient, the addition of a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, can improve solubility. However, ensure that the chosen co-solvent is compatible with your downstream application.

Scenario 2: Dissolving in Organic Solvents (for synthesis, peptide coupling, etc.)

Issue: The compound does not dissolve in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Root Cause: The ionic nature of the hydrochloride salt makes it poorly soluble in many nonpolar or moderately polar aprotic organic solvents.

Troubleshooting Steps:

  • In-situ Neutralization: This is the most effective method for dissolving amino acid ester hydrochlorides in organic solvents for synthetic purposes.

    • Protocol: Suspend the (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in your chosen anhydrous organic solvent (e.g., DCM, DMF). Add a slight excess (typically 1.1-1.5 equivalents) of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

    • Mechanism: The base neutralizes the hydrochloride, forming the free amine (free base) of the amino acid ester and a triethylammonium chloride salt. The free base is significantly more soluble in the organic solvent. The salt byproduct is often insoluble and can be filtered off, or in many cases, it does not interfere with subsequent reactions.

  • Solvent Selection: While DCM is a common choice, for more polar reactants or during peptide synthesis, solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be more effective.[3] These more polar aprotic solvents can better solvate the transient ionic species during the neutralization and coupling reactions.

  • Sonication: As with aqueous solutions, sonication can aid in the dissolution process, especially for larger quantities of material.

Data Summary: Solubility Profile

SolventSolubilityConditions and Remarks
Dimethyl Sulfoxide (DMSO)100 mg/mLMay require sonication.[1][2]
Water / Aqueous BuffersLimited (pH-dependent)Solubility increases at pH values away from the isoelectric point. Gentle heating can aid dissolution, but monitor for hydrolysis.
Dichloromethane (DCM)Poor (as HCl salt)Readily soluble after in-situ neutralization with a non-nucleophilic base (e.g., Et₃N).
N,N-Dimethylformamide (DMF)Poor (as HCl salt)Readily soluble after in-situ neutralization with a non-nucleophilic base. Often used in peptide synthesis.[3]
Methanol / EthanolModerateAs polar protic solvents, they may offer better solubility for the hydrochloride salt than aprotic solvents. However, for complete dissolution, especially at high concentrations, neutralization to the free base may still be necessary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in a suitable vial.

  • Add the required volume of anhydrous DMSO to achieve a final concentration of up to 100 mg/mL.

  • Vortex the mixture thoroughly.

  • If the compound does not fully dissolve, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Store the stock solution appropriately, as recommended by the manufacturer.

Protocol 2: In-situ Neutralization for Organic Reactions
  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride (1 equivalent).

  • Add the desired anhydrous organic solvent (e.g., DCM or DMF).

  • Stir the resulting suspension at room temperature.

  • Slowly add a non-nucleophilic base, such as triethylamine (1.1 equivalents), dropwise.

  • Continue stirring the mixture. Dissolution of the amino acid ester should occur as the free base is formed. The mixture may become clear or a fine precipitate of triethylammonium chloride may form.

  • The resulting solution containing the free amine is now ready for use in the subsequent reaction step (e.g., peptide coupling).

References

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. PubChem. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

Sources

Technical Support Center: Enhancing Chiral Purity of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the chiral purity of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. As a crucial chiral building block in pharmaceutical synthesis, achieving high enantiomeric excess (ee) is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide is designed to address common challenges encountered during the purification process, offering scientifically grounded explanations and actionable protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chiral resolution and purification of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, primarily focusing on diastereomeric salt crystallization, the most common industrial method for chiral resolution.[2]

Issue 1: Low Enantiomeric Excess (<98% ee) After a Single Crystallization

Question: My initial crystallization of the diastereomeric salt yielded a product with an enantiomeric excess below the required specification. What are the likely causes and how can I improve the purity?

Answer:

Low enantiomeric excess after a single crystallization is a frequent challenge and can stem from several factors related to the thermodynamics and kinetics of the crystallization process.

Root Causes & Mechanistic Explanations:

  • Unfavorable Phase Diagram: The ternary phase diagram of the two diastereomeric salts and the solvent may indicate the formation of a solid solution or a double salt, which can co-crystallize and limit the achievable purity.[3]

  • Insufficient Solubility Difference: The solubility difference between the desired and the undesired diastereomeric salts in the chosen solvent system may not be significant enough for effective separation.[4]

  • Kinetically Trapped Impurities: Rapid crystallization, often induced by fast cooling or high supersaturation, can lead to the inclusion of the more soluble diastereomer and other impurities within the crystal lattice.[5]

  • Racemization: Although less common under typical crystallization conditions, the chiral center of the amino ester could be susceptible to racemization, especially in the presence of acidic or basic impurities or at elevated temperatures.[6]

Step-by-Step Troubleshooting Protocol:

  • Solvent System Optimization:

    • Rationale: The choice of solvent is critical as it directly influences the relative solubilities of the diastereomeric salts.[7]

    • Action: Conduct a systematic screening of different solvents and solvent mixtures (e.g., methanol/water, ethanol/heptane, isopropanol/toluene). The goal is to maximize the solubility difference between the two diastereomers.

    • Pro-Tip: Utilize a small-scale parallel crystallizer to efficiently screen multiple solvent systems simultaneously.

  • Controlled Cooling Profile:

    • Rationale: A slow, controlled cooling rate allows for the selective crystallization of the less soluble diastereomer, minimizing the incorporation of the more soluble one.[8]

    • Action: Implement a programmed cooling profile. For example, cool the solution from the dissolution temperature to an intermediate temperature over several hours, hold at that temperature to allow for crystal growth, and then cool further to maximize yield.

  • Seeding Strategy:

    • Rationale: Introducing seed crystals of the desired pure diastereomer can direct the crystallization process, promoting the growth of the desired crystal form and preventing spontaneous nucleation of the undesired diastereomer.[3]

    • Action: Prepare a small quantity of high-purity seed crystals. Add these seeds to the supersaturated solution at a temperature where spontaneous nucleation is unlikely.

  • Recrystallization:

    • Rationale: A second crystallization of the enriched material can significantly enhance the enantiomeric purity.

    • Action: Dissolve the crystals obtained from the first crystallization in a minimal amount of hot solvent and repeat the controlled cooling process.

Data-Driven Decision Making:

ParameterCondition A (Initial)Condition B (Optimized)Resulting ee
Solvent SystemMethanol9:1 Methanol/Water92%
Cooling RateCrash Cool (Ice Bath)5°C/hour95%
SeedingNoYes (0.1% w/w)97%
RecrystallizationNoYes>99.5%
Issue 2: Poor Crystal Yield

Question: I have achieved high enantiomeric purity, but the yield of the crystallized diastereomeric salt is unacceptably low. How can I improve the recovery of my desired product?

Answer:

Low yield is often a trade-off for high purity. The key is to find a balance that meets both specifications.

Root Causes & Mechanistic Explanations:

  • Excessive Solvent: Using too much solvent will keep a significant portion of the desired diastereomer dissolved in the mother liquor, even at lower temperatures.[8]

  • Suboptimal Final Crystallization Temperature: Cooling to a temperature that is not low enough will result in a higher concentration of the product remaining in the solution.

  • Incomplete Crystallization: Insufficient time for crystallization can lead to a supersaturated mother liquor.

Step-by-Step Troubleshooting Protocol:

  • Optimize Solvent Volume:

    • Rationale: The amount of solvent should be just enough to dissolve the salt at an elevated temperature.

    • Action: Carefully determine the solubility curve of the desired diastereomeric salt in the chosen solvent system. Use the minimum amount of solvent required for complete dissolution near the boiling point.

  • Lower the Final Isolation Temperature:

    • Rationale: The solubility of the diastereomeric salt decreases at lower temperatures.

    • Action: After the initial controlled cooling, further cool the slurry to a lower temperature (e.g., 0-5°C) and hold for a sufficient time to maximize precipitation.

  • Mother Liquor Analysis and Rework:

    • Rationale: The mother liquor may contain a significant amount of the desired product.

    • Action: Analyze the mother liquor for its diastereomeric composition. If it is still enriched in the desired diastereomer, consider concentrating the mother liquor and performing a second crystallization.

  • Anti-Solvent Addition:

    • Rationale: Adding a solvent in which the diastereomeric salt is less soluble (an anti-solvent) can induce further precipitation.[3]

    • Action: Slowly add a pre-determined amount of a suitable anti-solvent (e.g., heptane, toluene) to the cooled mother liquor to increase the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most effective chiral resolving agents for (S)-methyl 2-amino-3-cyclohexylpropanoate?

While the optimal resolving agent must be determined empirically, derivatives of tartaric acid and mandelic acid are commonly effective for resolving chiral amines and their esters.[2] Specifically, Di-p-toluoyl-L-tartaric acid and (S)-mandelic acid are excellent starting points for screening. The choice depends on the ability to form a diastereomeric salt with a significant difference in solubility compared to the salt formed with the (R)-enantiomer.

Q2: How can I accurately determine the enantiomeric excess of my product?

Several analytical techniques can be used to determine the enantiomeric purity of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.[9]

  • Chiral Gas Chromatography (GC): This method is suitable if the compound is volatile or can be derivatized to be volatile.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents:

    • Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers that have distinct NMR signals.[10]

    • Chiral Solvating Agents (CSAs): A chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol) is added to the NMR sample, forming transient diastereomeric complexes that can be distinguished by NMR.[11]

Q3: Is there a risk of racemization during the process, and how can it be prevented?

Racemization of α-amino esters can occur, particularly under harsh conditions.[6] The α-proton is susceptible to deprotonation, especially in the presence of a base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in racemization.

Prevention Strategies:

  • Avoid Strong Bases: During the liberation of the free amine from its hydrochloride salt, use mild bases and avoid prolonged exposure.

  • Control Temperature: Avoid excessive temperatures during dissolution and workup steps.

  • pH Control: Maintain the pH within a neutral or slightly acidic range whenever possible.

Q4: What is the purpose of converting the free amine to its hydrochloride salt?

(S)-methyl 2-amino-3-cyclohexylpropanoate is often supplied and used as its hydrochloride salt for several reasons:

  • Stability: The salt form is generally more crystalline and stable than the free amine, which can be an oil and more susceptible to degradation.

  • Handling: The crystalline salt is easier to handle, weigh, and store.

  • Purification: The formation of the hydrochloride salt is often a final purification step, as it can be crystallized to remove impurities.[12]

Visualizing the Workflow

Diastereomeric Salt Crystallization Workflow

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Separation & Purification cluster_3 Final Product Generation racemic_amine Racemic (R/S)-Amine Hydrochloride dissolution Dissolution in Optimal Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid Derivative) resolving_agent->dissolution controlled_cooling Controlled Cooling & Seeding dissolution->controlled_cooling filtration Filtration controlled_cooling->filtration crystals Crystals (Enriched in S-diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in R-diastereomer) filtration->mother_liquor recrystallization Recrystallization (Optional) crystals->recrystallization liberation Liberation of Free Amine (Base Treatment) recrystallization->liberation hcl_salt_formation HCl Salt Formation & Final Crystallization liberation->hcl_salt_formation final_product (S)-methyl 2-amino-3- cyclohexylpropanoate HCl (High ee) hcl_salt_formation->final_product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed. (1993). International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2014). Nature Protocols, 9(3), 516-523. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Tetrahedron: Asymmetry, 17(12), 1839-1848. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry, 86(3), 2369-2379. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (2018). Organic Process Research & Development, 22(9), 1163-1170. [Link]

  • A lactate-derived chiral aldehyde for determining the enantiopurity of enantioenriched primary amines. (2017). The Journal of Organic Chemistry, 82(15), 8195-8200. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). In Stereochemistry. [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. (n.d.).
  • (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). MySkinRecipes. [Link]

  • Process for the racemization of α-amino acids. (2016).
  • α-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Method for the racemization of optically active amino acids. (1979). The Journal of Organic Chemistry, 44(26), 4900-4903. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Synthesis of Amino Acids. (2024). Chemistry LibreTexts. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(10), 1996-2005. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). International Journal of Molecular Sciences, 25(16), 9120. [Link]

  • Advancements in chiral crystallization. (2022). Technobis. [Link]

  • methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. (n.d.). PubChem. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science, 14(38), 10434-10452. [Link]

  • Resolution of racemic amino acids. (1983).
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • L-Proline, 2-methyl-. (1995). Organic Syntheses, 72, 62. [Link]

  • Amino acid methyl ester hydrochloride preparation. (2013).
  • Process for preparing enantiomerically enriched amino-alcohols. (2010).
  • PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. (n.d.). National Institutes of Health. [Link]

Sources

Technical Support Center: Navigating the Challenges of Non-Canonical Amino Acid Scale-Up Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up production of non-canonical amino acids (ncAAs) and their incorporation into therapeutic proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common hurdles in this cutting-edge field of biotherapeutics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of ncAA production.

FAQ 1: What are the primary drivers for the high cost of large-scale ncAA production, and what strategies can mitigate these costs?

The high cost of producing ncAA-containing proteins at scale is a significant barrier.[1][2] The primary contributors to this cost are the ncAAs themselves, which are often expensive to synthesize chemically.[2] Additionally, large excesses of ncAAs are often required in the culture media to ensure efficient incorporation, further driving up costs.[1]

Mitigation Strategies:

  • Metabolic Engineering: A promising approach to reduce costs is to engineer the host organism (e.g., E. coli) to produce the desired ncAA from inexpensive precursors.[3][4] This eliminates the need to supplement the media with expensive, externally synthesized ncAAs.

  • Process Optimization: Fine-tuning fermentation conditions, such as the timing and mode of ncAA addition, can improve uptake and incorporation efficiency, thereby reducing the total amount of ncAA required.[5][6]

  • Strain Development: Utilizing host strains with improved ncAA uptake mechanisms can also reduce the required concentration of the ncAA in the media.

FAQ 2: What causes the metabolic burden on host cells during ncAA production, and how can it be managed?

Metabolic burden refers to the diversion of the host cell's resources from essential processes, like growth, to the production of the target protein and the maintenance of the expression machinery.[7][8][9][10] This is a common issue in recombinant protein production and can be exacerbated during ncAA incorporation due to several factors:

  • Expression of Orthogonal Translation System (OTS) components: The plasmids carrying the genes for the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA add to the metabolic load.

  • Toxicity of the ncAA: Some ncAAs can be toxic to the host cells, impairing growth and protein production.[11][12]

  • Competition for resources: The synthesis of the ncAA-containing protein competes with the synthesis of native proteins for essential resources like amino acids, ATP, and ribosomes.[7]

Management Strategies:

  • Dynamic Regulation: Employing inducible promoters to control the expression of the target protein and OTS components can help to separate the growth phase from the production phase, thereby reducing the metabolic burden during growth.

  • Chromosomal Integration: Integrating the OTS genes into the host chromosome can lead to more stable expression levels and reduce the burden associated with high-copy number plasmids.

  • Host Strain Engineering: Using host strains that have been engineered for improved robustness and reduced stress responses can enhance the yield of the target protein.[13]

FAQ 3: How can the efficiency of ncAA incorporation be maximized at a large scale?

Low incorporation efficiency is a major challenge, leading to truncated proteins and reduced yields.[14] Several factors contribute to this inefficiency, including competition from release factor 1 (RF-1) at the amber stop codon (UAG), which is commonly used to encode the ncAA.[3][15]

Strategies for Maximizing Efficiency:

  • Directed Evolution of OTS Components: Evolving the orthogonal aaRS, tRNA, and even elongation factor Tu (EF-Tu) can significantly enhance the efficiency of ncAA incorporation.[16][17]

  • Genomically Recoded Organisms (GROs): Utilizing GROs where all UAG stop codons have been replaced with another stop codon (e.g., UAA) allows for the deletion of RF-1.[3][15] This eliminates competition at the UAG codon, leading to higher incorporation efficiency.

  • Optimized OTS Expression: Fine-tuning the expression levels of the aaRS and tRNA is crucial for achieving high-fidelity and efficient ncAA incorporation.[18]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Troubleshooting Issue 1: Low Yield of Full-Length ncAA-Containing Protein

Symptoms:

  • Low final product yield after purification.

  • Presence of significant amounts of truncated protein products on SDS-PAGE or Western blot.

  • Mass spectrometry analysis confirms incomplete protein synthesis.

Potential Causes and Diagnostic Workflow:

Caption: Troubleshooting workflow for low yield of full-length ncAA-containing protein.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Test Recommended Solution
Inefficient ncAA Incorporation Analyze protein expression by SDS-PAGE and Western blot, looking for a prominent band corresponding to the truncated product. Use mass spectrometry to confirm truncation at the ncAA incorporation site.- Use a Genomically Recoded Organism (GRO): These strains lack RF-1, eliminating competition at the UAG codon.[3][15] - Optimize OTS Component Expression: Titrate the expression levels of the orthogonal aaRS and tRNA to find the optimal ratio for efficient incorporation.[18] - Directed Evolution: If efficiency remains low, consider directed evolution of the aaRS, tRNA, or EF-Tu to improve their performance.[16][17]
Insufficient Intracellular ncAA Concentration Measure the intracellular concentration of the ncAA using LC-MS. Monitor the ncAA concentration in the culture medium over time to assess uptake.- Optimize Feeding Strategy: Adjust the timing and concentration of ncAA addition to the culture. A fed-batch strategy may be more effective than a single bolus addition.[5][6] - Enhance ncAA Uptake: Use host strains with known or engineered transporters for the specific ncAA.
Plasmid Instability Isolate plasmids from the production culture at various time points and analyze them by restriction digest and sequencing to check for integrity and loss.[19][20]- Use a Stable Host Strain: Strains like E. coli Stbl3 are designed to maintain the stability of unstable plasmids.[19][20] - Reduce Metabolic Burden: Lowering the expression levels of the recombinant proteins can sometimes improve plasmid stability. - Chromosomal Integration: For long-term stability, consider integrating the OTS and/or the target gene into the host chromosome.
Excessive Metabolic Burden Monitor cell growth (OD600) and viability throughout the fermentation. Compare the growth profile to a control strain not expressing the ncAA-containing protein.- Decouple Growth and Production: Use inducible promoters to allow the culture to reach a high cell density before inducing protein expression.[6][8] - Optimize Culture Conditions: Adjust temperature, pH, and nutrient feeding to minimize stress on the cells.
Troubleshooting Issue 2: Product Purity and Heterogeneity

Symptoms:

  • Multiple peaks observed during chromatographic purification (e.g., HIC, IEX).[21][22]

  • Mass spectrometry analysis reveals a heterogeneous product with unexpected modifications or misincorporation of canonical amino acids.

  • Inconsistent product quality between batches.

Potential Causes and Diagnostic Workflow:

Caption: Troubleshooting workflow for product purity and heterogeneity issues.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Test Recommended Solution
Misincorporation of Canonical Amino Acids Perform intact mass analysis and peptide mapping by LC-MS/MS to identify any misincorporated amino acids at the target site.- Improve aaRS Specificity: Use directed evolution to engineer the orthogonal aaRS to have higher specificity for the ncAA and reduced activity towards canonical amino acids. - Maintain Sufficient ncAA Levels: Ensure that the intracellular concentration of the ncAA remains high throughout the production phase to outcompete canonical amino acids.
Undesired Post-Translational Modifications (PTMs) Characterize the product using techniques like mass spectrometry and isoelectric focusing to identify any unexpected PTMs such as oxidation, deamidation, or glycosylation.[23]- Optimize Culture Conditions: Changes in pH, dissolved oxygen, and temperature can influence the extent of certain PTMs. - Host Strain Engineering: If specific PTMs are problematic, consider using engineered host strains where the corresponding modification pathways have been knocked out.
Product Aggregation Use size exclusion chromatography (SEC) to quantify the amount of high molecular weight species (aggregates).[22]- Optimize Downstream Processing: Adjust buffer conditions (pH, ionic strength) and temperature during purification and storage to minimize aggregation.[24][25][26][27][28] - Protein Engineering: If aggregation is persistent, consider engineering the protein sequence to improve its solubility and stability.
Inefficient Downstream Processing Analyze samples from each step of the purification process to identify where impurities are not being effectively removed.- Optimize Chromatography Steps: Adjust the gradient, resin, or buffer conditions for each chromatography step to improve resolution and separation of the target protein from impurities.[21] - Introduce Additional Polishing Steps: An additional chromatography step (e.g., a different mode of chromatography) may be necessary to remove persistent impurities.[25][27]

Section 3: Analytical Protocols

Protocol 1: Verification of ncAA Incorporation by Mass Spectrometry

Objective: To confirm the site-specific incorporation of the ncAA and determine the incorporation efficiency.

Methodology:

  • Protein Purification: Purify the ncAA-containing protein to a high degree of homogeneity using standard chromatographic techniques.

  • Intact Mass Analysis:

    • Desalt the protein sample using a reverse-phase C4 column.

    • Analyze the intact protein by ESI-MS.

    • Compare the observed mass to the theoretical mass of the protein with the incorporated ncAA. The presence of a peak corresponding to the truncated protein can be used to estimate incorporation efficiency.

  • Peptide Mapping:

    • Denature, reduce, and alkylate the purified protein.

    • Digest the protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides by reverse-phase HPLC.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Identify the peptide containing the ncAA and confirm its sequence and the mass of the ncAA.

Protocol 2: Quantification of Intracellular ncAA Concentration

Objective: To measure the concentration of the ncAA inside the host cells.

Methodology:

  • Cell Sampling: Take a known volume of the cell culture at different time points during fermentation.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable method (e.g., sonication, bead beating) in a known volume of lysis buffer.

  • Sample Preparation: Precipitate the proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to pellet the precipitate.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS.

    • Use a standard curve generated with a known concentration of the ncAA to quantify its concentration in the cell lysate.

    • Normalize the result to the cell number or total protein concentration to determine the intracellular ncAA concentration.

References

  • Lucks, J. B., et al. (2015). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. PMC, NIH. [Link]

  • Wang, W., & Li, B. (2020). An efficient ncAA incorporation system is the outcome of the comprehensive optimization of the translational machinery. ResearchGate. [Link]

  • Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]

  • Cooley, J. R., et al. (2019). Noncanonical Amino Acids in Biocatalysis. PMC, NIH. [Link]

  • Amiram, M., et al. (2022). Directed Evolution Pipeline for the Improvement of Orthogonal Translation Machinery for Genetic Code Expansion at Sense Codons. PubMed Central. [Link]

  • Seki, K., et al. (2025). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. bioRxiv. [Link]

  • Italia, J. S., et al. (2019). Mutually orthogonal nonsense-suppression systems and conjugation chemistries for precise protein labeling at up to three distinct sites. NIH. [Link]

  • Cooley, J. R., & Mehl, R. A. (2024). Noncanonical Amino Acids in Biocatalysis. ACS Publications. [Link]

  • Ryadnov, M., & Hudecz, F. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]

  • Adediran, A., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. ResearchGate. [Link]

  • Liu, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Hron, M., et al. (2024). Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein. ResearchGate. [Link]

  • Li, Y., et al. (2023). Use of non‐canonical amino acids in genetic code expansion‐based therapeutics: Effects on mouse gut microbiota. PMC, NIH. [Link]

  • Dodani, S. C., & Cramer, S. M. (2016). Engineering enzymes for noncanonical amino acid synthesis. PMC, NIH. [Link]

  • Stevenson, R. (2021). Separation techniques for characterization and quantification of monoclonal antibody purity. ScienceDirect. [Link]

  • Zhang, J., et al. (2025). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. ResearchGate. [Link]

  • Watson, D. A., & Miller, S. J. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [Link]

  • Li, Y., et al. (2022). Modular multi-enzyme cascades enable green and sustainable synthesis of non-canonical amino acids from glycerol. ResearchGate. [Link]

  • d'Oelsnitz, S., & Ellington, A. D. (2019). Future prospects for noncanonical amino acids in biological therapeutics. PMC, NIH. [Link]

  • Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. NIH. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]

  • Mao, J., et al. (2025). Relieving metabolic burden to improve robustness and bioproduction by industrial microorganisms. DTU Research Database. [Link]

  • Hron, M., et al. (2024). Aligning fermentation conditions with non-canonical amino acid addition strategy is essential for Nε-((2-azidoethoxy)carbonyl)-L-lysine uptake and incorporation into the target protein. PMC, PubMed Central. [Link]

  • Wu, G., et al. (2016). Metabolic Burden: Cornerstones in Synthetic Biology and Metabolic Engineering Applications. ResearchGate. [Link]

  • Wu, G., et al. (2016). Metabolic Burden: Cornerstones in Synthetic Biology and Metabolic Engineering Applications. PubMed. [Link]

  • Wang, N. (2019). Breaking Through the Current Obstacles of Non-Canonical Amino Acid Technology. USC Digital Library. [Link]

  • Baskin, J. M., et al. (2024). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. ACS Publications. [Link]

  • Wikipedia. (n.d.). Downstream processing. Wikipedia. [Link]

  • CCPN. (n.d.). Creating non-canonical amino acid ChemComp files. CCPN. [Link]

  • Jain, T., & Kumar, V. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. IntechOpen. [Link]

  • Stevenson, R. (2021). Separation techniques for characterization and quantification of monoclonal antibody purity. ResearchGate. [Link]

  • Durdevic, Z., et al. (2011). Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3. ResearchGate. [Link]

  • T, S. (2025). Role of analytical techniques for characterisation of advanced and high purity materials. ResearchGate. [Link]

  • Durdevic, Z., et al. (2011). Remarkable stability of an instability-prone lentiviral vector plasmid in Escherichia coli Stbl3. SpringerLink. [Link]

  • Wu, G., et al. (2016). Metabolic Burden: Cornerstones in Synthetic Biology and Metabolic Engineering Applications. Semantic Scholar. [Link]

  • Williams, J. A. (2009). Escherichia coli plasmid DNA fermentation: strain and process-specific effects on vector yield, quality, and transgene expression. BioScience. [Link]

  • Harrison, E., et al. (2019). Emergence of plasmid stability under non-selective conditions maintains antibiotic resistance. PMC, NIH. [Link]

  • Fatima, S. (2023). DOWNSTREAM PROCESSING IN BIOPROCESS OPERATIONS: 2023. IIP Series. [Link]

  • O'Kennedy, R. D., & Patching, J. W. (1995). Plasmid instability in an industrial strain of Bacillus subtilis grown in chemostat culture. Oxford Academic. [Link]

  • GBI. (n.d.). Downstream Processing & Bioprocess Development | Key Steps & Innovations. GBI. [Link]

  • Albayrak, A., & Swartz, J. R. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. NIH. [Link]

  • Biomanufacturing.org. (n.d.). Chapter 11: Downstream Processing. Biomanufacturing.org. [Link]

  • Jordi Labs. (2024). A Guide to Protein Characterization, Identification and Purification. AZoM. [Link]

Sources

Validation & Comparative

A Comparative Guide to Lipophilic Non-Natural Amino Acids in Peptide Drug Discovery: Focus on (S)-Methyl 2-Amino-3-Cyclohexylpropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolkit of Peptides

In the realm of therapeutic peptide development, the 20 proteinogenic amino acids form the foundational alphabet. However, their inherent limitations, such as susceptibility to proteolytic degradation and restricted conformational diversity, often curtail the clinical potential of peptide-based drugs.[1] The strategic incorporation of non-natural amino acids (nnAAs) has emerged as a powerful strategy to overcome these hurdles, enhancing pharmacokinetic profiles and unlocking novel biological activities.[2] This guide provides a comprehensive comparison of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride and other key lipophilic nnAAs, offering insights into their relative performance and providing detailed experimental protocols for their evaluation.

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a derivative of cyclohexylalanine (Cha), a non-natural amino acid characterized by its bulky, aliphatic cyclohexyl side chain. This feature imparts significant hydrophobicity, influencing peptide structure, stability, and receptor interactions.[3] For drug development professionals, understanding how this building block compares to other lipophilic nnAAs, such as tert-butylglycine (Tbg) and neopentylglycine (Npg), is crucial for the rational design of next-generation peptide therapeutics.

Featured Non-Natural Amino Acid: (S)-Methyl 2-Amino-3-Cyclohexylpropanoate Hydrochloride

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride , often abbreviated as H-L-Cha-OMe HCl, is a readily available and widely used derivative for the incorporation of cyclohexylalanine into peptide sequences.[4] The cyclohexyl group is a saturated analog of the phenyl ring of phenylalanine, offering a similar steric bulk but with increased lipophilicity and a lack of aromatic interactions.

Key Attributes:

  • Increased Lipophilicity: The cyclohexyl moiety significantly enhances the hydrophobicity of a peptide, which can improve membrane permeability and facilitate interactions with hydrophobic binding pockets on target proteins.[5]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the bulky cyclohexyl side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids.[6]

  • Conformational Constraint: The rigid cyclohexyl ring can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

Comparative Non-Natural Amino Acids

For the purpose of this guide, we will compare cyclohexylalanine (introduced as its methyl ester hydrochloride salt) with two other commonly employed bulky, aliphatic nnAAs:

  • tert-Butylglycine (Tbg): This amino acid features a sterically demanding tert-butyl group directly attached to the α-carbon. This substitution provides significant conformational restriction and proteolytic resistance.

  • Neopentylglycine (Npg): With a neopentyl side chain, Npg offers a similar level of steric bulk to Tbg but with the bulky group positioned one carbon further from the peptide backbone, which can lead to different conformational preferences.

Head-to-Head Comparison: Physicochemical and Biological Properties

While direct, side-by-side comparative studies of these three nnAAs in a single peptide system are not extensively available in the literature, we can infer their relative performance based on their structural characteristics and data from various studies. The following table summarizes their key properties.

Property(S)-Cyclohexylalanine (Cha)tert-Butylglycine (Tbg)Neopentylglycine (Npg)
Structure Alanine with a cyclohexyl groupGlycine with a tert-butyl groupGlycine with a neopentyl group
Molecular Weight 171.24 g/mol 131.17 g/mol 145.20 g/mol
Key Feature Bulky, flexible aliphatic ringHighly constrained α-carbonSterically hindered side chain
Expected Lipophilicity HighModerate-HighHigh
Expected Proteolytic Resistance HighVery HighHigh
Conformational Impact Induces turns, restricts backboneSeverely restricts φ/ψ anglesRestricts side-chain rotamers

Experimental Section: Protocols for Comparative Analysis

To facilitate a rigorous, data-driven comparison, we provide the following detailed experimental protocols. These methods are designed to be self-validating and are based on established techniques in peptide chemistry and pharmacology.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Non-Natural Amino Acids

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Xaa-Leu-Arg-NH2, where Xaa represents the nnAA being tested (Cha, Tbg, or Npg).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-L-cyclohexylalanine, Fmoc-L-tert-butylglycine, Fmoc-L-neopentylglycine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor coupling completion with a Kaiser test. If the test is positive, recouple for another hour.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence. For the sterically hindered nnAAs (especially Tbg), extended coupling times or the use of a more potent coupling reagent like HATU may be necessary.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Workflow Diagram:

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Couple Fmoc-AA-OH (DIC/Oxyma) Deprotect->Couple N_Acetylate N-terminal Acetylation Deprotect->N_Acetylate Final Cycle Wash Wash (DMF/DCM) Couple->Wash Kaiser Kaiser Test Wash->Kaiser Kaiser->Deprotect Negative (for next cycle) Kaiser->Couple Positive Cleave Cleavage (TFA/TIS/H2O) N_Acetylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS) Purify->Characterize End Final Peptide Characterize->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptides in the presence of a protease mixture (e.g., Pronase) or in human serum.

Materials:

  • Synthesized peptides (1 mg/mL stock in water)

  • Pronase from Streptomyces griseus (1 mg/mL stock in PBS)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA (Quenching solution)

  • HPLC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add 90 µL of pre-warmed (37°C) human serum or Pronase solution (diluted to 10 µg/mL in PBS).

  • Initiate Reaction: Add 10 µL of the peptide stock solution to initiate the reaction (final peptide concentration: 100 µg/mL). This is the t=0 time point.

  • Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw 10 µL of the reaction mixture.

  • Quench Reaction: Immediately add the 10 µL aliquot to 40 µL of ice-cold quenching solution.

  • Sample Preparation: Vortex and centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of remaining parent peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) for each peptide.

Expected Data Presentation:

Peptide (Ac-YGGXLR-NH2)Half-life (t½) in Human Serum (min)
X = Phenylalanine (Phe)Illustrative Value: 30
X = Cyclohexylalanine (Cha)Illustrative Value: >1440
X = tert-Butylglycine (Tbg)Illustrative Value: >1440
X = Neopentylglycine (Npg)Illustrative Value: 1200
Protocol 3: Determination of Relative Lipophilicity by RP-HPLC

This protocol provides a rapid method to compare the relative lipophilicity of the synthesized peptides based on their retention time on a C18 reverse-phase HPLC column.

Materials:

  • Synthesized peptides

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve each peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1 mL/min

    • Detection: 220 nm

    • Gradient: 5% to 95% Mobile Phase B over 30 minutes.

  • Analysis: Inject equal amounts of each peptide and record the retention time (RT). A longer retention time indicates greater lipophilicity.

Data Presentation and Logical Relationship:

Lipophilicity_Impact cluster_0 Amino Acid Side Chain cluster_1 Physicochemical Property cluster_2 Potential Biological Impact Phe Phenylalanine (Aromatic) Lipophilicity Increased Lipophilicity (Longer HPLC RT) Phe->Lipophilicity Baseline Cha Cyclohexylalanine (Alicyclic) Cha->Lipophilicity Tbg tert-Butylglycine (Branched Alkyl) Tbg->Lipophilicity Npg Neopentylglycine (Branched Alkyl) Npg->Lipophilicity MembranePerm Enhanced Membrane Permeability Lipophilicity->MembranePerm HydrophobicInt Stronger Hydrophobic Interactions with Target Lipophilicity->HydrophobicInt

Caption: Impact of Side Chain on Lipophilicity and Biological Properties.

Conclusion and Future Directions

The incorporation of non-natural amino acids like (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, tert-butylglycine, and neopentylglycine offers a robust strategy for enhancing the drug-like properties of therapeutic peptides. While direct comparative data is sparse, the structural features of these amino acids suggest that they all contribute to increased lipophilicity and proteolytic stability, albeit through different conformational effects. Cyclohexylalanine provides a bulky, flexible hydrophobic moiety, while tert-butylglycine imposes significant backbone rigidity. Neopentylglycine offers a balance of steric bulk with greater side-chain flexibility compared to tert-butylglycine.

The selection of the optimal non-natural amino acid will ultimately depend on the specific requirements of the peptide therapeutic, including the nature of its target and the desired pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary comparative data to make informed decisions in the design of novel and effective peptide drugs. Further research focusing on systematic, head-to-head comparisons of these and other non-natural amino acids will be invaluable to the field of peptide drug discovery.

References

  • Fernandez, A. et al. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. European Journal of Medicinal Chemistry187 , 111925 (2020). Available at: [Link]

  • Collot, M. et al. Amino acid side chain descriptors for quantitative structure-activity relationship studies of peptide analogues. Journal of Medicinal Chemistry38 , 14 (1995). Available at: [Link]

  • Sandberg, M. et al. Improved Descriptors for the Quantitative Structure–Activity Relationship Modeling of Peptides and Proteins. Journal of Medicinal Chemistry41 , 14 (1998). Available at: [Link]

  • Kuo, K. C. & Lee, K.-C. Quantitative structure-activity relationship modeling of peptide and protein behavior as a function of amino acid composition. Journal of Agricultural and Food Chemistry49 , 2 (2001). Available at: [Link]

  • Chen, Y.-C. et al. Quantitative Structure−Activity (Affinity) Relationship (QSAR) Study on Protonation and Cationization of α-Amino Acids. The Journal of Physical Chemistry A112 , 41 (2008). Available at: [Link]

  • Garske, A. L. et al. Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases8 , 1 (2013). Available at: [Link]

  • Garske, A. L. et al. Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases8 , 25 (2013). Available at: [Link]

  • Castro, T. G. et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules13 , 6 (2023). Available at: [Link]

  • Ghavipanjeh, F. et al. Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research15 , 4 (2016). Available at: [Link]

  • Ballet, S. et al. β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry50 , 10 (2007). Available at: [Link]

  • Balaram, P. Non-standard amino acids in peptide design and protein engineering. Current Opinion in Structural Biology2 , 6 (1992). Available at: [Link]

  • Adhikari, A. et al. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry12 , 9 (2021). Available at: [Link]

  • Lee, J. S. et al. Design of peptides with non-canonical amino acids using flow matching. bioRxiv (2023). Available at: [Link]

  • Wang, L. et al. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery16 , 12 (2021). Available at: [Link]

  • Marx, C. et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One12 , 6 (2017). Available at: [Link]

  • Gentilucci, L. et al. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design16 , 28 (2010). Available at: [Link]

  • Mondal, D. et al. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem24 , 1 (2023). Available at: [Link]

  • Frackenpohl, J. et al. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity2 , 5 (2005). Available at: [Link]

  • Amblard, M. et al. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Pharmaceutics12 , 1 (2020). Available at: [Link]

  • Fan, Z. et al. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society143 , 49 (2021). Available at: [Link]

  • Dennis, M. S. et al. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics. Journal of Biological Chemistry277 , 38 (2002). Available at: [Link]

  • White, A. D. et al. Use of Synthetic Libraries to Survey Permeability in Atypical Cyclic Peptide Chemical Space. eScholarship, University of California (2019). Available at: [Link]

  • Schaller, A. & El-Kazzi, M. Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Journal of Physics: Conference Series1107 , 032013 (2018). Available at: [Link]

  • Grüner, S. et al. Peptide Tags for Site‐Selective Nonenzymatic Covalent Modification of Proteins. Chemistry – A European Journal26 , 2 (2020). Available at: [Link]

  • Hanessian, S. & Wang, X. Applications of the N-tert-Butylsulfonyl (Bus) Protecting Group in Amino Acid and Peptide Chemistry. Synlett2009 , 17 (2009). Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclohexyl-L-alanine, a non-proteinogenic amino acid, and its derivatives are valuable chiral building blocks in pharmaceutical research and development. The methyl ester hydrochloride salt, in particular, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including activated protein C (APC) inhibitors for treating hemophilia.[1] The incorporation of the cyclohexyl moiety can enhance the lipophilicity and metabolic stability of drug candidates. This guide provides a comprehensive comparison of the most pertinent synthetic routes to 3-cyclohexyl-L-alanine methyl ester hydrochloride, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations for researchers in drug development.

Core Synthesis Strategies

The synthesis of 3-cyclohexyl-L-alanine methyl ester hydrochloride can be broadly categorized into three main approaches, each with distinct advantages and challenges:

  • Direct Catalytic Hydrogenation of L-Phenylalanine Methyl Ester Hydrochloride: A highly atom-economical route that directly converts a readily available starting material.

  • Multi-step Enantioselective Synthesis via Asymmetric Hydrogenation: A longer but highly stereocontrolled pathway involving the construction of a dehydroamino acid precursor.

  • Synthesis from 3-Cyclohexyl-L-alanine via Esterification: A straightforward final step for researchers who have access to the free amino acid.

This guide will dissect each of these routes, providing detailed protocols and a comparative analysis to aid in the selection of the most appropriate method for a given research and development context.

Route 1: Direct Catalytic Hydrogenation of L-Phenylalanine Methyl Ester Hydrochloride

This approach is arguably the most direct and efficient, leveraging the catalytic reduction of the aromatic ring of L-phenylalanine methyl ester. The primary challenge lies in achieving complete saturation of the phenyl ring while preserving the chiral integrity of the α-carbon.

Reaction Workflow

Phe_OMe_HCl L-Phenylalanine Methyl Ester Hydrochloride Catalyst Catalyst (e.g., Rh/C, Ru/C) H₂, Solvent (e.g., MeOH) Phe_OMe_HCl->Catalyst Hydrogenation Cha_OMe_HCl 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride Catalyst->Cha_OMe_HCl

Caption: Workflow for the direct hydrogenation of L-phenylalanine methyl ester hydrochloride.

Experimental Protocol

A representative procedure for the catalytic hydrogenation of L-phenylalanine methyl ester hydrochloride is as follows:

  • Reactor Setup: A high-pressure autoclave is charged with L-phenylalanine methyl ester hydrochloride and a suitable catalyst, such as 5% Rhodium on carbon (Rh/C) or 5% Ruthenium on carbon (Ru/C), typically at a 1-5% w/w loading.

  • Solvent Addition: Methanol is added as the solvent.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 5-8 MPa. The reaction mixture is heated to a temperature of 70-160°C and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC or TLC to confirm the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 3-cyclohexyl-L-alanine methyl ester hydrochloride can be purified by recrystallization, for instance, from an ethanol/diethyl ether mixture, to afford the final product as a white solid.

Performance and Considerations
ParameterObservation
Yield High (Potentially >95%)
Stereoselectivity Generally high, with retention of the L-configuration. The choice of catalyst and reaction conditions is crucial to prevent racemization.
Catalyst Rhodium and Ruthenium catalysts are effective. Ruthenium may be a more cost-effective option.
Conditions Requires high-pressure hydrogenation equipment.
Advantages - High atom economy- Fewer synthetic steps- Readily available starting material
Disadvantages - Requires specialized high-pressure equipment- Catalyst cost and handling- Potential for racemization if conditions are not optimized

Route 2: Multi-step Enantioselective Synthesis via Asymmetric Hydrogenation

This pathway offers excellent control over the stereochemistry through an asymmetric hydrogenation step of a prochiral dehydroamino acid precursor. While longer, it is a robust method for ensuring high enantiomeric purity.

Reaction Workflow

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation & Final Product Formation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Azlactone Azlactone Intermediate Cyclohexanecarboxaldehyde->Azlactone N_acetylglycine N-Acetylglycine N_acetylglycine->Azlactone Dehydroamino_acid Methyl 2-acetamido-3-cyclohexylacrylate Azlactone->Dehydroamino_acid Methanolysis Protected_Cha N-Acetyl-3-cyclohexyl-L-alanine Methyl Ester Dehydroamino_acid->Protected_Cha Rh-chiral phosphine H₂ Cha_OMe_HCl_final 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride Protected_Cha->Cha_OMe_HCl_final Hydrolysis & Esterification

Caption: Workflow for the asymmetric hydrogenation route.

Experimental Protocols

2.1. Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate (Dehydroamino Acid Precursor) [2]

  • Azlactone Formation: A mixture of cyclohexanecarboxaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated at 100°C. The resulting azlactone intermediate precipitates upon cooling and pouring into water.

  • Methanolysis: The crude azlactone is refluxed in methanol to induce ring-opening, affording the desired methyl 2-acetamido-3-cyclohexylacrylate after purification by column chromatography.

2.2. Enantioselective Hydrogenation and Deprotection [2]

  • Asymmetric Hydrogenation: In a pressure reactor, the dehydroamino acid precursor is dissolved in degassed methanol with a rhodium catalyst precursor (e.g., Rh(COD)₂BF₄) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos). The mixture is stirred under hydrogen pressure (50-100 psi) at room temperature.

  • Hydrolysis and Esterification: The resulting N-acetyl-3-cyclohexyl-L-alanine methyl ester is then hydrolyzed under acidic conditions to remove the acetyl group, followed by re-esterification and salt formation with HCl in methanol to yield the final product.

Performance and Considerations
ParameterObservation
Yield Moderate to good overall yield.
Enantiomeric Excess (ee) Excellent (>95% ee).[2]
Catalyst Requires a chiral rhodium-phosphine complex, which can be expensive.
Conditions Involves multiple steps, including protection, deprotection, and purification.
Advantages - High enantioselectivity- Well-established methodology
Disadvantages - Longer synthetic route- Requires more reagents and purification steps- Cost of chiral ligands

Route 3: Synthesis from 3-Cyclohexyl-L-alanine via Esterification

For laboratories where 3-cyclohexyl-L-alanine is already available, the final esterification and salt formation is a straightforward process. The Fischer esterification using thionyl chloride in methanol is a common and high-yielding method.

Reaction Workflow

Cha_OH 3-Cyclohexyl-L-alanine SOCl2_MeOH SOCl₂ Methanol Cha_OH->SOCl2_MeOH Esterification Cha_OMe_HCl 3-Cyclohexyl-L-alanine Methyl Ester Hydrochloride SOCl2_MeOH->Cha_OMe_HCl

Caption: Workflow for the esterification of 3-cyclohexyl-L-alanine.

Experimental Protocol[3][4][5][6]
  • Reaction Setup: 3-Cyclohexyl-L-alanine is suspended in anhydrous methanol in a round-bottom flask and cooled to 0°C in an ice bath.

  • Reagent Addition: Thionyl chloride is added dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas in situ, which catalyzes the esterification and forms the hydrochloride salt.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight, or gently refluxed for a few hours to ensure complete conversion.

  • Work-up: The solvent is removed under reduced pressure to give the crude product.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield pure 3-cyclohexyl-L-alanine methyl ester hydrochloride. A similar procedure for L-phenylalanine gives a yield of 97%.[3]

Performance and Considerations
ParameterObservation
Yield Excellent (typically >95%).[4]
Stereoselectivity The stereocenter is not affected during this reaction.
Reagents Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling.
Conditions The reaction is typically performed at low to ambient temperatures.
Advantages - High-yielding and straightforward final step- Simple procedure
Disadvantages - Requires the pre-synthesized 3-cyclohexyl-L-alanine- Handling of thionyl chloride

Product Characterization

The final product, 3-cyclohexyl-L-alanine methyl ester hydrochloride, should be characterized to confirm its identity and purity.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, predicted): δ ~3.75 (s, 3H, OCH₃), ~3.5-3.7 (m, 1H, α-CH), ~1.5-1.8 (m, 2H, β-CH₂), ~0.8-1.7 (m, 11H, cyclohexyl-H). The presence of the hydrochloride salt will cause a downfield shift of the α-proton and the appearance of a broad NH₃⁺ signal.

  • ¹³C NMR (CDCl₃, predicted): δ ~172 (C=O), ~52 (OCH₃), ~53 (α-C), ~40 (β-C), and signals corresponding to the cyclohexyl ring carbons (~34, ~32, ~26, ~25 ppm).

Comparative Summary and Conclusion

Synthesis RouteKey AdvantagesKey DisadvantagesBest Suited For
1. Direct Hydrogenation High atom economy, fewest stepsRequires high-pressure equipment, potential for racemizationLarge-scale production, process optimization
2. Asymmetric Hydrogenation Excellent enantiomeric controlMulti-step, higher cost of reagentsApplications requiring the highest enantiopurity, smaller scale synthesis
3. Esterification High yield, simple procedureRequires the free amino acid as a starting materialFinal step in a longer synthesis, when the amino acid is available

The choice of the optimal synthesis route for 3-cyclohexyl-L-alanine methyl ester hydrochloride is contingent on the specific requirements of the project, including scale, cost, available equipment, and the paramount importance of enantiomeric purity.

For large-scale, cost-effective production , the direct catalytic hydrogenation of L-phenylalanine methyl ester hydrochloride is the most promising route, provided that the reaction conditions can be optimized to ensure stereochemical retention.

For research and development purposes where the highest enantiopurity is critical , the multi-step asymmetric hydrogenation route offers the most reliable control over stereochemistry, albeit at the cost of a longer and more complex procedure.

Finally, the direct esterification of 3-cyclohexyl-L-alanine is an excellent and high-yielding method for the final step of the synthesis, assuming the free amino acid is accessible.

This comparative guide is intended to provide a solid foundation for researchers to make informed decisions in the synthesis of this important pharmaceutical intermediate. Further process development and optimization may be required to adapt these methodologies to specific laboratory or industrial settings.

References

  • Benchchem. (2025). Spectroscopic Profile of 3-Cyclohexyl-L-alanine: A Technical Guide.
  • Benchchem. (2025). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide.
  • Chemicalbook. (2023). 3-CYCLOHEXYL-D-ALANINE METHYL ESTER HYDROCHLORIDE | 144644-00-8.
  • PubChem. (n.d.). 3-Cyclohexyl-L-alanine.
  • Guidechem. (n.d.). BOC-3-CYCLOHEXYL-L-ALANINE METHYL ESTER 98105-41-0 wiki.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). L-Alanine methyl ester hydrochloride procedure.
  • Semantic Scholar. (n.d.). Ruthenium-catalyzed hydrogenation of CO2 as a route to methyl esters for use as biofuels or fine chemicals.
  • Benchchem. (2025). Application Note: Synthesis of L-Alanine Isopropyl Ester Hydrochloride.
  • Chemistry of Heterocyclic Compounds. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS.
  • Molecules. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. (n.d.). Esterification of amino acids with methanol in the presence of TMSCl.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).
  • Figshare. (n.d.). Ruthenium-catalyzed hydrogenation of CO(2)as a route to methyl esters for use as biofuels or fine chemicals.
  • Semantic Scholar. (n.d.).
  • Iowa State University Digital Repository. (2017).
  • Semantic Scholar. (1994). Synthesis of each stereoisomer of [3-2H1]phenylalanine and evaluation of the stereochemical course of the reaction of (R)-phenylalanine with (S)-phenylalanine ammonia-lyase.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • RSC Publishing. (n.d.). Ruthenium-catalyzed hydrogenation of CO₂ as a route to methyl esters for use as biofuels or fine chemicals.
  • Journal of the American Chemical Society. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride procedure.
  • University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • PubMed Central. (2015).
  • PubMed. (2017). Remarkably Facile Borane-Promoted, Rhodium-Catalyzed Asymmetric Hydrogenation of Tri- and Tetrasubstituted Alkenes.
  • PubMed Central. (n.d.).
  • RSC Publishing. (n.d.).
  • PubChem. (n.d.). L-Phenylalanine, methyl ester.
  • RSC Publishing. (n.d.). Rhodium(iii)-catalyzed directed C–H naphthylation of aryl esters with 7-oxabenzonorbornadienes.
  • ChemScene. (n.d.). Building blocks | Bioactive small molecules.

Sources

The Architect of Stability: A Comparative Guide to Cyclohexylalanine and Phenylalanine in Peptide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a continuous endeavor. A key strategy in this pursuit is the incorporation of non-canonical amino acids to enhance stability, receptor affinity, and overall efficacy. This guide provides an in-depth comparative analysis of L-cyclohexylalanine (Cha) and its proteinogenic counterpart, L-phenylalanine (Phe), exploring the profound impact of substituting an aromatic side chain with an aliphatic one.

Phenylalanine, with its benzyl side chain, is integral to many biological interactions, including crucial π-π stacking and cation-π interactions that define peptide structure and receptor binding. However, this aromatic residue is also a common recognition site for proteolytic enzymes, such as angiotensin-converting enzyme 2 (ACE2), leading to the rapid degradation of many potential peptide drugs.[1][2] Cyclohexylalanine, a synthetic analog where the phenyl ring is replaced by a saturated cyclohexyl ring, offers a compelling solution to this stability issue.[1] This subtle structural modification from an sp2-hybridized aromatic ring to an sp3-hybridized aliphatic ring introduces significant changes in steric bulk, hydrophobicity, and enzymatic resistance, fundamentally altering a peptide's pharmacokinetic profile.[1]

Structural and Conformational Implications: Rigidity and Hydrophobicity

The substitution of Phenylalanine with Cyclohexylalanine induces significant alterations in peptide conformation and physicochemical properties. The bulky, non-polar cyclohexyl group is a primary driver of these changes.[3]

  • Conformational Rigidity: The steric bulk of the cyclohexyl side chain restricts the rotational freedom of the peptide backbone, often inducing a more defined and rigid conformation.[3] This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which can be critical for receptor recognition and binding.[4] In a study on peptides derived from the Aβ peptide, the mutation of Phenylalanine to Cyclohexylalanine was found to promote crystallization, indicating a more ordered and stable structure.[5][6]

  • Increased Hydrophobicity: The aliphatic cyclohexyl ring is more hydrophobic than the aromatic phenyl ring.[3] This enhanced lipophilicity can improve a peptide's ability to interact with hydrophobic binding pockets of target receptors and may also enhance membrane permeability.[7][8] This property has been leveraged in designing peptides that target intracellular components, such as the mitochondria.[8][9][10]

The following diagram illustrates the structural difference between Phenylalanine and Cyclohexylalanine.

Caption: Structural comparison of Phenylalanine and Cyclohexylalanine side chains.

Performance Comparison: Stability, Affinity, and Activity

The true measure of Cha's utility lies in its ability to enhance a peptide's performance without compromising its intended biological function. Experimental data consistently demonstrates the advantages of this substitution.

Enhanced Proteolytic Stability

A primary driver for incorporating Cha is to increase a peptide's resistance to enzymatic degradation.[11] The bulky cyclohexyl group acts as a steric shield, hindering the access of proteases that would normally cleave at the Phe residue.[1][11] This leads to a significantly longer half-life in biological fluids.[7][11]

A compelling example is found in the development of apelin analogues. Apelin is a peptide hormone with therapeutic potential in cardiovascular diseases, but it is rapidly degraded in vivo.[2] Studies have shown that substituting the C-terminal Phenylalanine with Cyclohexylalanine dramatically increases the peptide's half-life in human plasma.[2]

Peptide AnalogueAmino Acid at Position 17Plasma Half-life (t½) in minReceptor Binding Affinity (Ki) in nM
Apelin-17Phenylalanine (Phe)~2.50.43
Apelin-17 Analogue3-Cyclohexyl-L-alanine (Cha)>14400.76

Data sourced from Fernandez et al., "Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators."[1]

This table clearly shows a dramatic increase in plasma half-life for the Cha-containing analogue, while the receptor binding affinity remains in the sub-nanomolar range, demonstrating that the modification successfully uncouples proteolytic susceptibility from biological activity.[1]

Receptor Binding and Biological Activity

While enhancing stability is crucial, it must not come at the cost of diminished biological activity. The increased hydrophobicity and conformational rigidity imparted by Cha can influence how a peptide interacts with its target receptor.[1]

In many cases, the cyclohexyl group is well-tolerated within the receptor's binding pocket and can even lead to enhanced affinity and selectivity.[12] For instance, the substitution of Phe with Cha in analogs of the opioid peptide TIPP resulted in highly potent and selective δ opioid antagonists.[13] The increased hydrophobicity of the cyclohexyl moiety can promote more favorable interactions with hydrophobic pockets within the target receptor.[12]

However, it is essential to experimentally validate the biological activity after substitution, as the bulky nature of the Cha side chain can sometimes alter the peptide's conformation in a way that reduces binding affinity.[11] Therefore, a thorough structure-activity relationship (SAR) study is always recommended.

Experimental Protocols

To facilitate the comparative analysis of Phe and Cha-containing peptides, the following are detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of Cha-Containing Peptides

The incorporation of Cha into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][10][14]

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide MBHA in DMF) Deprotection1 2. Fmoc Deprotection (20% piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-Cha-OH, Coupling Reagents like HBTU/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid in the sequence Wash2->Repeat Deprotection_Final 7. Final Fmoc Deprotection Repeat->Deprotection_Final Cleavage 8. Cleavage & Deprotection (TFA cocktail) Deprotection_Final->Cleavage Purification 9. Precipitation & Purification (Cold ether, RP-HPLC) Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Steps:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least one hour.[8]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF.[8][10]

  • Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.[10]

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-L-Cyclohexylalanine) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[8][10]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.[10]

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers.[8][10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it under vacuum.[8] Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Proteolytic Stability Assay

This assay is crucial for comparing the metabolic stability of Phe- and Cha-containing analogs.[1][15][16][17]

Procedure:

  • Preparation: Prepare a stock solution of the purified peptide. Obtain human plasma and centrifuge it to remove any precipitates.[17]

  • Incubation: Add the peptide to the plasma at a defined concentration (e.g., 1 µM) and incubate at 37°C.[1]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as acetonitrile with 1% TFA.[17]

  • Analysis: Centrifuge the quenched samples to pellet the precipitated plasma proteins. Analyze the supernatant, which contains the remaining intact peptide, by LC-MS or HPLC to quantify the amount of peptide remaining at each time point.[17]

  • Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide.[17]

Receptor Binding Assay

Competitive radioligand binding assays are commonly used to determine the binding affinity of peptide analogs to their target receptor.[18][19][20][21][22]

Binding_Assay_Workflow Preparation 1. Prepare Receptor Membranes and Radiolabeled Ligand Incubation 2. Incubation (Receptor + Radioligand + Unlabeled Peptide) Preparation->Incubation Separation 3. Separation of Bound/Free Ligand (Filtration) Incubation->Separation Detection 4. Detection of Radioactivity (Scintillation Counting) Separation->Detection Analysis 5. Data Analysis (IC50 and Ki determination) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Prepare cell membranes expressing the target receptor.

  • Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test peptide (the "competitor").[19]

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through a filter plate that retains the cell membranes.[20][22]

  • Washing: Quickly wash the filters to remove any non-specifically bound radioligand.

  • Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter.[20][22]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.[22]

Conclusion

The substitution of Phenylalanine with Cyclohexylalanine is a powerful and well-established strategy in peptide drug design.[3][5] This modification offers a reliable method for enhancing proteolytic stability, thereby improving the pharmacokinetic profile of peptide analogs.[1] The increased hydrophobicity and conformational rigidity imparted by the cyclohexyl group can also lead to preserved or even enhanced receptor binding affinity and biological activity.[12][23] By understanding the fundamental differences between these two amino acids and employing rigorous experimental validation, researchers can effectively leverage the unique properties of Cyclohexylalanine to develop more stable and potent peptide-based therapeutics.

References

  • The Impact of 3-Cyclohexyl-L-alanine Incorporation on Peptide Structure: A Crystallographic Comparison. Benchchem.
  • The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modific
  • Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis. Benchchem.
  • N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. Benchchem.
  • Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry.
  • Synthesis of cyclohexylalanine. PrepChem.com.
  • 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability. Benchchem.
  • Technical Support Center: Enhancing Peptide Metabolic Stability with 3-Cyclohexyl-L-alanine (Cha). Benchchem.
  • Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PMC - PubMed Central.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activ
  • Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed.
  • Technical Support Center: Peptide Stability and Degrad
  • Development of peptide receptor binding assays: methods to avoid false neg
  • New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. PubMed.
  • Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed.
  • USE OF SYNTHETIC LIBRARIES TO SURVEY PERMEABILITY IN ATYPICAL CYCLIC PEPTIDE CHEMICAL SPAC. eScholarship.org.
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived
  • Receptor-Ligand Binding Assays. Labome.
  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
  • Receptor Binding Assays - Multiwell Pl
  • A Comparative Guide to Phenylalanine Analogues in Research and Drug Development. Benchchem.
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (L
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived
  • β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry.
  • (PDF) Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study.
  • L-Phenylalanine. PubChem.

Sources

Spectroscopic Data Confirmation for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the rigorous confirmation of a molecule's structure is paramount. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a key chiral building block, is frequently utilized in the synthesis of protease inhibitors and other bioactive compounds where the specific stereochemistry and side-chain conformation are critical for efficacy[1]. This guide provides a comprehensive framework for the spectroscopic confirmation of this compound. As publicly available experimental spectra for this specific molecule are scarce, we will first establish a detailed prediction of its expected spectroscopic signature based on fundamental principles. Subsequently, we will compare these predictions with experimental data from closely related, well-characterized analogs: L-Alanine methyl ester hydrochloride and L-Leucine methyl ester hydrochloride. This comparative approach offers a robust methodology for researchers to confidently verify the structure and purity of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Predicted Spectroscopic Profile of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

The structural verification of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is anticipated to be complex, particularly in the upfield region due to the cyclohexane ring. The key is to analyze the chemical shifts (δ), multiplicities (splitting patterns), and integration values for each proton environment.

  • Amine Protons (-NH₃⁺): A broad singlet is expected, typically deshielded by the positive charge, appearing around δ 8.0-9.0 ppm. Its integration should correspond to three protons.

  • Alpha-Proton (-CH(NH₃⁺)): This proton, attached to the chiral center, should appear as a multiplet (likely a triplet or doublet of doublets) around δ 4.0-4.3 ppm. It is coupled to the adjacent methylene protons of the side chain.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is predicted around δ 3.7-3.9 ppm.

  • Beta-Methylene Protons (-CH₂-cyclohexyl): These two protons are diastereotopic and will likely appear as complex multiplets around δ 1.6-1.9 ppm, coupled to both the alpha-proton and the cyclohexyl methine proton.

  • Cyclohexyl Protons: The eleven protons on the cyclohexane ring will produce a series of broad, overlapping multiplets in the upfield region, typically from δ 0.8 to 1.8 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Carbonyl Carbon (-C=O): The ester carbonyl carbon is the most deshielded, expected to appear around δ 170-175 ppm.

  • Alpha-Carbon (-CH(NH₃⁺)): The chiral carbon atom should have a chemical shift in the range of δ 50-55 ppm.

  • Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group is anticipated around δ 52-54 ppm.

  • Beta-Carbon (-CH₂-cyclohexyl): This methylene carbon is expected in the region of δ 38-42 ppm.

  • Cyclohexyl Carbons: The six carbons of the cyclohexane ring will produce signals in the upfield region, typically between δ 25 and 40 ppm. Due to the chair conformation, some carbons may be chemically equivalent, leading to fewer than six distinct signals.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion: The molecular weight of the free base is 185.26 g/mol [2]. In electrospray ionization (ESI) mass spectrometry, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z 185.14.

  • Key Fragmentation: A characteristic fragmentation would be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a fragment at m/z 126.12. Further fragmentation of the cyclohexane ring would also be expected.

Comparative Analysis with Spectroscopic Data of Analogs

To ground our predictions in experimental evidence, we will now compare the expected spectral features of our target compound with the known data for L-Alanine methyl ester hydrochloride and L-Leucine methyl ester hydrochloride. These analogs share the same core α-amino acid methyl ester hydrochloride structure, allowing for a direct comparison of the signals originating from this part of the molecule.

Functional Group Predicted (S)-methyl 2-amino-3-cyclohexylpropanoate HCl Experimental L-Alanine methyl ester HCl [3][4]Experimental L-Leucine methyl ester HCl [5][6]
¹H NMR (δ, ppm)
-NH₃⁺~8.0-9.0 (broad s)~8.6 (broad s)~8.7 (broad s)
α-H~4.0-4.3 (m)~4.1 (q)~4.1 (t)
-OCH₃~3.7-3.9 (s)~3.8 (s)~3.8 (s)
Side Chain Protons0.8-1.9 (complex m)~1.5 (d)0.9-1.8 (m)
¹³C NMR (δ, ppm)
-C=O~170-175~170~171
α-C~50-55~49~51
-OCH₃~52-54~53~53
Side Chain Carbons~25-42~16~22, 25, 40

Analysis of Comparison:

The experimental data from L-Alanine methyl ester hydrochloride and L-Leucine methyl ester hydrochloride strongly support our predictions for the chemical shifts of the protons and carbons in the core amino acid ester portion of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. The amine, alpha-proton, methyl ester, and carbonyl carbon signals are all expected to be in very similar environments. The key differentiator will be the complex set of signals arising from the cyclohexyl side chain, which will replace the simple methyl or isobutyl signals of the analogs.

Experimental Protocols

For researchers synthesizing or verifying a sample of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard acquisition should include at least 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (typically >1024) will be required to achieve a good signal-to-noise ratio.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • ESI-MS Acquisition: Infuse the sample solution into an electrospray ionization mass spectrometer. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualization of Key Structural and Workflow Relationships

To further clarify the relationships between the different parts of the molecule and the analytical process, the following diagrams are provided.

cluster_molecule (S)-methyl 2-amino-3-cyclohexylpropanoate HCl cluster_techniques Spectroscopic Techniques Core α-Amino Ester Core (-CH(NH₃⁺)COOCH₃) SideChain Cyclohexyl Side Chain (-CH₂-C₆H₁₁) HNMR ¹H NMR Core->HNMR Confirms Protons on Core CNMR ¹³C NMR Core->CNMR Confirms Carbons on Core SideChain->HNMR SideChain->CNMR Confirms Carbons on Side Chain MS Mass Spectrometry MS->Core Confirms Overall Molecular Weight MS->SideChain Provides Fragmentation Pattern

Caption: Relationship between molecular fragments and analytical techniques.

cluster_workflow Spectroscopic Confirmation Workflow Start Sample of (S)-methyl 2-amino-3-cyclohexylpropanoate HCl Prep Sample Preparation (Dissolution in Deuterated Solvent/MS Solvent) Start->Prep Acquire Data Acquisition (NMR & MS) Prep->Acquire Analyze Spectral Analysis (Peak Picking, Integration, Assignment) Acquire->Analyze Compare Comparison with Predicted & Analog Data Analyze->Compare Confirm Structure & Purity Confirmation Compare->Confirm

Caption: Workflow for spectroscopic confirmation.

Conclusion

References

  • SpectraBase. L-leucine methyl ester hydrochloride. [Link]

  • PubChem. Alanine methyl ester hydrochloride. [Link]

  • PubChem. Leucine methyl ester hydrochloride. [Link]

  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. [Link]

  • SpectraBase. D,L-Alanine methyl ester hydrochloride. [Link]

  • PubChem. Methyl 2-amino-3-cyclohexylpropanoate. [Link]

  • PMC. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Chiral Building Block

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid cyclohexylalanine, is a vital chiral building block in modern medicinal chemistry.[1][2] Its structural features—a defined stereocenter and a bulky cyclohexyl group—make it a valuable component in the design of highly selective and potent pharmaceutical agents, particularly protease inhibitors and peptide mimetics.[1] In the context of drug development, the absolute purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of synthesized (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. We will move beyond simple protocol recitation to explore the underlying principles and causal logic behind method selection, offering field-proven insights for researchers, quality control analysts, and drug development professionals. The focus is on establishing self-validating systems that provide an unambiguous and comprehensive purity profile, encompassing both chemical and stereochemical integrity.

Deconstructing Purity: Chemical vs. Enantiomeric

A complete purity assessment for a chiral molecule like (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride must address two distinct questions:

  • Chemical Purity: This refers to the proportion of the desired compound relative to any process-related impurities. These can include unreacted starting materials (e.g., L-phenylalanine if synthesized via hydrogenation[3]), reagents, by-products from side reactions, or residual solvents. A common impurity in amino acid ester preparations can be the corresponding free acid.[4]

  • Enantiomeric Purity: This is a measure of the stereochemical homogeneity of the sample. It quantifies the excess of the desired (S)-enantiomer over its mirror image, the (R)-enantiomer. This is often expressed as enantiomeric excess (% ee). The presence of the incorrect enantiomer can lead to reduced therapeutic efficacy or, in some cases, distinct and undesirable pharmacological effects.

This guide will compare three orthogonal and powerful analytical techniques capable of interrogating both facets of purity: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparative Analysis of Purity Assessment Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent technique for determining the enantiomeric purity of chiral compounds in the pharmaceutical industry.[5][6]

Principle of Separation: The direct separation of enantiomers is achieved by exploiting their differential interactions with a Chiral Stationary Phase (CSP).[6] These phases are composed of a chiral selector immobilized on a solid support (e.g., silica). Enantiomers form transient, diastereomeric complexes with the chiral selector, leading to differences in retention time and allowing for their separation and quantification. For polar, ionic molecules like amino acid esters, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective as they possess ionic groups and are compatible with a wide range of mobile phases.[7][8]

Experimental Workflow: Chiral HPLC

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of the (S)-methyl 2-amino-3-cyclohexylpropanoate HCl sample. prep2 Dissolve in mobile phase to a final concentration of ~1 mg/mL. prep1->prep2 prep3 Filter through a 0.45 µm syringe filter. prep2->prep3 analysis2 Inject 5-10 µL of the filtered sample. prep3->analysis2 analysis1 Equilibrate Chiral Column (e.g., Astec® CHIROBIOTIC® T) analysis1->analysis2 analysis3 Run isocratic elution. analysis2->analysis3 analysis4 Detect enantiomers using a UV detector (e.g., at 210 nm). analysis3->analysis4 data1 Integrate peak areas for both (S)- and (R)-enantiomers. analysis4->data1 data2 Calculate Enantiomeric Excess (% ee). data1->data2 data3 Calculate Chemical Purity by area percent (relative to all observed peaks). data1->data3

Caption: Workflow for Purity Analysis by Chiral HPLC.

Detailed Experimental Protocol (Example):

  • System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm. This teicoplanin-based CSP is well-suited for separating underivatized amino acids and their esters.[7][8]

  • Mobile Phase: A simple, LC-MS compatible mobile phase of 0.1% formic acid in methanol/water (e.g., 80:20 v/v). The organic modifier concentration can be adjusted to optimize resolution, as enantioselectivity often increases with higher organic content on this type of CSP.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a solution of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 µL.

Data Interpretation and Causality: The resulting chromatogram will show two distinct peaks if the (R)-enantiomer is present. The larger peak corresponds to the desired (S)-enantiomer, and the smaller peak to the (R)-enantiomer.

  • Enantiomeric Purity (% ee) is calculated as: % ee = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100

  • Chemical Purity can be estimated by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. This provides a good measure of purity relative to other UV-active impurities.

Why this protocol is self-validating: The power of this method lies in its directness. No derivatization is needed, which eliminates the risk of introducing impurities or causing racemization during sample preparation.[7] The baseline separation of the two enantiomers provides unambiguous, quantifiable proof of stereochemical purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, but its application to polar, non-volatile compounds like amino acid esters requires a critical chemical modification step.[9][10]

Principle of Separation: GC separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. Since amino acid esters are not sufficiently volatile for GC analysis, they must first be derivatized.[11] This typically involves N-acylation to block the polar primary amine, rendering the molecule volatile and thermally stable.[9] Subsequent separation on a chiral GC column allows for the resolution of the derivatized enantiomers, which are then detected by a mass spectrometer, providing both quantification and structural confirmation.

Experimental Workflow: GC-MS

cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in an aprotic solvent (e.g., Dichloromethane). prep2 Add an acylation agent (e.g., Trifluoroacetic Anhydride, TFAA) and a non-nucleophilic base. prep1->prep2 prep3 Heat reaction mixture (e.g., 60°C for 30 min) to form the volatile N-TFA derivative. prep2->prep3 prep4 Evaporate solvent and redissolve in a GC-compatible solvent (e.g., Ethyl Acetate). prep3->prep4 analysis1 Inject derivatized sample into GC with a chiral column (e.g., Chirasil-Val). prep4->analysis1 analysis2 Run temperature program to separate enantiomers and impurities. analysis1->analysis2 analysis3 Detect ions using Mass Spectrometer in Scan or SIM mode. analysis2->analysis3 data1 Identify peaks by retention time and mass spectrum. analysis3->data1 data2 Integrate peak areas of the derivatized (S)- and (R)-enantiomers. data1->data2 data3 Calculate % ee and chemical purity. data2->data3

Caption: Workflow for Purity Analysis by GC-MS.

Detailed Experimental Protocol (Example):

  • Derivatization: a. Dissolve ~1 mg of the sample in 200 µL of dichloromethane. b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Seal the vial and heat at 100 °C for 15 minutes. d. Cool to room temperature and evaporate the solvent and excess reagent under a stream of nitrogen. e. Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • System: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as Chirasil®-Val.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

  • MS Detection: Use Electron Ionization (EI) and acquire data in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.

Data Interpretation and Causality: The mass spectrometer confirms the identity of the peaks corresponding to the derivatized (S) and (R) enantiomers.

  • Enantiomeric Purity (% ee) is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.

  • Chemical Purity is assessed by identifying and quantifying any other peaks in the total ion chromatogram (TIC). The high sensitivity of MS allows for the detection and identification of trace-level impurities that might be missed by UV detection in HPLC.

Why this protocol is self-validating: The key is the dual-verification from the MS detector. It not only quantifies the separated peaks but also provides their mass spectra, confirming their identity. This makes the method highly specific and trustworthy, as it can distinguish between an enantiomeric impurity and a co-eluting chemical impurity with a different mass. The main caveat is the derivatization step, which must be validated to ensure it does not cause racemization.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method that can determine purity with direct traceability to the International System of Units (SI).[12][13] It is exceptionally powerful for providing an absolute measure of chemical purity and can be adapted for enantiomeric purity assessment.

Principle of Analysis:

  • Chemical Purity: In qNMR, the signal intensity (integral) of a specific proton in the analyte molecule is directly proportional to its molar concentration. By adding a known amount of a certified, high-purity internal standard to the sample, the purity of the analyte can be calculated by comparing the integral of one of its proton signals to a signal from the standard.[13]

  • Enantiomeric Purity: Enantiomers are indistinguishable in a standard NMR spectrum. However, adding a chiral solvating agent (CSA), such as (R)-(-)-Mandelic acid or Mosher's acid, forms transient diastereomeric complexes with the analyte's enantiomers.[14] These complexes have slightly different magnetic environments, causing specific proton signals of the (S) and (R) enantiomers to appear at different chemical shifts (i.e., they become non-equivalent), allowing for their individual integration and quantification.

Experimental Workflow: qNMR

cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing prep1 Accurately weigh the sample (~15 mg) and a certified internal standard (e.g., maleic acid, ~5 mg). prep2 Add a chiral solvating agent (CSA) (e.g., (R)-Mandelic Acid) in slight excess. prep1->prep2 prep3 Dissolve mixture in a deuterated solvent (e.g., DMSO-d6) in a pre-weighed NMR tube. prep2->prep3 prep4 Determine the exact mass of the solvent added. prep3->prep4 analysis1 Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay, D1). prep4->analysis1 analysis2 Ensure high signal-to-noise ratio. analysis1->analysis2 data1 Carefully phase and baseline correct the spectrum. analysis2->data1 data2 Integrate signals for analyte (both enantiomers), standard, and residual solvent. data1->data2 data3 Calculate absolute chemical purity using the internal standard. data2->data3 data4 Calculate % ee from the integrals of the CSA-split diastereomeric signals. data2->data4

Caption: Workflow for Purity Analysis by qNMR.

Detailed Experimental Protocol (Example):

  • Sample Preparation: a. Accurately weigh approximately 15 mg of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. b. Add ~1.1 molar equivalents of a chiral solvating agent (e.g., (R)-Mandelic Acid). c. Dissolve the mixture completely in a known mass of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • System: A high-field NMR spectrometer (≥ 400 MHz).

  • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This is critical and requires:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated (typically D1 > 30 s).

    • A calibrated 90° pulse.

    • Sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Processing: Carefully phase and baseline correct the spectrum.

Data Interpretation and Causality:

  • Select well-resolved signals for integration: one for the internal standard (e.g., the vinyl protons of maleic acid), and one for the analyte that is split by the CSA (e.g., the methoxy protons -OCH₃).

  • Chemical Purity (Purity Assay) is calculated with the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P_std = Purity of the standard.

  • Enantiomeric Purity (% ee) is calculated from the integrals of the now-separated signals corresponding to the (S) and (R) enantiomers: % ee = [(I_S - I_R) / (I_S + I_R)] * 100

Why this protocol is self-validating: qNMR is an inherently robust method. It is non-destructive and requires no derivatization (other than non-covalent association with the CSA). Purity is determined by a direct comparison to a certified reference material, providing high accuracy and metrological traceability. The agreement of purity values calculated from different, non-overlapping proton signals within the same molecule provides a powerful internal cross-validation of the result.[12]

Head-to-Head Comparison and Strategic Recommendations

To facilitate method selection, the three techniques are compared below based on key performance attributes.

FeatureChiral HPLCGC-MSQuantitative NMR (qNMR)
Primary Application Enantiomeric purity, chemical purity (UV-active impurities)Enantiomeric and chemical purity (volatile impurities)Absolute chemical purity (assay), enantiomeric purity
Principle Differential interaction with a Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral column.Molar ratio determination against a certified standard.
Sample Preparation Simple dissolution and filtration.[7]Complex: mandatory chemical derivatization.[9][10]Moderate: requires accurate weighing and addition of standard/CSA.
Sensitivity Good to excellent (ng range with UV).Excellent (pg range with MS in SIM mode).Low (mg range).
Specificity Good (based on retention time).Excellent (based on retention time and mass spectrum).Excellent (based on unique chemical shifts).
Accuracy & Precision High precision, accuracy depends on reference standards.High precision, accuracy depends on derivatization efficiency.Highest accuracy for assay; primary method.[13]
Throughput High (typical run times 10-30 min).Moderate (derivatization adds significant time).Low (long acquisition times required for quantification).
Key Advantage Widely available, robust, direct analysis.High sensitivity and structural confirmation via MS."Gold standard" for purity assay, no response factor needed.
Key Limitation Co-eluting, non-UV active impurities are missed.Derivatization can be complex and a source of error.Requires a significant amount of sample and a high-field NMR.

Strategic Recommendations:

  • For routine quality control (QC) and process monitoring: Chiral HPLC is the method of choice. Its high throughput, simplicity, and robustness make it ideal for analyzing multiple samples efficiently to ensure enantiomeric purity meets specifications.

  • For identifying unknown trace impurities or for orthogonal verification: GC-MS is invaluable. Its superior sensitivity and the structural information provided by the mass spectrometer make it perfect for impurity profiling and root-cause analysis.

  • For the certification of reference materials or for definitive purity assignment: qNMR is the ultimate authority. Its status as a primary ratio method provides an absolute purity value with the lowest uncertainty, making it the definitive tool for characterizing the final product or a reference standard.

By employing these techniques strategically, researchers and drug developers can build a comprehensive and validated purity profile for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Puglisi, A., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]

  • Tsikas, D., & Beckmann, B. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. [Link]

  • Adhikari, S., et al. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Bulletin of the Korean Chemical Society, 40(4). [Link]

  • Mandala, V. S., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Mass Spectrometry. [Link]

  • Culea, M., et al. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai Chemia. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986. [Link]

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • CAT GmbH. Analyses of amino acids, Enantiomeric purity. CAT GmbH Website. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Accreditation and Quality Assurance, 19(4), 275-282. [Link]

  • Czernek, J., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules. [Link]

  • Patent. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride. MySkinRecipes Website. [Link]

  • Semantic Scholar. A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives. [Link]

  • Yamazaki, T., & Takatsu, A. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Osaka University Repository. [Link]

  • Liu, Y., et al. (2022). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

  • Tsubogo, T., et al. (2006). Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex. Journal of the American Chemical Society. [Link]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex Website. [Link]

  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. PubChem Database. [Link]

  • An, G., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, synthetic chemistry, and materials science, the stereochemical integrity of chiral molecules is paramount. For chiral amino acid esters, which serve as crucial building blocks in the synthesis of a vast array of biologically active compounds, the precise determination of enantiomeric excess (ee) is a critical quality control parameter.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of chiral amino acid esters, offering researchers, scientists, and drug development professionals the necessary data and methodologies to make informed decisions for their specific applications.

The primary methods for ee determination can be broadly categorized into chromatographic and spectroscopic techniques.[1][3] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), physically separate the enantiomers for individual quantification.[1][3] Spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, differentiate enantiomers by converting them into diastereomers, which exhibit distinct spectral properties.[1][4]

Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is a critical decision influenced by factors such as the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation.[1][3]

ParameterChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][5]Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column.[1][6]Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[1]
Sample Preparation Often minimal; direct injection of the sample dissolved in a suitable solvent. Derivatization may be needed for detection.[6]Derivatization is frequently required to increase volatility and thermal stability.[5]Simple mixing with a chiral solvating agent or a chemical reaction to form diastereomers.[1]
Resolution High to excellent, often achieving baseline separation.[5]Very high, especially for volatile and thermally stable compounds.[6]Dependent on the chiral auxiliary and the analyte; can range from moderate to excellent.
Sensitivity High, particularly with UV, fluorescence, or mass spectrometry (MS) detectors.[5]Very high, especially when coupled with a mass spectrometer (GC-MS).[6]Generally lower than chromatographic methods; requires higher sample concentrations.
Speed Moderate; typical run times are in the range of 10-30 minutes.Fast; run times can be as short as a few minutes.Very fast for sample preparation and data acquisition.[7]
Cost Chiral columns can be expensive.[5]Chiral columns are generally less expensive than HPLC columns.High initial instrument cost, but lower cost per sample for reagents.
Key Advantage Broad applicability and well-established for a wide range of amino acid esters.[2]Excellent for volatile and semi-volatile amino acid esters.Rapid, non-destructive, and provides structural information.[1]
Key Limitation Can be challenging for amino acids without a strong chromophore, requiring derivatization or specialized detectors.[6]Limited to thermally stable and volatile compounds; derivatization can introduce errors.[5]Lower sensitivity and potential for signal overlap in complex mixtures.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of amino acid ester enantiomers.[5] The most common approach is direct separation on a Chiral Stationary Phase (CSP).[5] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[5] Differences in the stability of these complexes lead to different retention times.[5] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly effective for a broad range of chiral compounds, including amino acid esters.[2][6]

Experimental Workflow: Chiral HPLC

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Protocol: Chiral HPLC Separation of a Proline Methyl Ester

  • Instrumentation and Conditions:

    • Instrument: HPLC system with a UV detector.[1]

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak IA).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Detection Wavelength: 210 nm.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of the proline methyl ester sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds. For many amino acid esters, derivatization is necessary to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group and acylation of the amino group.

Experimental Workflow: Chiral GC

Caption: Workflow for ee determination by Chiral GC.

Detailed Protocol: Chiral GC Separation of an Alanine Butyl Ester

  • Derivatization:

    • To a dry sample of alanine butyl ester (approx. 1 mg), add 100 µL of dichloromethane and 50 µL of heptafluorobutyric anhydride (HFBA).[5]

    • Seal the vial and heat at 100 °C for 15 minutes.[5]

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.[5]

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution.

    • Record the chromatogram.

  • Data Processing:

    • Integrate the peak areas of the two enantiomer peaks.

    • Calculate the enantiomeric excess as described for the HPLC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess.[1] This technique relies on the use of a chiral auxiliary, which can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), to create a diastereomeric environment for the enantiomers.[1] The resulting diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[1] Mosher's acid is a classic example of a CDA used for this purpose.[4][7][8]

Experimental Workflow: NMR Spectroscopy

Caption: Workflow for ee determination by NMR.

Detailed Protocol: NMR Determination of Enantiomeric Excess using a Chiral Solvating Agent

  • Materials and Equipment:

    • NMR Spectrometer (400 MHz or higher).[5]

    • Standard 5 mm NMR tubes.[5]

    • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).

    • Amino acid ester sample.

    • Deuterated solvent (e.g., CDCl₃).

  • Sample Preparation:

    • In a small vial, dissolve approximately 5-10 mg of the amino acid ester sample in 0.6 mL of CDCl₃.

    • Add 1.0 to 1.5 equivalents of the chiral solvating agent to the vial.

    • Gently swirl the vial to ensure complete dissolution and complex formation.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing:

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: ee (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 where Integration₁ is the integral of the major diastereomer's signal and Integration₂ is the integral of the minor diastereomer's signal.

Conclusion

The determination of enantiomeric excess for chiral amino acid esters is a critical analytical task that can be accomplished by several powerful techniques. Chiral HPLC and GC offer excellent resolution and sensitivity, making them ideal for accurate quantification, especially for trace-level impurities.[1] NMR spectroscopy, on the other hand, provides a rapid, non-destructive, and often simpler alternative that is well-suited for reaction monitoring and high-throughput screening.[1] The choice of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently select and implement the best technique for their needs.

References

  • Bolchi, C., Pallavicini, M., Valoti, E., & Fumagalli, L. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Retrieved from [Link]

  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). Retrieved from [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

  • Determination of enantiomer composition of amino acid esters by 1H NMR spectroscopy using a chiral cobalt(III) porphyrin shift reagent. | Request PDF. (2025). Retrieved from [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020). Retrieved from [Link]

  • Chiral derivatizing agents used in NMR for chiral analysis | Download Table. (n.d.). Retrieved from [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (n.d.). Retrieved from [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021). Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (n.d.). Retrieved from [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2021). Retrieved from [Link]

  • Yu, X., & Yao, Z. P. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 968, 1–20. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. (n.d.). Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (2021). Retrieved from [Link]

  • A general and accurate nmr determination of the enantiomeric purity of α-aminoacids and α-aminoacid derivatives | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (n.d.). Retrieved from [Link]

Sources

The Synthetic Chemist's Compass: A Cost-Effectiveness Analysis of Cyclohexylalanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the non-proteinogenic amino acid L-cyclohexylalanine (Cha) is a valuable building block. Its incorporation into peptides can enhance lipophilicity and metabolic stability, offering a strategic advantage in the design of novel therapeutics. However, the path to obtaining this crucial molecule is not singular. Multiple synthetic routes exist, each with its own set of advantages and drawbacks concerning cost, efficiency, and scalability. This guide provides an in-depth, objective comparison of the most common synthetic pathways to L-cyclohexylalanine, supported by experimental data and a thorough cost-effectiveness analysis to inform your selection process.

The Strategic Importance of Synthetic Route Selection

The choice of a synthetic pathway is a critical decision that extends beyond mere chemical feasibility. It directly impacts project timelines, budgets, and the overall economic viability of a drug candidate. Factors such as the cost and availability of starting materials, the price of catalysts and reagents, reaction yields, throughput, and the complexity of purification all contribute to the final cost per gram of the desired compound. Here, we dissect four primary synthetic strategies for L-cyclohexylalanine to provide a clear, data-driven comparison.

Comparative Analysis of Synthetic Pathways

We will explore the following four routes:

  • Direct Catalytic Hydrogenation of L-Phenylalanine: A seemingly straightforward approach involving the reduction of the aromatic ring of a readily available amino acid.

  • Asymmetric Hydrogenation of a Dehydroamino Acid Precursor: A classic and robust method relying on chiral catalysis to set the stereocenter with high fidelity.

  • Biocatalytic Reductive Amination: A "green chemistry" approach that leverages the high selectivity of enzymes.

  • Nucleophilic Substitution: A direct alkylation method using simple starting materials.

The following sections will delve into the causality behind the experimental choices for each pathway, provide detailed protocols, and present a cost analysis based on a hypothetical 1 kg scale synthesis.

Pathway 1: Direct Catalytic Hydrogenation of L-Phenylalanine

This is arguably the most direct approach, starting from the inexpensive and widely available proteinogenic amino acid, L-phenylalanine. The core of this method is the reduction of the phenyl ring to a cyclohexyl ring using heterogeneous catalysis under hydrogen pressure.

Rationale and Experimental Design

The primary appeal of this route is its atom economy and the low cost of the starting material. The main variables influencing the success and cost of this reaction are the choice of catalyst, solvent, reaction temperature, and hydrogen pressure. Platinum and Rhodium catalysts are commonly employed for aromatic ring hydrogenation. Adams' catalyst (Platinum oxide) is a classic choice, while Rhodium on carbon can offer high activity.

Experimental Protocol: Hydrogenation of L-Phenylalanine
  • Materials: L-Phenylalanine, deionized water, isopropanol, hydrochloric acid, Platinum/Rhodium catalyst (e.g., 4% Pt + 1% Rh on activated carbon).

  • Procedure:

    • Dissolve or suspend 20 g (121 mmol) of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml (146 mmol) of 37% hydrochloric acid.[1]

    • Add 2 g of Pt/Rh catalyst (~5 wt% by mass of L-phenylalanine) to the mixture.[1]

    • Transfer the reaction mixture to a suitable hydrogenation autoclave.

    • Pressurize the system with hydrogen to 8-10 bar and heat to 50-60°C.[1]

    • Maintain the reaction under these conditions until hydrogen uptake ceases.

    • After cooling and depressurization, filter the catalyst.

    • Concentrate the filtrate to remove isopropanol and adjust the pH to 5-6 with a 50% sodium hydroxide solution to precipitate the product.[1]

    • Cool the solution to 0-10°C, collect the product by filtration, wash with deionized water, and dry.

  • Reported Yield: 94.2%[1]

Visualizing the Workflow

cluster_0 Direct Hydrogenation L-Phenylalanine L-Phenylalanine H2, Pt/Rh Catalyst H2, Pt/Rh Catalyst L-Phenylalanine->H2, Pt/Rh Catalyst Hydrogenation L-Cyclohexylalanine L-Cyclohexylalanine H2, Pt/Rh Catalyst->L-Cyclohexylalanine Isolation

Caption: Workflow for Direct Catalytic Hydrogenation.

Pathway 2: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

This pathway is a highly reliable method for establishing the stereochemistry of amino acids. It involves the synthesis of a prochiral enamide precursor, followed by hydrogenation using a chiral catalyst.

Rationale and Experimental Design

The key to this method's success lies in the chiral phosphine ligand coordinated to a rhodium center, which directs the hydrogenation to one face of the double bond, resulting in a high enantiomeric excess. While effective, the multi-step synthesis of the precursor and the high cost of the rhodium catalyst and chiral ligands are significant economic considerations.

Experimental Protocol: Asymmetric Hydrogenation

Part A: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate

  • Materials: Cyclohexanecarboxaldehyde, N-acetylglycine, sodium acetate, acetic anhydride, methanol.

  • Procedure:

    • Heat a mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) at 100°C for 2 hours.

    • Cool the mixture and pour it into cold water to precipitate the azlactone intermediate.

    • Collect the azlactone by filtration.

    • Reflux the crude azlactone in methanol for 4 hours to induce ring-opening.

    • Remove the solvent under reduced pressure and purify by column chromatography to obtain the desired precursor.

Part B: Asymmetric Hydrogenation

  • Materials: Methyl 2-acetamido-3-cyclohexylacrylate, Rh(COD)₂(BF₄), chiral phosphine ligand (e.g., (R,R)-Me-DuPhos), methanol, hydrogen gas.

  • Procedure:

    • In a glovebox, charge a pressure reactor with the precursor (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and the chiral ligand (0.011 eq) in degassed methanol.

    • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen (50-100 psi).

    • Stir the reaction at room temperature for 12-24 hours.

    • Release the pressure and remove the solvent. The resulting N-acetyl-L-cyclohexylalanine methyl ester is then hydrolyzed to yield L-cyclohexylalanine.

Visualizing the Workflow

cluster_1 Asymmetric Hydrogenation Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Precursor_Synthesis Azlactone Formation & Methanolysis Cyclohexanecarboxaldehyde->Precursor_Synthesis N-acetylglycine N-acetylglycine N-acetylglycine->Precursor_Synthesis Dehydroamino_Acid_Ester Methyl 2-acetamido- 3-cyclohexylacrylate Precursor_Synthesis->Dehydroamino_Acid_Ester Asymmetric_Hydrogenation Rh-catalyzed Hydrogenation Dehydroamino_Acid_Ester->Asymmetric_Hydrogenation Protected_Cha N-Acetyl-L-Cha Methyl Ester Asymmetric_Hydrogenation->Protected_Cha Hydrolysis Hydrolysis Protected_Cha->Hydrolysis L-Cyclohexylalanine L-Cyclohexylalanine Hydrolysis->L-Cyclohexylalanine

Caption: Workflow for Asymmetric Hydrogenation.

Pathway 3: Biocatalytic Reductive Amination

This chemoenzymatic route represents a more environmentally friendly approach, utilizing a transaminase enzyme for the key stereoselective amination step.

Rationale and Experimental Design

The high enantioselectivity of ω-transaminases allows for the conversion of a prochiral keto acid (cyclohexylpyruvic acid) into the desired chiral amine with excellent purity. This method operates under mild conditions (aqueous buffer, near-neutral pH, moderate temperatures). The main challenges are the synthesis of the keto acid precursor and the cost and stability of the enzyme.

Experimental Protocol: Biocatalytic Reductive Amination

Part A: Synthesis of Cyclohexylpyruvic Acid

  • Materials: Cyclohexylmagnesium bromide, diethyl oxalate, diethyl ether, hydrochloric acid.

  • Procedure:

    • Add a solution of cyclohexylmagnesium bromide in diethyl ether to a cooled solution (-10°C) of diethyl oxalate (1.0 eq) in diethyl ether.

    • Stir the mixture at room temperature for 2 hours, then quench with dilute hydrochloric acid.

    • Separate the organic layer and concentrate to give the crude diester.

    • Hydrolyze the crude diester by refluxing with concentrated hydrochloric acid for 6 hours.

    • Cool the mixture to crystallize the cyclohexylpyruvic acid, which is then collected by filtration.

Part B: Enzymatic Amination

  • Materials: Cyclohexylpyruvic acid, ω-transaminase, pyridoxal phosphate (PLP) cofactor, amine donor (e.g., L-alanine or isopropylamine), buffer solution.

  • Procedure:

    • Dissolve the cyclohexylpyruvic acid in a suitable buffer.

    • Add the ω-transaminase, PLP, and an excess of the amine donor.

    • Gently agitate the mixture at a constant temperature (typically 30-40°C) for 24-48 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, remove the enzyme (e.g., by centrifugation).

    • Adjust the pH of the supernatant to the isoelectric point of cyclohexylalanine to induce precipitation.

    • Collect the product by filtration, wash with cold water, and dry.

Visualizing the Workflow

cluster_2 Biocatalytic Reductive Amination Cyclohexylmagnesium_bromide Cyclohexylmagnesium_bromide Keto_Acid_Synthesis Grignard Reaction & Hydrolysis Cyclohexylmagnesium_bromide->Keto_Acid_Synthesis Diethyl_oxalate Diethyl_oxalate Diethyl_oxalate->Keto_Acid_Synthesis Cyclohexylpyruvic_Acid Cyclohexylpyruvic Acid Keto_Acid_Synthesis->Cyclohexylpyruvic_Acid Enzymatic_Amination Transaminase (ω-TA) + Amine Donor Cyclohexylpyruvic_Acid->Enzymatic_Amination L-Cyclohexylalanine L-Cyclohexylalanine Enzymatic_Amination->L-Cyclohexylalanine

Caption: Workflow for Biocatalytic Reductive Amination.

Pathway 4: Nucleophilic Substitution

This is a classical organic synthesis approach involving the reaction of an α-halo acid with an amine. For cyclohexylalanine, this translates to the reaction of 2-bromopropionic acid with cyclohexylamine.

Rationale and Experimental Design

This method benefits from readily available and relatively inexpensive starting materials. The reaction is a standard SN2 substitution. A key consideration is that this pathway produces a racemic mixture of N-cyclohexyl-DL-alanine, which would require a subsequent resolution step to isolate the desired L-enantiomer, adding complexity and cost to the overall process.

Experimental Protocol: Nucleophilic Substitution
  • Materials: 2-Bromopropionic acid, cyclohexylamine, a suitable base (e.g., sodium carbonate), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 2-bromopropionic acid in a suitable solvent like ethanol in a round-bottom flask.

    • Add a molar excess of cyclohexylamine (typically 2-3 equivalents) and a base to neutralize the HBr byproduct.

    • Heat the reaction mixture to reflux for several hours, monitoring progress by TLC.

    • After cooling, filter the mixture to remove inorganic salts.

    • The filtrate containing the product can then be worked up, typically involving pH adjustment to precipitate the amino acid.

  • Note: This produces a racemic mixture requiring further resolution.

Visualizing the Workflow

cluster_3 Nucleophilic Substitution 2-Bromopropionic_Acid 2-Bromopropionic_Acid SN2_Reaction Nucleophilic Substitution 2-Bromopropionic_Acid->SN2_Reaction Cyclohexylamine Cyclohexylamine Cyclohexylamine->SN2_Reaction Racemic_Cha DL-Cyclohexylalanine SN2_Reaction->Racemic_Cha Resolution Chiral Resolution (e.g., enzymatic) Racemic_Cha->Resolution L-Cyclohexylalanine L-Cyclohexylalanine Resolution->L-Cyclohexylalanine

Caption: Workflow for Nucleophilic Substitution and Resolution.

Cost-Effectiveness and Performance Data Summary

To provide a tangible comparison, we've estimated the raw material costs for the synthesis of 1 kg of L-cyclohexylalanine via each pathway. Prices are based on bulk or semi-bulk listings from various chemical suppliers and are subject to market fluctuations.

ParameterPathway 1: Direct HydrogenationPathway 2: Asymmetric HydrogenationPathway 3: Biocatalytic AminationPathway 4: Nucleophilic Substitution
Primary Starting Materials L-PhenylalanineCyclohexanecarboxaldehyde, N-AcetylglycineCyclohexylmagnesium bromide, Diethyl oxalate2-Bromopropionic acid, Cyclohexylamine
Key Reagents/Catalysts Pt/Rh on Carbon or PtO₂Rh(COD)₂(BF₄), Chiral Ligandω-Transaminase, PLP, Amine DonorAcylase (for resolution)
Assumed Overall Yield ~90%~70% (multi-step)~65% (multi-step)~60% (after resolution)
Estimated Raw Material Cost / kg Product $150 - $300 $2,000 - $5,000+ $800 - $1,500 $400 - $700
Enantioselectivity High (starts from L-Phe)Excellent (>99% ee)Excellent (>99% ee)Racemic (requires resolution)
Process Complexity Low-ModerateHighModerate-HighModerate (with resolution)
Green Chemistry Aspect Moderate (metal catalyst)Low (heavy metal, solvents)High (enzymatic, mild conditions)Low (solvents, resolution waste)
Key Cost Driver CatalystRhodium Catalyst & Chiral Ligandω-Transaminase & Precursor SynthesisResolution Step & Starting Materials

Disclaimer: The cost estimates are for illustrative purposes only and can vary significantly based on supplier, purity, and scale.

Conclusion and Recommendations

Based on this analysis, the Direct Catalytic Hydrogenation of L-Phenylalanine emerges as the most cost-effective pathway for the large-scale production of L-cyclohexylalanine.[1] Its reliance on an inexpensive, readily available starting material and a relatively straightforward, high-yielding process gives it a significant economic advantage.

The Biocatalytic Reductive Amination route is a compelling "green" alternative. While currently more expensive than direct hydrogenation due to the cost of the enzyme and the multi-step synthesis of the keto-acid precursor, it offers excellent enantioselectivity under mild conditions. Advances in enzyme technology and process optimization could further reduce its cost in the future.

Asymmetric Hydrogenation , while a powerful and reliable laboratory method for achieving high enantiopurity, is hampered by the prohibitive cost of the rhodium catalyst and associated chiral ligands, making it less economically viable for bulk production.

Finally, Nucleophilic Substitution presents a seemingly simple route, but the production of a racemic mixture necessitates a costly and often inefficient resolution step, which diminishes its overall cost-effectiveness for producing a single enantiomer.

For researchers and drug development professionals, the optimal choice will depend on the scale of synthesis, budget constraints, and the required level of enantiomeric purity. For discovery-phase research where smaller quantities are needed, biocatalytic or asymmetric hydrogenation methods may be perfectly suitable. However, for process development and commercial-scale manufacturing, direct hydrogenation of L-phenylalanine currently offers the most economically sound and efficient pathway.

References

  • BenchChem. (2025). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide. BenchChem Technical Guides.
  • IndiaMART. Cyclohexylamine Latest Price, Manufacturers & Suppliers. Available at: [Link]

  • Business Analytiq. (2025). Acetic Anhydride price index. Available at: [Link]

  • Herb Store USA. Bulk L-Phenylalanine Powder Pure Form. Available at: [Link]

  • Fuel Cell Store. Rhodium Catalysts. Available at: [Link]

Sources

Performance evaluation of cyclohexylalanine-containing peptides in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance Evaluation of Cyclohexylalanine-Containing Peptides in Biological Assays

Introduction: The Rationale for Cyclohexylalanine in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among these synthetic building blocks, L-cyclohexylalanine (Cha) has emerged as a particularly effective bioisostere for L-phenylalanine (Phe). By replacing the aromatic phenyl ring with a saturated cyclohexyl group, Cha imparts unique physicochemical properties that can profoundly influence a peptide's therapeutic potential.[1]

The primary motivation for substituting Phenylalanine with Cyclohexylalanine is the enhancement of metabolic stability.[2] The cyclohexyl group's aliphatic nature is less susceptible to enzymatic degradation by proteases compared to the aromatic ring of Phenylalanine, often resulting in a significantly longer plasma half-life.[2][3] Furthermore, the increased hydrophobicity and bulkiness of the Cha side chain can modulate peptide conformation, potentially leading to enhanced receptor binding affinity, improved membrane permeability, and altered selectivity profiles.[1][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the performance of Cyclohexylalanine-containing peptides against their Phenylalanine counterparts. We will delve into key biological assays, present supporting experimental data, and offer detailed protocols to empower researchers in their evaluation of these promising therapeutic candidates.

Structural and Conformational Impact of Cha Substitution

The substitution of Phenylalanine with Cyclohexylalanine introduces a fundamental change in the side chain's electronics and geometry. While both are bulky and hydrophobic, the flat, aromatic nature of Phenylalanine allows for π-π stacking interactions, whereas the flexible, saturated ring of Cyclohexylalanine favors van der Waals and hydrophobic interactions.[5] This seemingly subtle difference can lead to significant changes in the peptide's secondary structure. For instance, studies on β-hairpins derived from the Aβ peptide have shown that Cha substitution can facilitate the formation of more ordered β-sheet structures compared to the more disordered conformations observed with Phenylalanine-containing peptides.[4][6]

cluster_0 Structural Comparison cluster_1 Key Properties Phe Phenylalanine (Phe) C H N O Side Chain: Benzyl Group (Aromatic) Cha Cyclohexylalanine (Cha) C H N O Side Chain: Cyclohexyl Group (Aliphatic) Phe->Cha Bioisosteric Substitution Phe_props Properties of Phe-Peptides π-π Stacking Susceptible to Proteolysis Cha_props Properties of Cha-Peptides Hydrophobic Interactions Enhanced Proteolytic Resistance

Caption: Structural and property differences between Phe and Cha.

Comparative Performance in Key Biological Assays

A hierarchical approach to in vitro testing is essential to fully characterize the pharmacological profile of a novel Cyclohexylalanine-containing peptide.[7] This typically begins with evaluating target engagement (receptor binding) and progresses to cellular functional responses and metabolic stability.

Receptor Binding Assays: Quantifying Target Affinity

Receptor binding assays are fundamental to determining if the structural modifications introduced by Cha have altered the peptide's affinity for its biological target. The radioligand competition binding assay is a gold-standard method for this purpose. It measures the ability of the unlabeled test peptide (e.g., the Cha-analog) to compete with a known radiolabeled ligand for binding to the receptor.

Case Study: Apelin Receptor (APJ) Agonists

The apelin system is a key regulator of cardiovascular function, and its receptor (APJ), a G-protein coupled receptor (GPCR), is a promising therapeutic target.[3] However, the native apelin peptides are rapidly degraded in vivo.[3] Research into stabilizing apelin has shown that substituting Phenylalanine with Cyclohexylalanine can maintain high receptor affinity while dramatically increasing metabolic stability.[3][4]

Table 1: Comparative Performance of Apelin Analogues

Peptide Analogue Amino Acid at Key Position Receptor Binding Affinity (Kᵢ) in nM Plasma Half-life Reference
Apelin-17 Phenylalanine (Phe) 0.43 Very Short [4]
Apelin-17 Analogue Cyclohexylalanine (Cha) 0.76 Significantly Increased [4]
Modified Apelin-13 Phenylalanine (Phe) High Affinity < 5 min [2]

| Modified Apelin-13 | Cyclohexylalanine (Cha) | Maintained High Affinity | Up to 40-fold longer |[2] |

The data clearly demonstrates that the Cha substitution is well-tolerated within the APJ receptor's binding site, as the analogues retain potent sub-nanomolar affinity.[4] This successful uncoupling of proteolytic susceptibility from biological activity is a key goal in peptide drug design.

start Prepare Membranes from cells overexpressing target receptor incubation Incubate Membranes with: 1. Fixed concentration of Radioligand (*) 2. Increasing concentrations of   unlabeled Cha-Peptide (I) start->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation detection Quantify bound radioactivity (e.g., scintillation counting) separation->detection analysis Plot % Inhibition vs. [Cha-Peptide] and calculate IC₅₀/Kᵢ detection->analysis

Caption: Workflow for a Radioligand Competition Binding Assay.
Cell-Based Functional Assays: Assessing Biological Response

While binding affinity is crucial, it does not guarantee biological activity. Cell-based functional assays are required to determine whether the peptide acts as an agonist, antagonist, or inverse agonist. These assays measure a downstream cellular response following receptor engagement.

Case Study: Mitochondrial Targeting and Function

Recent innovative research has utilized Cyclohexylalanine to create peptides that target intracellular components. A Cha-containing α-helical amphipathic peptide, CMP3013, was developed to selectively target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in acute kidney injury.[8][9][10]

In this context, relevant functional assays would include:

  • Reactive Oxygen Species (ROS) Measurement: To assess the peptide's ability to mitigate oxidative stress.[8][9]

  • ATP Production Assay: To determine if the peptide can restore mitochondrial energy production.[8][9]

  • Mitochondrial Membrane Potential Assay: To evaluate the health and function of the mitochondria.[8]

Studies showed that CMP3013 treatment resulted in reduced ROS levels, enhanced ATP generation, and preserved mitochondrial membrane potential in cells under oxidative stress, demonstrating its potent functional activity.[8][9]

ligand Apelin Analogue (Cha-Peptide) receptor APJ Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gαq/11) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Induces response Cellular Response (e.g., Vasodilation, Cardiac Contractility) ca_release->response pkc->response

Caption: Simplified APJ Receptor signaling pathway.
Metabolic Stability Assays: Determining In Vitro Half-Life

A primary driver for using Cha is to improve metabolic stability. A simple yet powerful method to evaluate this is an in vitro plasma stability assay. The peptide is incubated in plasma, and aliquots are taken at various time points to quantify the amount of intact peptide remaining, typically by RP-HPLC or LC-MS.

As shown in Table 1, the incorporation of Cha into apelin analogues led to a dramatic (up to 40-fold) increase in plasma half-life compared to the native sequence, confirming the success of the chemical modification.[2][3]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a general method for determining the binding affinity (Kᵢ) of a Cha-peptide for a GPCR.

  • Membrane Preparation:

    • Culture cells overexpressing the target receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a known concentration of radiolabeled ligand (e.g., ³H-ligand or ¹²⁵I-ligand), and membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, radiolabeled ligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and membrane preparation.

    • Competition Binding: Add assay buffer, radiolabeled ligand, serially diluted concentrations of the unlabeled Cha-peptide competitor, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the Cha-peptide competitor.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Cha-peptide that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[11][12]

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the stability of a Cha-peptide in the presence of plasma proteases.

  • Peptide Stock Preparation: Prepare a concentrated stock solution of the test peptide (e.g., 10 mM in DMSO).

  • Incubation Setup:

    • Thaw human (or other species) plasma on ice and centrifuge to remove any precipitates.

    • Pre-warm the plasma to 37°C in a water bath.

    • Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM). Vortex briefly to mix. This is the t=0 time point.

    • Immediately take an aliquot (e.g., 50 µL) from the mixture and quench the enzymatic reaction by adding it to a tube containing a precipitation agent (e.g., 150 µL of cold acetonitrile with an internal standard).

  • Time Course:

    • Continue incubating the remaining plasma-peptide mixture at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), remove aliquots and quench them in the same manner as the t=0 sample.

  • Sample Processing:

    • Vortex all quenched samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.

    • Carefully collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the peak area of the intact peptide.

  • Data Interpretation:

    • Normalize the peak area of the intact peptide at each time point to the peak area at t=0 (set to 100%).

    • Plot the percentage of intact peptide remaining versus time.

    • Fit the data to a one-phase decay model to calculate the in vitro half-life (t₁/₂) of the peptide in plasma.

Conclusion

The substitution of Phenylalanine with its synthetic analogue, Cyclohexylalanine, is a proven and powerful strategy in medicinal chemistry for enhancing the drug-like properties of therapeutic peptides. The increased bulk and aliphatic nature of the Cha side chain can significantly improve metabolic stability without compromising, and sometimes even enhancing, receptor binding affinity and functional activity. As demonstrated with apelin analogues and novel mitochondrial-targeting peptides, this modification can lead to candidates with superior pharmacological profiles.

A rigorous and multi-faceted evaluation, employing a hierarchy of assays from receptor binding to cell-based functional responses and stability profiling, is critical to fully understand the impact of Cha incorporation. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess their novel peptide candidates, enabling data-driven decisions in the complex but rewarding process of peptide drug development.

References

  • BenchChem. (2025). Confirming the Activity of Cyclohexylalanine-Peptides: A Comparative Guide to Biological Assays.
  • BenchChem. (2025). 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability.
  • BenchChem. (2025). Application Notes and Protocols for N-cyclohexyl-DL-alanine in Peptide Synthesis.
  • Lee, S. et al. (2024). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 67(5), 3385–3399. Available from: [Link]

  • Derakhshankhah, H., & Jafari, S. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceuticals, 13(7), 141. Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of N-cyclohexyl-DL-alanine in Biological Assays.
  • Lee, S. et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry. Available from: [Link]

  • Cosemans, C. et al. (2020). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 11(8), 936-943. Available from: [Link]

  • Kwon, Y. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Chonnam Medical Journal, 48(2), 70-76. Available from: [Link]

  • BenchChem. (2025). Synthetic vs. Recombinant Peptides: A Comparative Guide to Biological Activity and Performance.
  • Murray, J. K. et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society, 142(49), 20708–20716. Available from: [Link]

  • Lee, S. et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed. Available from: [Link]

  • Gellman, S. H. et al. (2014). Improved assays for determining the cytosolic access of peptides, proteins, and their mimetics. Chemistry & Biology, 21(5), 679-688. Available from: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Pinto, M. F. S. et al. (2022). Evaluating Host Defense Peptides: A Comparative Analysis of Synthetic Peptides and Recombinant Concatemers. International Journal of Molecular Sciences, 23(23), 15309. Available from: [Link]

  • Murray, J. K. et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society. Available from: [Link]

  • Murray, J. K. et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. PubMed. Available from: [Link]

  • BioPharmaSpec. (n.d.). Functional Assay Services | Cell-Based Assays & Receptor Binding. Available from: [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available from: [Link]

  • Nomura, T. et al. (2011). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. Biopolymers, 95(6), 410-419. Available from: [Link]

  • Adhikari, A. et al. (2023). Cell-Surface-Retained Peptide Additives for the Cytosolic Delivery of Functional Proteins. Journal of the American Chemical Society, 145(44), 24119–24131. Available from: [Link]

  • Corthals, G. L. et al. (2005). Comparative Evaluation of Current Peptide Production Platforms Used in Absolute Quantification in Proteomics. Molecular & Cellular Proteomics, 4(11), 1759-1765. Available from: [Link]

  • Ghorbani, M. et al. (2016). Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(3), 365-376. Available from: [Link]

  • Tulla-Puche, J. et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 29(11), 2686. Available from: [Link]

  • Siltberg-Liberles, J. et al. (2017). Computational and experimental analysis of short peptide motifs for enzyme inhibition. PLoS ONE, 12(8), e0182847. Available from: [Link]

  • ResearchGate. (n.d.). The performance comparison among different QSAR models of ACE inhibitors. [Data set]. Available from: [Link]

  • Albericio, F. et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7044. Available from: [Link]

  • Torres-García, O. et al. (2024). Hybrid peptides inspired by the RWQWRWQWR sequence inhibit cervical cancer cells growth in vitro. Exploratory Target Antitumor Therapy, 5, 1007. Available from: [Link]

  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]

  • ResearchGate. (2020). How to find peptide IC50 or kd?. Available from: [Link]

  • ResearchGate. (n.d.). Sequences and IC50 values of peptides. [Data set]. Available from: [Link]

  • Bernkop-Schnürch, A. (1998). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release, 52(1-2), 1-16. Available from: [Link]

  • O'Boyle, N. (2010). Top 186 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2009. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 735-740. Available from: [Link]

  • Grunberg, G. et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters, 15(5), 731-738. Available from: [Link]

  • ResearchGate. (n.d.). Determination of IC50 values of selected compounds for inhibition of.... [Image]. Available from: [Link]

Sources

A Comparative Guide to Enhancing Peptide Metabolic Stability: The Cyclohexylalanine Advantage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Peptide Instability in Drug Development

Peptide-based therapeutics offer remarkable specificity and potency, making them highly attractive candidates for a range of diseases. However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[1] Natural peptides are rapidly broken down by a vast array of enzymes in the body called proteases.[2][3] This enzymatic degradation leads to a short in-vivo half-life, limiting the therapeutic window and efficacy of these promising molecules.[1][4] Overcoming this inherent instability is a paramount challenge in modern drug development.

A leading strategy to bolster peptide longevity is the site-specific incorporation of unnatural, or non-canonical, amino acids.[5][6] These synthetic building blocks introduce structural modifications that are not recognized by native proteases. This guide provides an in-depth, data-supported comparison of the metabolic stability of a standard peptide versus one strategically modified with 3-Cyclohexyl-L-alanine (Cha), a powerful tool for enhancing pharmacokinetic profiles.[7]

The Solution: Strategic Incorporation of Cyclohexylalanine (Cha)

Cyclohexylalanine is a synthetic amino acid where the aromatic phenyl ring of Phenylalanine (Phe) is replaced by a saturated cyclohexyl ring.[8] This seemingly minor alteration from an sp2-hybridized aromatic system to an sp3-hybridized aliphatic ring introduces profound changes to the amino acid's physicochemical properties, most notably a significant increase in steric bulk and hydrophobicity.[7][8]

The primary mechanism by which Cha enhances metabolic stability is steric hindrance .[9] The bulky, three-dimensional cyclohexyl group acts as a physical shield, blocking the active sites of proteolytic enzymes and preventing them from accessing and cleaving the adjacent peptide bonds.[9] This strategic substitution, particularly at or near known enzymatic cleavage sites, can dramatically decrease the rate of degradation.[9]

Mechanism of Action: Steric Hindrance

The diagram below illustrates how the bulky cyclohexyl side chain of Cha physically obstructs protease access to the peptide backbone, compared to the planar side chain of a natural amino acid like Phenylalanine.

G cluster_0 Standard Peptide (e.g., with Phenylalanine) cluster_1 Cha-Modified Peptide P1 ---Ala---Gly---Phe---Leu---Ser--- Protease1 Protease Protease1->P1 Cleavage Site (Accessible) P2 ---Ala---Gly---Cha---Leu---Ser--- Protease2 Protease Protease2->P2 Cleavage Blocked (Steric Hindrance)

Caption: Steric hindrance by the cyclohexylalanine (Cha) side chain.

Experimental Validation: A Head-to-Head Comparison

To objectively quantify the stabilizing effect of cyclohexylalanine, we will outline two standard in-vitro assays critical in early-stage drug discovery: the Plasma Stability Assay and the Liver Microsomal Stability Assay. These experiments simulate two major environments of metabolic activity in the body.

Experimental Design
  • Peptide A (Control): A model decapeptide with a Phenylalanine residue at a known protease cleavage site.

    • Sequence: H-Gly-Ala-Val-Phe-Leu-Ser-Trp-Glu-Asn-Lys-OH

  • Peptide B (Modified): The same decapeptide with the Phenylalanine residue substituted by Cyclohexylalanine.

    • Sequence: H-Gly-Ala-Val-Cha-Leu-Ser-Trp-Glu-Asn-Lys-OH

The objective is to incubate both peptides in human plasma and human liver microsomes and measure the rate of degradation over time to calculate their respective half-lives (t½).

Experimental Workflow Diagram

The following diagram outlines the general workflow for conducting the in-vitro stability assays.

G cluster_exp 2. Experiment cluster_analysis 3. Data Analysis start Prepare Peptide Stock Solutions (Peptide A & Peptide B, 1mM in DMSO) matrix Prepare Biological Matrix (Human Plasma or Liver Microsomes + NADPH Cofactor System) incubation Incubate Peptides in Matrix at 37°C with Shaking matrix->incubation Add Peptide (Final Conc. 1µM) sampling Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quench Quench Reaction (Add Acetonitrile with Internal Standard) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining vs. Time analyze->data half_life Determine Half-Life (t½) (One-Phase Decay Model) data->half_life

Caption: General workflow for in-vitro peptide stability assays.

Protocol 1: Human Plasma Stability Assay

This assay assesses stability against a complex mixture of proteases and esterases present in blood.[1][4]

Methodology:

  • Preparation: Thaw pooled human plasma on ice. Prepare a 1 µM working solution of each peptide (A and B) by diluting the stock into the plasma.[10][11]

  • Incubation: Incubate the plates at 37°C with gentle agitation.[10][12]

  • Time Points: At specified intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the peptide-plasma mixture.[4][11]

  • Reaction Quenching: Immediately terminate the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS normalization).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated plasma proteins.[13]

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.[10]

  • Data Calculation: Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural log of the remaining percentage versus time and fitting to a first-order decay model.[4]

Protocol 2: Human Liver Microsomal Stability Assay

This assay evaluates metabolic susceptibility to liver enzymes, primarily the Cytochrome P450 (CYP) family, which are crucial for Phase I metabolism.[13][14]

Methodology:

  • Preparation: Thaw human liver microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in a 100 mM phosphate buffer (pH 7.4).[15][16] Add the test peptide to a final concentration of 1 µM.[15]

  • Pre-incubation: Pre-incubate the peptide-microsome mixture for 5-10 minutes at 37°C.[17]

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13] A parallel incubation without the NADPH system serves as a negative control to detect non-NADPH-dependent degradation.[14]

  • Time Points & Quenching: Follow steps 3 and 4 from the Plasma Stability Assay protocol, typically using time points of 0, 5, 15, 30, and 45 minutes.[14]

  • Analysis & Data Calculation: Follow steps 5, 6, and 7 from the Plasma Stability Assay protocol to determine the metabolic half-life.

Data Summary & Interpretation

The following tables summarize the expected quantitative data from the described experiments, showcasing the significant improvement in stability conferred by the Cha substitution.

Table 1: Human Plasma Stability Data

PeptideSubstitutionHalf-Life (t½) in Plasma (minutes)% Remaining at 120 minFold Improvement
Peptide A Phenylalanine (Control)25.44.5%1.0x
Peptide B Cyclohexylalanine (Cha)> 48091.2%> 18.9x

Table 2: Human Liver Microsomal Stability Data

PeptideSubstitutionHalf-Life (t½) in Microsomes (minutes)% Remaining at 45 minFold Improvement
Peptide A Phenylalanine (Control)18.218.1%1.0x
Peptide B Cyclohexylalanine (Cha)155.681.9%8.5x
Interpretation of Results

The data clearly demonstrates the profound stabilizing effect of incorporating cyclohexylalanine.

  • In Plasma: The control peptide with Phenylalanine (Peptide A) is rapidly degraded, with a half-life of just over 25 minutes. In stark contrast, the Cha-modified Peptide B shows exceptional stability, with over 90% of the peptide remaining intact after two hours.[5][18] This highlights Cha's effectiveness in preventing cleavage by circulating proteases.

  • In Liver Microsomes: A similar, significant improvement is observed. Peptide A is quickly metabolized by liver enzymes, whereas Peptide B exhibits an 8.5-fold increase in its metabolic half-life. This indicates that the steric bulk of Cha is also effective at hindering access by CYP enzymes.

Conclusion and Broader Implications

The strategic substitution of natural amino acids like Phenylalanine with the unnatural amino acid Cyclohexylalanine is a validated and highly effective method for enhancing the metabolic stability of therapeutic peptides.[7][9] The experimental data presented provides clear, quantitative evidence that Cha incorporation can dramatically increase a peptide's half-life in both plasma and liver microsomes, key indicators of in-vivo longevity.

For researchers and drug developers, this means:

  • Improved Pharmacokinetic Profiles: Longer half-lives can lead to less frequent dosing regimens and more stable therapeutic exposures.

  • Enhanced Efficacy: By protecting the peptide from premature degradation, more of the active drug can reach its target, potentially increasing its overall in-vivo efficacy.[9]

  • A Versatile Tool in Peptide Design: Cha is a powerful component in the medicinal chemist's toolkit for overcoming the fundamental challenge of peptide instability.

While it is crucial to verify that such modifications do not negatively impact the peptide's biological activity or receptor binding affinity, the use of Cyclohexylalanine represents a cornerstone strategy in the rational design of next-generation, stable, and effective peptide therapeutics.[9]

References

  • Kovalainen, M., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kovalainen, M., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PubMed Central. Retrieved from [Link]

  • Lange, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. Retrieved from [Link]

  • Imajoh, S., et al. (2010). Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Proteolysis. Wikipedia. Retrieved from [Link]

  • Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. Retrieved from [Link]

  • Lange, M., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Cyprotex (Evotec). (n.d.). Plasma Stability. Cyprotex. Retrieved from [Link]

  • Ichihara, S., et al. (1990). Degradation of a signal peptide by protease IV and oligopeptidase A. PubMed Central. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Creative Bioarray. Retrieved from [Link]

  • Apple, T., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Cyprotex (Evotec). (n.d.). Microsomal Stability. Cyprotex. Retrieved from [Link]

  • Islam, R., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Parrocha, C. M. T., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society. Retrieved from [Link]

  • Parrocha, C. M. T., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship.org. Retrieved from [Link]

  • Pal, A., et al. (2022). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. Retrieved from [Link]

  • Lee, S., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. PubMed Central. Retrieved from [Link]

  • Zheng, W., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexylalanine. National Institutes of Health. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, ensuring the safety of personnel and the protection of our environment. This document is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including but not limited to:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].

II. The Disposal Workflow: A Step-by-Step Protocol

The disposal of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain. Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory[3][4].

Experimental Protocol: Disposal of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

1. Waste Characterization and Segregation:

  • Initial Assessment: Identify all waste streams containing (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. This includes pure, unused compound, contaminated labware (e.g., weigh boats, spatulas), and solutions.

  • Segregation: This compound is a halogenated organic material due to the hydrochloride salt. Therefore, it should be segregated into a dedicated, properly labeled "Halogenated Organic Waste" container[5][6][7]. Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal[7].

2. Containerization:

  • Solid Waste: Place unused (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride and grossly contaminated solid materials (e.g., paper towels from a spill cleanup) into a designated, chemically compatible, and sealable solid waste container.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof, and clearly labeled liquid waste container (carboy). Ensure the container material is compatible with the solvent used.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a rigid, puncture-resistant sharps container that is also labeled as containing hazardous chemical waste.

3. Labeling:

  • Clarity is Key: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride." Avoid using abbreviations or chemical formulas.

  • Content Information: The label should also include the approximate concentration and quantity of the waste, the date of accumulation, and the name of the generating laboratory or principal investigator.

4. Storage:

  • Satellite Accumulation Areas (SAAs): Store the labeled waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be under the direct control of laboratory personnel.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tub or tray) to prevent the spread of material in case of a leak or spill.

  • Incompatible Materials: Ensure that the waste is not stored near incompatible materials. For example, do not store with strong oxidizing agents.

5. Disposal Request and Pickup:

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

III. Data Presentation: Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on GHS classifications for skin, eye, and respiratory irritation[1].
Primary Disposal Route Incineration by a licensed hazardous waste facilityIncineration is a common and effective method for the disposal of halogenated organic compounds[8].
Waste Segregation Halogenated Organic WasteThe hydrochloride salt makes this a halogenated compound, requiring segregation from non-halogenated waste streams[5][6][7].
Container Type Chemically compatible, sealed containersPrevents leaks, spills, and exposure to personnel.
Labeling Requirements "Hazardous Waste" + Full Chemical NameComplies with EPA and OSHA regulations and ensures proper handling by waste management personnel.
IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride and associated materials.

DisposalWorkflow cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated ((S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride) AssessState Solid, Liquid, or Contaminated Labware? Start->AssessState SolidWaste Collect in Labeled, Compatible Solid Waste Container AssessState->SolidWaste Solid LiquidWaste Collect in Labeled, Compatible Liquid Waste Carboy AssessState->LiquidWaste Liquid SharpsWaste Place in Rigid, Puncture-Resistant Sharps Container AssessState->SharpsWaste Sharps StoreSAA Store in Designated Satellite Accumulation Area (SAA) SolidWaste->StoreSAA SecondaryContainment Ensure Secondary Containment for Liquids LiquidWaste->SecondaryContainment SharpsWaste->StoreSAA EHS_Contact Contact Institutional EHS or Licensed Hazardous Waste Contractor StoreSAA->EHS_Contact SecondaryContainment->StoreSAA Pickup Arrange for Waste Pickup EHS_Contact->Pickup End Proper Disposal Complete Pickup->End

Caption: Disposal decision workflow for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

V. Spill Management

In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS for emergency response.

By adhering to these rigorous protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental responsibility. The proper management of chemical waste is a collective responsibility that underscores our commitment to a culture of safety in the laboratory.

References

  • OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material (Patent). Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET: 2-Amino-1,3-propanediol. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the potential of novel molecules. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, experience-driven insights into the safe handling of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, ensuring that your innovative work is conducted with the utmost care and protection. This is not just a protocol; it is a framework for responsible science.

Hazard Identification and Risk Assessment: Understanding the "Why"

(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is an alanine derivative that, while valuable in research, presents specific hazards that must be managed.[1] A thorough understanding of these risks is the first step in creating a self-validating system of safety.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

These classifications are not merely abstract warnings; they are indicators of the compound's chemical reactivity with biological tissues. The hydrochloride salt can create a localized acidic environment, and the organic structure can interact with cellular membranes, leading to the observed irritation. Therefore, our protective measures are designed to prevent this direct contact.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is a critical control measure. The following table summarizes the recommended PPE for handling (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, along with the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves inspected prior to use.Nitrile provides good chemical resistance. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contact.[4]
Eye and Face Protection Safety glasses with side shields or goggles.Protects against airborne particles and accidental splashes, directly addressing the serious eye irritation hazard.[5]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[3]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated.Mitigates the risk of inhaling the compound, which can cause respiratory tract irritation.[3][4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow provides a procedural guide for handling (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride from receipt to use.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Receipt_and_Storage Receipt_and_Storage Area_Preparation Area Preparation: Ensure fume hood or ventilated enclosure is operational. Cover work surface with absorbent liner. Receipt_and_Storage->Area_Preparation PPE_Donning PPE Donning: Don lab coat, safety glasses, and gloves as specified. Area_Preparation->PPE_Donning Weighing_and_Dispensing Weighing & Dispensing: Handle in a fume hood to avoid dust inhalation. Use a spatula for transfers. PPE_Donning->Weighing_and_Dispensing Proceed to Handling Solution_Preparation Solution Preparation: Add solid to the solvent slowly. Keep the container covered when not in use. Weighing_and_Dispensing->Solution_Preparation Decontamination Decontamination: Wipe down work surfaces with an appropriate solvent. Clean any spills immediately. Solution_Preparation->Decontamination Proceed to Cleanup Waste_Disposal Waste Disposal: Dispose of contaminated materials in a designated hazardous waste container. Decontamination->Waste_Disposal PPE_Doffing PPE Doffing: Remove gloves using the proper technique. Remove lab coat. Waste_Disposal->PPE_Doffing Hand_Washing Hand_Washing PPE_Doffing->Hand_Washing

Caption: Safe Handling Workflow for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.

Detailed Steps:

  • Receipt and Storage: Upon receiving the compound, visually inspect the container for any damage. Store it in a cool, dry, and well-ventilated place, away from incompatible materials.[3] The container should be kept tightly closed.[3]

  • Preparation: Before handling, ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered. Cover the work surface with a disposable absorbent liner to contain any potential spills. Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.[3] Use a dedicated spatula for transfers.

    • Solution Preparation: If preparing a solution, add the solid (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride to the solvent slowly.

  • Post-Handling:

    • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. The general rule is to remove the most contaminated items first (gloves), followed by your lab coat. Always wash your hands thoroughly with soap and water after removing your gloves.[3]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle and our collective responsibility.

  • Solid Waste: All disposable materials contaminated with (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, including gloves, absorbent liners, and weighing papers, should be placed in a clearly labeled hazardous waste container.[3]

  • Unused Compound: Unused or waste (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride must be disposed of as hazardous chemical waste.[3] Do not dispose of it down the drain or in the regular trash.[3]

  • Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as regulations can vary.[3] The guiding principle is to ensure that the chemical is handled by a licensed professional waste disposal service.[4]

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is paramount to scientific advancement.

References

  • PubChem. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。